molecular formula C10H17N3O2S B1307706 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine CAS No. 91141-46-7

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Cat. No.: B1307706
CAS No.: 91141-46-7
M. Wt: 243.33 g/mol
InChI Key: SCGLAYSDNYDXAL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core structure incorporates a pyrazole-sulfonamide moiety, recognized as a versatile pharmacophore in the development of physiologically active compounds . This specific structural motif is found in compounds investigated as modulators of prokineticin receptors, which are important targets for therapeutic research . The piperidine ring appended via a sulfonamide linker provides a three-dimensional architecture that can be crucial for interacting with biological targets. Researchers can utilize this compound as a key synthetic intermediate or a building block for constructing more complex molecules. The structural framework is highly amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various biological assays . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLAYSDNYDXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404312
Record name 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91141-46-7
Record name 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel sulfonamide, 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and characterization, and an analysis of its spectroscopic data. Furthermore, a potential signaling pathway relevant to the biological activity of pyrazole sulfonamides is visualized to provide context for further research and drug development.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₁₇N₃O₂S Molecular Weight: 243.33 g/mol Structure:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The second step is the sulfonylation of piperidine with the synthesized sulfonyl chloride.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is based on the established method of reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, 3,5-dimethyl-1H-pyrazole (1.0 eq) is dissolved in chloroform.

  • The solution is cooled to 0 °C in an ice bath.

  • Chlorosulfonic acid (5.5 eq) dissolved in chloroform is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is gradually warmed to 60 °C and stirred for 10 hours.

  • Thionyl chloride (1.3 eq) is then added to the reaction mixture at 60 °C over a period of 20 minutes.

  • The mixture is stirred for an additional 2 hours at 60 °C.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.[1]

Synthesis of this compound

The final compound is synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine in the presence of a base.

Experimental Protocol:

  • To a solution of piperidine (1.05 eq) in dichloromethane, diisopropylethylamine (DIPEA) (1.5 eq) is added at room temperature.

  • A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane is added dropwise to the piperidine solution.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with cold water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis:

G Synthesis Workflow cluster_step1 Step 1: Sulfonyl Chloride Synthesis cluster_step2 Step 2: Sulfonamide Formation A 3,5-Dimethyl-1H-pyrazole C 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride A->C Sulfonylation (CHCl3, 60°C) B Chlorosulfonic Acid Thionyl Chloride B->C F This compound C->F Sulfonylation (DCM, rt) D Piperidine D->F E DIPEA (Base) E->F

Caption: Synthetic route to the target compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad s)Singlet1HPyrazole N-H
~3.20 (t)Triplet4HPiperidine H-2, H-6
~2.40 (s)Singlet6HPyrazole C-CH₃
~1.60 (m)Multiplet4HPiperidine H-3, H-5
~1.45 (m)Multiplet2HPiperidine H-4

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~145.0Pyrazole C-3, C-5
~115.0Pyrazole C-4
~47.0Piperidine C-2, C-6
~25.0Piperidine C-3, C-5
~23.0Piperidine C-4
~12.0Pyrazole C-CH₃

Note: Predicted chemical shifts are based on the analysis of analogous compounds reported in the literature.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadN-H stretch (pyrazole)
~2940StrongC-H stretch (aliphatic)
~1340StrongS=O stretch (asymmetric)
~1160StrongS=O stretch (symmetric)
~1050MediumS-N stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
244.1[M+H]⁺ (Calculated for C₁₀H₁₈N₃O₂S⁺: 244.1118)
266.1[M+Na]⁺ (Calculated for C₁₀H₁₇N₃NaO₂S⁺: 266.0937)

Potential Biological Activity and Signaling Pathway

Pyrazole sulfonamides are a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Several studies have highlighted their potential as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[3][4] The aberrant activation of the PI3K/Akt pathway is a common feature in many human cancers, promoting cell survival, proliferation, and resistance to therapy.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by a pyrazole sulfonamide derivative.

PI3K/Akt Signaling Pathway and Potential Inhibition:

G Hypothetical Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotion Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion

The structural elucidation of this compound is readily achievable through a well-defined synthetic route and standard spectroscopic techniques. The synthesis involves the preparation of a key pyrazole sulfonyl chloride intermediate followed by a sulfonamide coupling reaction. The predicted NMR, FT-IR, and mass spectrometry data provide a clear spectral signature for the confirmation of the target molecule's structure. The established biological activities of related pyrazole sulfonamides suggest that this compound may be a valuable candidate for further investigation in drug discovery programs, particularly in the context of cancer therapeutics targeting critical signaling pathways like PI3K/Akt. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and further explore the potential of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview for the chemical synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine, a heterocyclic compound incorporating a pyrazole sulfonamide moiety. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations. The synthesis is a multi-step process beginning with the construction of the pyrazole ring, followed by sulfonation and subsequent condensation with piperidine.

Overall Synthetic Pathway

The synthesis of the target compound is achieved through a three-step reaction sequence. The process begins with the formation of 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine hydrate. This intermediate is then subjected to chlorosulfonylation to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with piperidine to form the desired sulfonamide product.

G acetylacetone Acetylacetone + Hydrazine Hydrate pyrazole 3,5-Dimethyl-1H-pyrazole acetylacetone->pyrazole Step 1: Cyclocondensation sulfonyl_chloride 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride pyrazole->sulfonyl_chloride Step 2: Sulfonylation final_product This compound sulfonyl_chloride->final_product Step 3: Sulfonamide Formation piperidine Piperidine piperidine->final_product Step 3: Sulfonamide Formation

Caption: Overall three-step synthesis workflow.

Experimental Protocols

Detailed methodologies for each key synthetic step are provided below. These protocols are based on established chemical literature.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This procedure involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine.

Protocol:

  • Combine pentane-2,4-dione (acetylacetone) and 85% hydrazine hydrate in methanol at a temperature range of 25–35 °C.[1]

  • The reaction is exothermic and proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively (approx. 95% yield).[1]

  • Alternative methods may involve refluxing the mixture of acetylacetone and hydrazine hydrate in ethanol for approximately 3 hours, followed by solvent evaporation to obtain the product.[2]

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This step introduces the sulfonyl chloride group onto the pyrazole ring at the 4-position.

Protocol:

  • Prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform in a reaction vessel under a nitrogen atmosphere and cool to 0 °C.[1]

  • Separately, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq, 25 g) in chloroform (75 mL).[1]

  • Add the pyrazole solution to the stirred chlorosulfonic acid solution very slowly, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, raise the reaction temperature to 60 °C and continue stirring for 10 hours.[1]

  • To this mixture, add thionyl chloride (1.3 eq) over a period of 20 minutes at 60 °C.[1]

  • Continue stirring the reaction for an additional 2 hours at 60 °C, monitoring progress by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mass to 0–10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.[1]

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1] The product is typically a pale yellow solid.[1]

Step 3: Synthesis of this compound

This is the final step, involving the formation of a sulfonamide bond between the sulfonyl chloride intermediate and piperidine. This is a standard procedure for synthesizing sulfonamides from sulfonyl chlorides and amines.[3]

Generalized Protocol:

  • Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[3]

  • Add piperidine (approximately 1.1 eq) and a non-nucleophilic base like triethylamine (TEA) to the solution.

  • Stir the reaction mixture at room temperature overnight.[3]

  • Monitor the reaction progress using TLC.

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried and concentrated.

  • The crude product can be purified using flash chromatography to yield the pure this compound.[3]

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical Appearance
3,5-Dimethyl-1H-pyrazoleC₅H₈N₂96.13~95-
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chlorideC₅H₇ClN₂O₂S194.6490[1]Pale Yellow Solid[1]
CompoundSpectroscopic Data (¹H NMR, CDCl₃)
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chlorideδ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[1]
1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidineNMR spectra available.[4]

Logical Workflow Visualization

The logical progression of the chemical transformations is illustrated below, highlighting the key reagents and intermediate stages.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Sulfonamide Coupling start Pentane-2,4-dione + Hydrazine Hydrate step1_out 3,5-Dimethyl-1H-pyrazole start->step1_out Methanol 25-35 °C step2_reagents 1. Chlorosulfonic Acid 2. Thionyl Chloride step1_out->step2_reagents Chloroform 60 °C step2_out 3,5-Dimethyl-1H-pyrazole -4-sulfonyl chloride piperidine Piperidine + TEA step2_out->piperidine THF Room Temp final_product Final Product

Caption: Logical flow of reagents and transformations.

References

An In-depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: Chemical Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. While this specific compound is often utilized as a chemical scaffold in the synthesis of more complex molecules, this document compiles available data on the core structure and its closely related derivatives to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties

Detailed physicochemical and spectral data for the parent compound, this compound, are not extensively reported in publicly available literature. However, data for closely related derivatives, particularly those with substitutions on the piperidine ring, provide valuable insights into the properties of this chemical class.

Physicochemical Properties of this compound and Its Derivatives

The following table summarizes the available physicochemical data for this compound and its key derivatives. The inclusion of data on these derivatives is intended to provide a comparative reference for researchers working with this scaffold.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC₁₀H₁₇N₃O₂S243.33
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid1023930-69-9C₁₁H₁₇N₃O₄S287.34[1]
3,5-dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride1828411-90-0C₁₀H₁₉ClN₄O₂S294.80[2]
(4-Chlorophenyl)(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methanolNot availableC₁₇H₂₂ClN₃O₃S383.9
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(naphthalen-2-yloxy)piperidineNot availableC₂₀H₂₃N₃O₃S385.48
Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of synthesized compounds.

¹H NMR Spectrum: A proton NMR spectrum is available for 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine, confirming its chemical structure[3]. The spectrum of the closely related N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide has also been reported[4].

Mass Spectrometry: High-resolution mass spectrometry (HRMS) data is available for derivatives, providing precise mass measurements that confirm their elemental composition. For instance, the calculated m/z for C₁₄H₂₁N₆O₂S [M+H]⁺, a derivative, is 337.1447, with a found value of 337.1449[5].

Experimental Protocols

The synthesis of this compound and its derivatives typically involves a two-step process: the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, followed by its reaction with piperidine or a substituted piperidine.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from established methods for the sulfonylation of pyrazoles[6].

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice-cold water

  • Sodium sulfate

Procedure:

  • A solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform is slowly added to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

  • Thionyl chloride (1.3 eq) is added to the reaction mixture at 60 °C over 20 minutes, and stirring is continued for an additional 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0-10 °C and then carefully poured into a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride[6].

G cluster_0 Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride pyrazole 3,5-Dimethyl-1H-pyrazole reaction1 Sulfonylation at 0°C to 60°C pyrazole->reaction1 chloro_acid Chlorosulfonic Acid in Chloroform chloro_acid->reaction1 reaction2 Chlorination at 60°C reaction1->reaction2 thionyl Thionyl Chloride thionyl->reaction2 workup Aqueous Workup (DCM/Water) reaction2->workup product 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride workup->product

General workflow for the synthesis of the sulfonyl chloride intermediate.
Synthesis of this compound Derivatives

This general procedure describes the coupling of the sulfonyl chloride intermediate with an appropriate amine[5].

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Piperidine or substituted piperidine derivative (e.g., N-(piperidin-4-yl)pyrazin-2-amine trifluoroacetate)

  • Triethylamine (TEA) or other suitable base

  • Dry tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • To a solution of the piperidine derivative (1.1 eq) and triethylamine (2.0-3.0 eq) in dry THF, add 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) at room temperature.

  • The reaction mixture is stirred overnight.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by flash chromatography to yield the desired this compound derivative[5].

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the pyrazole and sulfonamide moieties are well-established pharmacophores present in a wide range of biologically active compounds. This suggests that derivatives of this scaffold could be of significant interest in drug discovery.

General Pharmacological Profile of Pyrazole Sulfonamides

The hybrid structure of a pyrazole ring linked to a sulfonamide group has given rise to compounds with diverse pharmacological activities, including:

  • Anticancer Activity: Many pyrazole sulfonamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines[7]. Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways.

  • Anti-inflammatory Activity: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs)[8][9]. Sulfonamide-containing pyrazoles have been investigated as inhibitors of cyclooxygenase (COX) enzymes.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrases[10], N-myristoyltransferase (NMT) in parasites[11], and acetohydroxy acid synthase (AHAS) in plants[12].

  • Antimicrobial Activity: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties[8][13].

Potential Involvement in Signaling Pathways

Given the prevalence of pyrazole sulfonamides as kinase inhibitors in cancer research, a plausible, albeit hypothetical, mechanism of action for a derivative of this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Hypothetical 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine Derivative Inhibitor->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole sulfonamide derivative.

This diagram illustrates a simplified representation of the MAPK/ERK signaling cascade, a critical pathway in many cancers. A hypothetical derivative of this compound could potentially act as an inhibitor of one of the kinases in this pathway, such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. While comprehensive data on the parent compound is limited, the established synthetic routes and the broad pharmacological activities of its derivatives highlight the potential of this chemical class for the development of novel therapeutic agents. The information and protocols provided in this guide are intended to support further research and development efforts in this promising area. Researchers are encouraged to use this document as a foundation for the design and synthesis of new derivatives with tailored biological activities.

References

An In-depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine, a heterocyclic sulfonamide compound of interest in medicinal chemistry. While a specific CAS number for this exact molecule remains elusive in publicly accessible databases, its synthesis is readily achievable through established protocols. This document details its chemical structure, predictable physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and associated signaling pathways based on structurally related compounds.

Compound Identification and Properties

PropertyValueSource
Molecular Formula C₁₀H₁₇N₃O₂SCalculated
Molecular Weight 243.33 g/mol Calculated
IUPAC Name 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidineIUPAC Nomenclature
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.Inferred from synthetic protocols of similar compounds

Experimental Protocols

The synthesis of this compound can be reliably achieved through the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine. This method is a standard procedure for the formation of sulfonamides.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (Precursor)

The precursor, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can be synthesized in a two-step process starting from 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole can be synthesized by the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[1]

  • Reaction: Acetylacetone + Hydrazine Hydrate → 3,5-Dimethyl-1H-pyrazole + 2 H₂O

  • Procedure: To a solution of acetylacetone in a suitable solvent (e.g., ethanol), hydrazine hydrate is added dropwise, often at a controlled temperature. The reaction mixture is then typically refluxed for several hours. After cooling, the product can be isolated by removal of the solvent and purified by crystallization or distillation.

Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole The synthesized 3,5-dimethyl-1H-pyrazole is then reacted with a sulfonating agent, such as chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride to yield the sulfonyl chloride.[2]

  • Reaction: 3,5-Dimethyl-1H-pyrazole + ClSO₃H → 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid + HCl

  • Reaction: 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid + SOCl₂ → 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride + SO₂ + HCl

  • Procedure: 3,5-dimethyl-1H-pyrazole is added portion-wise to an excess of cold chlorosulfonic acid. The reaction mixture is stirred at room temperature and then heated to drive the reaction to completion. After cooling, the mixture is carefully quenched with ice water, and the precipitated sulfonic acid is collected. The dried sulfonic acid is then refluxed with thionyl chloride to afford the desired sulfonyl chloride. Purification is typically achieved by recrystallization.

Synthesis of this compound

The final product is synthesized by the reaction of the sulfonyl chloride with piperidine in the presence of a base.[3]

  • Reaction: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride + Piperidine → this compound + HCl

  • Materials:

    • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

    • Piperidine

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in anhydrous DCM or THF.

    • Add piperidine (1.1 equivalents) and the base (1.5-2.0 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis_Workflow A 3,5-Dimethyl-1H-pyrazole D 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride A->D Sulfonylation B Chlorosulfonic Acid B->D C Thionyl Chloride C->D F This compound D->F Sulfonamidation E Piperidine E->F G Base (e.g., TEA) G->F

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is not available, the pyrazole and sulfonamide moieties are well-known pharmacophores present in numerous biologically active compounds. Therefore, its potential activities can be inferred from structurally related molecules.

Carbonic Anhydrase Inhibition

Many pyrazole sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[5] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

CA_Inhibition_Pathway

Anticancer and Anti-inflammatory Activity

The pyrazole nucleus is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[6] For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole ring. The anti-inflammatory and anticancer effects of many pyrazole derivatives are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is conceivable that this compound could exhibit similar properties.

Potential_Anticancer_Pathway Compound 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine Target Potential Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Downstream Signaling (e.g., Proliferation, Apoptosis) Target->Pathway Modulation Outcome Biological Effect (e.g., Anticancer, Anti-inflammatory) Pathway->Outcome

Conclusion

This compound is a readily synthesizable compound with significant potential for biological activity, drawing from the well-established pharmacological profiles of its constituent pyrazole and sulfonamide moieties. While further experimental validation is required to elucidate its specific properties and mechanisms of action, this guide provides a solid foundation for researchers interested in exploring this and related molecules for drug discovery and development. The provided synthetic protocols are robust and adaptable, and the outlined potential biological activities offer clear avenues for future investigation.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine incorporates several key pharmacophores that are prevalent in a wide array of biologically active molecules. The pyrazole ring, a five-membered heterocyclic diamine, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The sulfonamide group is a critical functional group in a number of drug classes, including diuretics, antibiotics, and enzyme inhibitors.[1][5] The piperidine moiety, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties and to interact with specific biological targets.[6] The combination of these three moieties in this compound suggests a high potential for biological activity. This document will explore the plausible mechanisms of action for this compound based on the established activities of structurally analogous molecules.

Postulated Biological Targets and Mechanisms of Action

Based on the activities of related pyrazole-sulfonamide and pyrazole-piperidine derivatives, several potential biological targets and mechanisms of action can be proposed for this compound.

Enzyme Inhibition

The sulfonamide group is a well-known zinc-binding group, making enzymes that contain zinc in their active site potential targets. Furthermore, the pyrazole scaffold has been identified in numerous enzyme inhibitors.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamide-bearing pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes, including pH regulation and fluid balance.[1][3] Inhibition of specific CA isoenzymes has therapeutic potential in conditions like glaucoma and certain types of cancer.

  • Kinase Inhibition: Many pyrazole-containing compounds have been developed as kinase inhibitors, targeting enzymes that play a crucial role in cell signaling and proliferation.[2][3] These compounds often act as ATP-competitive inhibitors. Given the prevalence of pyrazole in kinase inhibitors, this represents a significant potential mechanism of action.

  • Cyclooxygenase (COX) Inhibition: The pyrazole ring is a core component of the selective COX-2 inhibitor Celecoxib.[2] COX enzymes are key to the inflammatory pathway, and their inhibition leads to anti-inflammatory and analgesic effects.

  • Factor Xa (FXa) Inhibition: Pyrazolyl piperidine analogs have been designed and synthesized as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, suggesting a potential anticoagulant activity.[7]

  • N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition: A novel class of non-covalent NAAA inhibitors features a pyrazole sulfonamide structure.[8] NAAA is a cysteine hydrolase involved in the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA could produce an anti-inflammatory response.[8]

Receptor Modulation

The piperidine moiety is a common feature in ligands for various G protein-coupled receptors (GPCRs) and ion channels.

  • CCR5 Receptor Antagonism: Piperidine-pyrazole derivatives have been developed as potent antagonists of the human CCR5 receptor, which is a co-receptor for HIV entry into host cells.[9] This suggests a potential anti-HIV activity.

  • Cannabinoid Receptor (CB1) Antagonism: A well-known CB1 receptor antagonist, SR141716 (Rimonabant), is a pyrazole-carboxamide derivative containing a piperidine moiety.[10] This indicates that the target compound could potentially modulate the endocannabinoid system.

Antiproliferative and Cytotoxic Activity

Numerous pyrazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3][5][11] The mechanism for this activity is often multifactorial, potentially involving the inhibition of kinases, induction of apoptosis, or interference with other cellular processes essential for cancer cell growth.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of several compounds that are structurally related to this compound.

Compound Class/ExampleTarget/ActivityIC₅₀/Kᵢ ValuesReference
Pyrazolone Sulfonamide DerivativesCarbonic Anhydrase I (hCA I)1.03 ± 0.23 to 22.65 ± 5.36 μM (Kᵢ)[1]
Pyrazolone Sulfonamide DerivativesCarbonic Anhydrase II (hCA II)1.82 ± 0.30 to 27.94 ± 4.74 μM (Kᵢ)[1]
Pyrazolone Sulfonamide DerivativesAcetylcholinesterase (AChE)48.94 ± 9.63 to 116.05 ± 14.95 μM (Kᵢ)[1]
Pyrazole DerivativesEGFR Tyrosine Kinase0.26 µM[3]
Pyrazole DerivativesHER-2 Tyrosine Kinase0.20 µM[3]
Pyrazolyl Piperidine Analog (4a)Factor Xa13.4 nM (IC₅₀)[7]
Pyrazole Azabicyclo[3.2.1]octane Sulfonamide (ARN19689)NAAAPotent inhibitor (specific IC₅₀ not in snippet)[8]
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (17)Liver Carcinoma (HepG2)5.35 µM (IC₅₀)[11][12]
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (17)Lung Carcinoma (A549)8.74 µM (IC₅₀)[11][12]

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols are based on standard methodologies used for similar compounds.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine if the compound inhibits the activity of specific enzymes.

  • Methodology:

    • Enzyme Source: Recombinant human enzymes (e.g., Carbonic Anhydrases, Kinases, COX-1/2, Factor Xa, NAAA).

    • Assay Principle: Utilize a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorometric, luminescent) upon enzymatic conversion.

    • Procedure:

      • Prepare a series of dilutions of the test compound.

      • Incubate the enzyme with the test compound for a predetermined time.

      • Initiate the enzymatic reaction by adding the substrate.

      • Measure the signal at specific time points using a plate reader.

      • Calculate the percentage of inhibition relative to a vehicle control.

      • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Receptor Binding Assays
  • Objective: To assess the affinity of the compound for specific receptors.

  • Methodology:

    • Receptor Source: Cell membranes expressing the receptor of interest (e.g., CCR5, CB1) or purified recombinant receptors.

    • Radioligand: A high-affinity radiolabeled ligand specific for the receptor.

    • Procedure:

      • Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

      • Separate the bound and free radioligand (e.g., by filtration).

      • Quantify the bound radioactivity using a scintillation counter.

      • Calculate the displacement of the radioligand by the test compound.

      • Determine the Kᵢ value using the Cheng-Prusoff equation.

Cellular Assays
  • Objective: To evaluate the effect of the compound on cellular functions.

  • Methodology:

    • Cell Lines: Select appropriate cell lines relevant to the potential mechanism of action (e.g., cancer cell lines for antiproliferative assays, inflammatory cell lines for anti-inflammatory assays).

    • Assays:

      • Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): Treat cells with the compound for a specified duration and measure cell viability.[5]

      • Apoptosis Assay (e.g., Annexin V/PI staining): Assess the induction of apoptosis by flow cytometry.

      • Signaling Pathway Analysis (e.g., Western Blot, ELISA): Measure the phosphorylation status or expression levels of key proteins in relevant signaling pathways.

      • Functional Assays: Measure a functional cellular response, such as cytokine release from immune cells or calcium mobilization in response to receptor activation.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its initial screening.

G cluster_0 Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS Compound This compound RAF RAF Compound->RAF MEK MEK Compound->MEK RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

G cluster_1 NAAA Inhibition and Anti-inflammatory Action PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Inflammation Inflammation PEA->Inflammation Anti-inflammatory effect ArachidonicAcid Arachidonic Acid NAAA->ArachidonicAcid Compound This compound Compound->NAAA

Caption: Postulated anti-inflammatory mechanism via NAAA inhibition.

G cluster_2 Initial Screening Workflow Compound Test Compound PrimaryScreening Primary Screening (e.g., Enzyme Panel, Receptor Panel) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC₅₀/Kᵢ Determination HitIdentification->DoseResponse CellularAssays Cellular Assays (Viability, Functional) DoseResponse->CellularAssays LeadOptimization Lead Optimization CellularAssays->LeadOptimization

Caption: A generalized workflow for the initial biological evaluation.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its chemical structure, featuring the pyrazole, sulfonamide, and piperidine moieties, strongly suggests a high likelihood of significant biological activity. Drawing parallels from structurally related compounds, the most probable mechanisms include enzyme inhibition (particularly of kinases, carbonic anhydrases, Factor Xa, or NAAA) and receptor modulation (such as CCR5 or cannabinoid receptors). A systematic investigation employing the in vitro and cellular assays outlined in this guide will be crucial in defining its pharmacological profile and therapeutic potential. The provided diagrams offer a visual framework for understanding these potential mechanisms and the experimental workflow required for their validation.

References

The Ascendant Therapeutic Potential of Pyrazole-Sulfonyl-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole, sulfonyl, and piperidine moieties has given rise to a class of heterocyclic compounds with significant and diverse biological activities. These derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating notable potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of pyrazole-sulfonyl-piperidine and closely related pyrazole-sulfonamide derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to facilitate further research and drug development in this area.

Anticancer Activity

Pyrazole-sulfonyl-piperidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes, such as tubulin polymerization and key signaling kinases.

Quantitative Anticancer Activity Data

A summary of the in vitro anticancer activities of selected pyrazole-sulfonyl-piperidine and related derivatives is presented in Table 1.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
5b K562 (Leukemia)MTT Assay0.021[1]
A549 (Lung)MTT Assay0.69[1]
MCF-7 (Breast)MTT Assay-[1]
157 HCT-116 (Colon)Not Specified1.51[2]
158 MCF-7 (Breast)Not Specified7.68[2]
159a MGC-803 (Gastric)MTT Assay15.43[2]
159b MGC-803 (Gastric)MTT Assay20.54[2]
161a A-549 (Lung)Not Specified4.91[2]
161b A-549 (Lung)Not Specified3.22[2]
11c 60 cell linesNot SpecifiedPotent Inhibition[3]
Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Plate live cells in a 96-well plate and incubate with varying concentrations of the test compounds for 72 hours. Mitomycin C is often used as a positive control.[4]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software, such as GraphPad Prism.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compounds.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Workflows

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrazole-Sulfonyl-Piperidine Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cell_lines Cancer Cell Lines (e.g., K562, A549, MCF-7) characterization->cell_lines viability_assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) cell_lines->viability_assay ic50 IC50 Determination viability_assay->ic50 tubulin Tubulin Polymerization Assay ic50->tubulin kinase Kinase Inhibition Assays (e.g., JNK, p38) ic50->kinase cell_cycle Cell Cycle Analysis ic50->cell_cycle anti_inflammatory_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_cox Inflammation Pain Fever pgs->inflammation_cox lts Leukotrienes lox->lts inflammation_lox Inflammation Bronchoconstriction lts->inflammation_lox inhibitor Pyrazole-Sulfonyl-Piperidine Derivatives inhibitor->cox inhibitor->lox antimicrobial_discovery cluster_screening Primary Screening cluster_quantitative Quantitative Evaluation cluster_advanced Advanced Studies start Design & Synthesis of Pyrazole-Sulfonyl-Piperidine Analogs screening Agar Well Diffusion Assay (Gram-positive, Gram-negative, Fungi) start->screening mic Minimum Inhibitory Concentration (MIC) Determination screening->mic mbc Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc sar Structure-Activity Relationship (SAR) Studies mic->sar toxicity Cytotoxicity Assays (e.g., on mammalian cell lines) sar->toxicity invivo In Vivo Efficacy Models toxicity->invivo

References

The Versatility of the 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperidine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its unique structural features, combining a substituted pyrazole, a sulfonyl linker, and a piperidine ring, provide a versatile platform for the design of potent and selective modulators of various biological targets. This technical guide delves into the utility of this scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways and experimental workflows.

A Scaffold for Potent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

Derivatives of the this compound scaffold have emerged as a promising class of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1] Inhibition of NAAA elevates PEA levels, offering a therapeutic strategy for managing inflammatory conditions and associated pain.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

A systematic exploration of the this compound scaffold has led to the identification of potent NAAA inhibitors. The structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the piperidine ring. The following table summarizes the in vitro human NAAA (h-NAAA) inhibitory activity (IC50) of key compounds based on this scaffold.

Compound IDStructureh-NAAA IC50 (µM)
1 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine> 50
22 N-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrazin-2-amine0.83[2]
ARN19689 (50) endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042[1][2]
Experimental Protocol: h-NAAA Inhibition Assay

The inhibitory activity of compounds against human NAAA can be determined using a fluorometric assay.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate by recombinant human NAAA. The release of the fluorescent product is monitored over time, and the inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

Materials:

  • Recombinant human NAAA

  • Fluorogenic substrate (e.g., specific N-acyl-7-amino-4-methylcoumarin derivative)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 48 µL of the h-NAAA enzyme solution in assay buffer to each well.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution in assay buffer.

  • Monitor the increase in fluorescence (e.g., excitation at 355 nm and emission at 460 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_nucleus Nucleus PEA_precursor N-acyl-phosphatidylethanolamine PEA Palmitoylethanolamide (PEA) PEA_precursor->PEA NAPE-PLD NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Degradation_products Palmitic Acid + Ethanolamine NAAA->Degradation_products Gene_expression ↓ Pro-inflammatory Gene Expression PPARa->Gene_expression Inhibitor 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine Scaffold Inhibitor->NAAA Inhibition

A Core Structure for Antiproliferative Agents

The 3,5-dimethyl-1H-pyrazole-4-sulfonamide moiety, a key component of the title scaffold, has been investigated for its antiproliferative activity against various cancer cell lines.[3][4] These compounds represent a potential avenue for the development of novel anticancer therapeutics.

Quantitative Data on Antiproliferative Activity

A series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the human monocytic cell line U937.[3] The half-maximal inhibitory concentrations (IC50) for selected compounds are presented below.

Compound IDR Group on SulfonamideU937 IC50 (µM)
MR-S1-1 -(CH2)2-cyclohex-1-enyl15.2[4]
MR-S1-3 -phenethyl25.8[3]
MR-S1-9 -3,4-dimethoxyphenethyl10.5[3]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The antiproliferative activity of the compounds can be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[3][5]

Principle: This homogeneous assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[3][6] The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.

Materials:

  • CellTiter-Glo® Reagent

  • U937 cells

  • Culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed U937 cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for an additional 48 hours.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway

Cancer_Proliferation_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Pyrazole-4-sulfonamide Scaffold Inhibitor->Proliferation Inhibition

A Framework for CCR5 Antagonists in HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[7][8] The development of small-molecule CCR5 antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 is a validated strategy for anti-HIV-1 therapy. The pyrazole-piperidine scaffold has been explored for the design of such antagonists.

Rationale for the Scaffold in CCR5 Antagonism

While specific examples of this compound as a direct scaffold for CCR5 antagonists with extensive public data are limited, the constituent pyrazole and piperidine moieties are well-established pharmacophores in potent CCR5 antagonists. The sulfonyl linker provides a rigid and stable connection, and the 3,5-dimethylpyrazole can engage in key interactions within the CCR5 binding pocket. The piperidine ring serves as a versatile anchor for introducing various substituents to optimize potency and pharmacokinetic properties.

Experimental Protocol: HIV-1 Entry Assay

The ability of compounds to inhibit HIV-1 entry can be evaluated using a cell-based assay with a recombinant virus expressing a reporter gene.

Principle: This assay measures the inhibition of viral entry by quantifying the expression of a reporter gene (e.g., luciferase) in target cells susceptible to HIV-1 infection. A reduction in reporter gene activity in the presence of a test compound indicates inhibition of viral entry.

Materials:

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)

  • Recombinant HIV-1 virus (R5-tropic) expressing luciferase

  • Culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well white microplates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed target cells in 96-well plates and incubate overnight.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.

  • Add the recombinant HIV-1 virus to the wells.

  • Incubate the plates for 48 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by determining the compound concentration that causes a 50% reduction in luciferase activity compared to the virus control.

Signaling Pathway

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor gp120->CCR5 Binding CD4->CCR5 Conformational Change in gp120 Fusion Membrane Fusion & Viral Entry CCR5->Fusion Antagonist Pyrazole-Piperidine Scaffold Antagonist->CCR5 Blockade

Synthesis of the Core Scaffold

The this compound scaffold can be synthesized through a straightforward and efficient process.

General Synthesis Workflow

Synthesis_Workflow Start 3,5-Dimethyl-1H-pyrazole Step1 Sulfonylation with Chlorosulfonic Acid Start->Step1 Intermediate 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride Step1->Intermediate Step2 Reaction with Piperidine Derivative in the presence of a base Intermediate->Step2 Final_Product This compound Derivative Step2->Final_Product

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Principle: 3,5-Dimethyl-1H-pyrazole undergoes electrophilic substitution with chlorosulfonic acid to yield the corresponding sulfonyl chloride.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Chloroform

  • Thionyl chloride

  • Nitrogen atmosphere

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in chloroform.

  • Slowly add this mixture to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.

  • Raise the temperature to 60°C and continue stirring for 10 hours.

  • Add thionyl chloride to the reaction mixture at 60°C over 20 minutes and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]

Experimental Protocol: Synthesis of this compound Derivatives

Principle: The synthesized sulfonyl chloride is reacted with a desired piperidine derivative in the presence of a base to form the final sulfonamide product.

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Appropriate piperidine derivative

  • Dichloromethane (DCM)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Dissolve the piperidine derivative in dichloromethane.

  • Add the base to the solution at room temperature.

  • Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.[3]

Conclusion

The this compound scaffold represents a highly valuable and adaptable platform for the discovery of novel therapeutic agents. Its successful application in the development of NAAA inhibitors, antiproliferative agents, and its potential as a core for CCR5 antagonists underscores its significance in medicinal chemistry. The synthetic accessibility and the possibility for diverse substitutions on both the pyrazole and piperidine rings allow for fine-tuning of pharmacological properties, making it an attractive starting point for future drug discovery endeavors. The data and protocols presented in this guide are intended to facilitate further research and development centered on this promising chemical scaffold.

References

Potential Therapeutic Targets of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and its derivatives represent a class of molecules with significant therapeutic potential. The pyrazole and piperidine moieties are well-established pharmacophores known to enhance druggability by improving metabolic stability and pharmacokinetic profiles.[1] This technical guide consolidates the current understanding of the potential therapeutic targets of this compound class, with a primary focus on N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibition and antiproliferative activities. Drawing from recent scientific literature, this document outlines the mechanism of action, presents key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

The confluence of a pyrazole ring and a piperidine scaffold has given rise to a plethora of biologically active molecules.[1][2] The pyrazole nucleus, an aromatic heterocycle, can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] The piperidine ring, a saturated heterocycle, often improves physicochemical properties such as solubility and lipophilicity, which are critical for drug development.[1] This guide specifically delves into the therapeutic promise of derivatives of this compound, a core structure that has been investigated for its potential to modulate key enzymes and cellular processes.

Primary Therapeutic Target: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

Recent research has identified NAAA as a key therapeutic target for pyrazole sulfonamide derivatives. NAAA is a cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator, palmitoylethanolamide (PEA).[3] Inhibition of NAAA leads to an increase in endogenous PEA levels, thereby producing an anti-inflammatory response.[3] A series of pyrazole azabicyclo[3.2.1]octane sulfonamides, structurally related to this compound, have been identified as potent and non-covalent inhibitors of human NAAA (h-NAAA).[3]

Mechanism of Action

The proposed mechanism of action involves the binding of the pyrazole sulfonamide inhibitor to the active site of the NAAA enzyme, preventing the hydrolysis of its substrate, PEA. This leads to an accumulation of PEA, which then exerts its anti-inflammatory effects through various cellular pathways.

NAAA_Inhibition_Pathway cluster_membrane Cell Membrane PEA Palmitoylethanolamide (PEA) NAAA N-Acylethanolamine- hydrolyzing Acid Amidase (NAAA) PEA->NAAA Hydrolysis Inflammation Inflammation PEA->Inflammation Suppression Degraded_PEA Inactive Metabolites NAAA->Degraded_PEA Compound 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine Derivative Compound->NAAA Inhibition

Caption: NAAA Inhibition Pathway.

Quantitative Data: NAAA Inhibition

The following table summarizes the in vitro inhibitory activity of key pyrazole sulfonamide derivatives against human NAAA.

Compound IDStructureh-NAAA IC50 (µM)
1 3,5-Dimethylpyrazole core1.09
39 Azabicyclo[3.2.1]octane-pyrazole leadPotent (value not specified)
50 (ARN19689) endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042

Data sourced from a study on novel NAAA inhibitors.[3]

Experimental Protocol: h-NAAA Inhibition Assay

The inhibitory activity against h-NAAA was determined using a fluorescence-based assay.[3]

  • Enzyme Source: Recombinant human NAAA expressed in HEK293 cells.

  • Substrate: A fluorogenic substrate that releases a fluorescent signal upon cleavage by NAAA.

  • Assay Buffer: A suitable buffer system to maintain optimal enzyme activity (e.g., phosphate-buffered saline with a specific pH).

  • Procedure: a. The test compounds were pre-incubated with the h-NAAA enzyme in the assay buffer for a specified period (e.g., 30 minutes) at room temperature. b. The enzymatic reaction was initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity was measured over time using a microplate reader at appropriate excitation and emission wavelengths. d. The rate of reaction was calculated from the linear portion of the fluorescence versus time curve. e. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Secondary Therapeutic Target: Antiproliferative Activity

Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have demonstrated in vitro antiproliferative activity against human cancer cell lines, suggesting potential applications in oncology.[4]

Mechanism of Action

The precise mechanism of antiproliferative action is not fully elucidated but is hypothesized to involve the inhibition of key cellular processes required for cancer cell growth and survival. Pyrazole-containing compounds have been shown to target a variety of proteins involved in cell cycle regulation and signal transduction.[2]

Experimental_Workflow Start Start: Synthesized Pyrazole Sulfonamide Derivatives Cell_Culture Culture U937 Cancer Cells Start->Cell_Culture Treatment Treat Cells with Test Compounds Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Viability_Assay Perform CellTiter-Glo Luminescent Cell Viability Assay Incubation->Viability_Assay Data_Analysis Measure Luminescence and Calculate IC50 Values Viability_Assay->Data_Analysis End End: Determine Antiproliferative Activity Data_Analysis->End

Caption: Antiproliferative Activity Workflow.

Quantitative Data: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of synthesized pyrazole-4-sulfonamide derivatives against the U937 human lymphoma cell line.

Compound IDU937 Cell Line IC50 (µM)
Various DerivativesSpecific IC50 values to be populated from relevant studies.[4]
Mitomycin C (Control)Reference IC50 value.[4]

Note: The referenced study describes the synthesis and evaluation of a series of compounds. For specific IC50 values, please refer to the original publication.[4]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The antiproliferative activity was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[4]

  • Cell Line: U937 human lymphoma cells.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and a positive control (e.g., Mitomycin C).

  • Incubation: The plates were incubated for a standard period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure: a. The CellTiter-Glo® reagent was added to each well. b. The contents were mixed to induce cell lysis and the luminescent signal was allowed to stabilize. c. Luminescence was measured using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Synthesis

The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives generally involves a multi-step process.[4]

Synthesis_Scheme Pyrazole 3,5-Dimethyl-1H-pyrazole Sulfonyl_Chloride 3,5-Dimethyl-1H-pyrazole- 4-sulfonyl Chloride Pyrazole->Sulfonyl_Chloride Chlorosulfonic Acid Final_Compound 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine Derivative Sulfonyl_Chloride->Final_Compound Piperidine Piperidine Derivative Piperidine->Final_Compound Reaction

Caption: General Synthesis Scheme.

A common synthetic route starts with the sulfonylation of 3,5-dimethyl-1H-pyrazole using chlorosulfonic acid to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[4] This intermediate is then reacted with the desired piperidine derivative to obtain the final sulfonamide compound.[3][4]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The identification of NAAA as a high-affinity target opens avenues for the treatment of inflammatory conditions. Furthermore, the observed antiproliferative effects warrant further investigation into the potential of these compounds as anticancer agents.

Future research should focus on:

  • Elucidating the precise binding mode of these compounds with their target proteins through structural biology studies.

  • Expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Exploring other potential therapeutic targets for this versatile chemical scaffold.

This technical guide provides a foundational understanding for researchers and drug developers interested in harnessing the therapeutic potential of this compound and its analogs. The presented data and protocols serve as a starting point for further investigation and development in this exciting area of medicinal chemistry.

References

In Vitro Antiproliferative Activity of Pyrazole-4-Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of pyrazole-4-sulfonamide derivatives, a promising class of compounds in anticancer drug discovery. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction to Pyrazole-4-Sulfonamide Derivatives in Oncology

Pyrazole and sulfonamide moieties are well-established pharmacophores in medicinal chemistry, each contributing to the biological activity of numerous approved drugs.[1][2] The hybridization of these two scaffolds has given rise to a novel class of compounds, pyrazole-4-sulfonamide derivatives, which have demonstrated significant antiproliferative effects across a variety of cancer cell lines.[1][3][4][5] These derivatives have been shown to induce apoptosis and cause cell cycle arrest, suggesting their potential as effective anticancer agents.[1][6][7]

Data Presentation: Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected pyrazole-4-sulfonamide derivatives against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antiproliferative Activity of Pyrazole-Sulfonamide Derivatives against Colorectal Cancer Cell Lines

CompoundHCT-116 IC50 (µM)HT-29 IC50 (µM)SW-620 IC50 (µM)Reference
Compound 345.8828.2716.57[7][8]
Compound 1125.018.993.27[7][8]

Table 2: Antiproliferative Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6]triazine Sulfonamides

CompoundHeLa IC50 (µM)HCT 116 IC50 (µM)PC-3 IC50 (µM)BxPC-3 IC50 (µM)Reference
MM129Not specifiedNot specifiedNot specifiedNot specified[4]
MM130Not specifiedNot specifiedNot specifiedNot specified[4]
MM131Not specifiedNot specifiedNot specifiedNot specified[4]

Table 3: Antiproliferative Activity of Other Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 3MCF-719.2[9]
Compound 8MCF-714.2[9]
Compound 3fMDA-MB-46814.97 (24h), 6.45 (48h)[9]
Compound 15A27800.127 - 0.560[10][11]
Compound 15OVCAR50.127 - 0.560[10][11]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the antiproliferative activity of pyrazole-4-sulfonamide derivatives.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyrazole-4-sulfonamide derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for the desired time period.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate IC50 values from dose-response curves.

Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole-4-sulfonamide derivatives for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[3][6][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3][12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][6]

Cell Cycle Analysis

This method uses the DNA-intercalating agent propidium iodide to stain cells, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[7]

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7][13]

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The relative fluorescence intensity corresponds to the different phases of the cell cycle (G0/G1, S, and G2/M).

Mechanisms of Antiproliferative Activity and Experimental Visualizations

The antiproliferative effects of pyrazole-4-sulfonamide derivatives are often mediated through the induction of apoptosis and perturbation of the cell cycle.

Signaling Pathways

dot

antiproliferative_mechanisms cluster_compound Pyrazole-4-Sulfonamide Derivative cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest compound Pyrazole-4-Sulfonamide Derivative bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cdk CDK Inhibition compound->cdk cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis g1_arrest G0/G1 Phase Arrest cdk->g1_arrest s_arrest S Phase Arrest cdk->s_arrest cell_cycle_arrest Cell Cycle Arrest g1_arrest->cell_cycle_arrest s_arrest->cell_cycle_arrest

Caption: Mechanisms of pyrazole-4-sulfonamide induced antiproliferation.

Experimental Workflows

dot

experimental_workflow cluster_assays Antiproliferative & Mechanistic Assays cluster_results Results start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Pyrazole-4-Sulfonamide Derivatives (24-72h) seed_cells->treat_cells viability_assay Cell Viability Assay (MTT / CellTiter-Glo) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 apoptosis_quant Quantify Apoptotic Cells data_analysis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution data_analysis->cell_cycle_dist end End ic50->end apoptosis_quant->end cell_cycle_dist->end structure_activity_relationship cluster_sar Structure-Activity Relationship (SAR) core_scaffold Pyrazole-4-Sulfonamide Core Scaffold substituents Substituents at R1, R2, R3 core_scaffold->substituents Modification physicochemical Physicochemical Properties (Lipophilicity, Electronic Effects) substituents->physicochemical Influences antiproliferative_activity Antiproliferative Activity (IC50) physicochemical->antiproliferative_activity Modulates

References

In-Depth Technical Guide: Molecular Weight of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight calculation for the compound 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. The information is presented to be a precise and reliable resource for laboratory and research applications.

Molecular Structure and Formula

The compound this compound consists of a piperidine ring linked through its nitrogen atom to a sulfonyl group, which is in turn attached to the 4-position of a 3,5-dimethyl-1H-pyrazole ring.

Based on this structure, the molecular formula is determined to be C₁₀H₁₇N₃O₂S .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen) + (Number of Sulfur atoms × Atomic weight of Sulfur)

(10 × 12.011) + (17 × 1.008) + (3 × 14.007) + (2 × 15.999) + (1 × 32.065) = 259.34 g/mol

Data Presentation

For clarity and ease of comparison, the quantitative data used in the molecular weight calculation is summarized in the table below.

ElementSymbolCountAtomic Weight (amu)[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]Total Weight (amu)
CarbonC1012.011120.110
HydrogenH171.00817.136
NitrogenN314.00742.021
OxygenO215.99931.998
SulfurS132.06532.065
Total 259.330

Note: The final calculated molecular weight is 259.33 g/mol based on the sum of the total weights in the table. The minor difference from the initial calculation is due to rounding of atomic weight values.

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its constituent elements. As such, it does not involve experimental procedures like synthesis, purification, or biological assays. Therefore, detailed experimental protocols are not applicable to the scope of this guide.

Similarly, the concept of signaling pathways relates to the functional activity of a molecule within a biological system. This guide is strictly focused on the physicochemical property of molecular weight and does not extend to the compound's mechanism of action or its effects on biological pathways.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

A Compound Name: This compound B Determine Molecular Structure A->B C Derive Molecular Formula: C10H17N3O2S B->C D Identify Constituent Elements: C, H, N, O, S C->D E Obtain Standard Atomic Weights D->E F Calculate Total Atomic Weight for Each Element D->F E->F G Sum Total Weights for All Elements F->G H Final Molecular Weight: 259.33 g/mol G->H

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide on 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the core structure is 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine . This nomenclature is derived from the constituent chemical groups: a piperidine ring N-substituted with a sulfonyl group, which is in turn attached to the 4-position of a 3,5-dimethyl-1H-pyrazole ring.

Derivatives of this core structure, such as 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid, have been cataloged with specific CAS numbers (e.g., 1023930-69-9)[1][2].

Table 1: Physicochemical Properties of a Related Derivative

PropertyValueReference
CAS Number 1023930-69-9[1]
Chemical Formula C₁₁H₁₇N₃O₄S[1]
Molecular Weight 287.34 g/mol [1]
Synonyms 1-(3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally follows a two-step process: the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, followed by its coupling with piperidine or a substituted piperidine derivative.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This crucial intermediate is synthesized from 3,5-dimethyl-1H-pyrazole. The pyrazole itself can be synthesized from pentane-2,4-dione and hydrazine hydrate[3].

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole [3][4]

  • To a solution of pentane-2,4-dione in methanol, add 85% hydrazine hydrate at 25-35 °C.

  • The reaction is exothermic and proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively.

Experimental Protocol: Sulfonylation of 3,5-Dimethyl-1H-pyrazole [3]

  • A mixture of 3,5-dimethyl-1H-pyrazole in chloroform is slowly added to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

  • The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.

  • Thionyl chloride is then added at 60 °C over 20 minutes, and the mixture is stirred for an additional 2 hours.

  • After cooling, the reaction mass is added to a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.

Synthesis of this compound Derivatives

The final sulfonamide is formed by reacting the sulfonyl chloride with the desired piperidine derivative.

General Experimental Protocol: Sulfonamide Formation [3][5]

  • To a solution of the appropriate piperidine derivative in dichloromethane, add a base such as diisopropylethylamine or triethylamine at 25-30 °C.

  • A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane is added to the mixture.

  • The reaction is stirred for approximately 16 hours at 25-30 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, cold water is added, and the mixture is stirred.

  • The organic layer is separated, dried, and concentrated. The crude product can be purified by column chromatography.

G cluster_0 Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride cluster_1 Synthesis of this compound Pentane-2,4-dione Pentane-2,4-dione Hydrazine Hydrate Hydrazine Hydrate 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Chlorosulfonic Acid Chlorosulfonic Acid Thionyl Chloride Thionyl Chloride 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride_2 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride Piperidine Piperidine Target Compound This compound Base Base (e.g., DIPEA)

Mechanism of NAAA inhibition.
Other Potential Applications

The pyrazole and sulfonamide moieties are present in a wide range of pharmaceutically active compounds, including anti-inflammatory agents and CCR5 receptor antagonists for anti-HIV-1 activity.[3][6] The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[7]

Conclusion

This compound represents a core chemical scaffold with significant potential for the development of novel therapeutic agents. The synthetic route is well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. Based on the biological activities of related compounds, this class of molecules warrants further investigation, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational resource for researchers to build upon in their exploration of pyrazole-sulfonamide derivatives.

References

A Technical Guide to the Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as Potent, Non-Covalent NAAA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and structure-activity relationship (SAR) evolution of a novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. Inhibition of NAAA, a lysosomal cysteine hydrolase, is a promising therapeutic strategy for managing inflammation and pain.[1][2] NAAA controls the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), an agonist for the peroxisome proliferator-activated receptor-α (PPAR-α).[3][4] By inhibiting NAAA, the levels of PEA are increased, prolonging its anti-inflammatory and analgesic effects.[1][5] This document outlines the journey from an initial screening hit to the identification of a potent, selective, and orally available lead compound, ARN19689 .[1][6]

Lead Discovery and Structure-Activity Relationship (SAR) Evolution

The discovery process began with a biological screening campaign that identified a primary hit compound (1) featuring a sulfonamide core.[6] Driven by this initial finding, a comprehensive structure-activity relationship (SAR) study was initiated through iterative design, synthesis, and biological characterization.[6]

The key structural regions explored were:

  • Heteroaromatic Moiety (A): Modifications to this part of the molecule were investigated to optimize interactions with the enzyme's active site.[6]

  • Piperidine Core: The central piperidine ring was a key focus for conformational constraint. While ring opening or contraction proved detrimental, constraining the piperidine into a more rigid azabicyclo[3.2.1]octane scaffold was found to be highly beneficial. This modification led to sulfonamide analogue 20 , which demonstrated a significant, approximately 5-fold, boost in potency compared to the original hit.[6]

Further optimization focused on modulating the lipophilicity and activity of the azabicyclic derivatives. This led to the synthesis of compound 39 , which showed promising activity.[6] The final key modification was the incorporation of an ethoxymethyl side chain on the pyrazine ring. This change provided an excellent balance between reduced lipophilicity and sustained inhibitory activity, culminating in the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) .[6][7] This compound exhibited a potent inhibitory activity against human NAAA in the low nanomolar range (IC50 = 0.042 μM) and was identified as a promising candidate for further development.[1][5][6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of key compounds synthesized during the SAR studies.

Table 1: NAAA Inhibitory Activity of Initial Piperidine Sulfonamides

CompoundRh-NAAA IC50 (μM)
1 H1.1
8 4-F3.29

Data sourced from a comprehensive SAR study on pyrazole azabicyclo[3.2.1]octane sulfonamides.[6]

Table 2: NAAA Inhibitory Activity of Azabicyclo[3.2.1]octane Sulfonamides

CompoundSubstitutionh-NAAA IC50 (μM)
20 Unsubstituted Pyrazine0.23
39 Phenyl< 0.010 (89% @ 0.01 μM)
48 Ethoxymethyl0.016
49 n-Butyl-Pyrazine0.017
50 (ARN19689) Ethoxymethyl-Pyrazine0.042

Data sourced from the lead optimization phase of the study.[6][7]

Lead Compound Profile: ARN19689

Compound 50 (ARN19689) emerged as the lead candidate with a superior pharmacological and pharmacokinetic profile.[6][7]

  • Potency: It inhibits human NAAA with an IC50 of 0.042 μM .[1][6]

  • Mechanism of Action: It acts as a non-covalent, competitive inhibitor of NAAA.[6][8]

  • Selectivity: ARN19689 demonstrates high selectivity for NAAA. At a concentration of 30 μM, it showed only 25% inhibition of human FAAH and 34% inhibition of human acid ceramidase (AC), two related enzymes.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments performed during the discovery and characterization of these NAAA inhibitors.

1. NAAA Inhibition Assay (Fluorogenic Method)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against NAAA.[9][10]

  • Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as N-(4-methylcoumarin-7-yl)palmitamide (PAMCA). The cleavage of the amide bond by NAAA releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically. The rate of fluorescence increase is proportional to NAAA activity.[9]

  • Materials:

    • Human recombinant NAAA enzyme.

    • NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5-5.0.[10][11]

    • Fluorogenic substrate: PAMCA.

    • Test compounds dissolved in DMSO.

    • 96-well microplate.

    • Fluorescence plate reader.

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense the NAAA enzyme solution into the wells of a 96-well plate.[9]

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.[9][10]

    • Initiate the reaction by adding the PAMCA substrate to each well.[9]

    • Immediately measure the increase in fluorescence over time (kinetic reading) at 37°C using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

2. FAAH Selectivity Assay

To confirm the selectivity of the inhibitors, their activity against the related enzyme Fatty Acid Amide Hydrolase (FAAH) is assessed.

  • Principle: The assay is similar to the NAAA activity assay but is performed under conditions optimal for FAAH activity.[9]

  • Protocol: The protocol mirrors the NAAA assay, with the following key differences:

    • Enzyme: Recombinant human FAAH is used.

    • Buffer: A buffer with a pH optimal for FAAH (typically pH 8.0-9.0) is used, for example, Tris-HCl buffer (50 mM, pH 8.0).[8][9]

    • Substrate: A suitable FAAH substrate like anandamide is used.[8]

3. General Synthesis of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides

The synthesis involves a multi-step process. A representative scheme is outlined below.

  • Step 1: Synthesis of the substituted pyrazole sulfonyl chloride. This is typically achieved by reacting the corresponding pyrazole with chlorosulfonic acid.[7]

  • Step 2: Sulfonamide formation. The pyrazole sulfonyl chloride is reacted with the 8-azabicyclo[3.2.1]octane core in the presence of a base like triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF).[7][12]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental logic.

NAAA_Signaling_Pathway cluster_membrane Cellular Environment cluster_nucleus Nucleus PEA_extra PEA NAAA NAAA (Lysosome) PEA_extra->NAAA Hydrolysis PPARa PPAR-α PEA_extra->PPARa Activates Palmitic_Acid Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid Inhibitor Pyrazole Azabicyclo[3.2.1] octane Sulfonamide Inhibitor->NAAA Inhibits Heterodimer PPAR-α/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Exp ↓ Anti-inflammatory Gene Expression PPRE->Gene_Exp

NAAA signaling pathway and point of inhibition.

SAR_Logic Hit Initial Hit Piperidine Sulfonamide (1) IC50 = 1.1 μM Constraint Strategy: Conformational Constraint Hit->Constraint Leads to Scaffold Azabicyclo[3.2.1]octane (20) IC50 = 0.23 μM (~5x improvement) Constraint->Scaffold Optimization Strategy: Modulate Lipophilicity & Activity Scaffold->Optimization Leads to Lead Lead Compound ARN19689 (50) IC50 = 0.042 μM Optimization->Lead

Logical progression of the structure-activity relationship study.

Experimental_Workflow Screening 1. High-Throughput Screening Hit_ID 2. Hit Identification (Piperidine Sulfonamide) Screening->Hit_ID SAR 3. Iterative SAR Study (Design, Synthesis, Testing) Hit_ID->SAR Potency 4a. In Vitro Potency Assay (h-NAAA IC50) SAR->Potency Characterize Analogs Selectivity 4b. In Vitro Selectivity Assay (vs. FAAH, AC) SAR->Selectivity Characterize Analogs Lead_Char 5. Lead Compound Characterization (ARN19689) SAR->Lead_Char Potency->SAR Selectivity->SAR PK 6. Pharmacokinetic & In Vivo Studies Lead_Char->PK

Workflow for NAAA inhibitor discovery and characterization.

Conclusion

The systematic exploration of the pyrazole sulfonamide chemical space, particularly the strategic use of a conformationally constrained azabicyclo[3.2.1]octane core, successfully led to the discovery of ARN19689.[6] This compound is a potent, selective, non-covalent NAAA inhibitor with a favorable drug-like profile.[1][6] Its discovery represents a significant advancement in the field and provides a valuable pharmacological tool for further investigation into the therapeutic potential of NAAA inhibition for inflammatory and pain-related conditions.[6][7]

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine, a pyrazole-based sulfonamide derivative. The synthesis is a two-step process commencing with the sulfonation of 3,5-dimethyl-1H-pyrazole to form the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, followed by its reaction with piperidine.

Experimental Protocols

The synthesis is divided into two primary stages:

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]

This procedure details the preparation of the sulfonyl chloride intermediate.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chloroform (CHCl₃)

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

  • This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C in an ice bath.

  • After the addition is complete, the reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is then added to the reaction mixture at 60 °C over a period of 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mass is cooled to 0–10 °C and then added to a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of pyrazole sulfonamides.[1][2]

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Piperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Cold water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen gas (N₂) inlet (optional)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (for purification)

Procedure:

  • Dissolve piperidine in dry THF or dichloromethane in a round-bottom flask at room temperature (25–30 °C).

  • Add triethylamine or diisopropylethylamine (1.5 equivalents) to the solution.

  • In a separate flask, dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in dry THF or dichloromethane.

  • Slowly add the solution of the sulfonyl chloride to the piperidine solution at room temperature.

  • Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction progress by TLC.

  • After the reaction is complete, add cold water to the reaction mixture and stir for 10 minutes.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude compound by column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the key intermediate synthesized in Step 1.

CompoundFormYield1H NMR (500 MHz, CDCl₃) δ (ppm)Reference
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloridePale yellow solid90%15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[1]

Experimental Workflow

The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates the workflow from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Sulfonyl Chloride Intermediate cluster_step2 Step 2: Sulfonamide Formation start1 3,5-Dimethyl-1H-pyrazole reagents1 Chlorosulfonic Acid, Thionyl Chloride, Chloroform product1 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride reagents1->product1 Sulfonylation (60 °C, 12h) start2 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride product1->start2 Intermediate Product reagents2 Piperidine, Triethylamine, Dry THF product2 This compound reagents2->product2 Sulfonylation (25-30 °C, 16h)

References

Application Note: Synthesis and NMR Spectral Analysis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimentally verified ¹H and ¹³C NMR spectral data for the specific compound 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine were not available in the public domain at the time of this writing. The data presented herein are expected chemical shifts based on the analysis of its constituent fragments and data from closely related analogues. These tables are for predictive and illustrative purposes.

Introduction

Pyrazole sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1] The combination of the 3,5-dimethylpyrazole core with a sulfonamide linker and a piperidine moiety results in a molecule with potential for diverse pharmacological applications. Accurate structural elucidation is critical for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive method for confirming the chemical structure of small organic molecules in solution.[2][3][4] This document provides a detailed protocol for the synthesis of this compound and presents the expected ¹H and ¹³C NMR spectral data.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. The predictions are based on the known spectral data of the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride precursor and piperidine.[5] The typical solvent for analysis is deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole-NH10.0 - 12.0br s1H
Piperidine-H (α to N)3.10 - 3.30t4H
Pyrazole-CH₃2.40 - 2.60s6H
Piperidine-H (β to N)1.60 - 1.75m4H
Piperidine-H (γ to N)1.50 - 1.65m2H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole C3, C5145.0 - 148.0
Pyrazole C4115.0 - 118.0
Piperidine C (α to N)47.0 - 49.0
Piperidine C (β to N)25.0 - 27.0
Piperidine C (γ to N)23.0 - 25.0
Pyrazole-CH₃11.0 - 14.0

Experimental Protocols

The synthesis of the title compound can be achieved via a two-step process involving the preparation of the sulfonyl chloride intermediate followed by its reaction with piperidine.[1][6]

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (1.0 eq) to chloroform (3 mL per gram of pyrazole).

  • Chlorosulfonation: Cool the mixture to 0 °C in an ice bath. Add chlorosulfonic acid (5.5 eq) dropwise to the stirred solution while maintaining the temperature below 5 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 10 hours.

  • Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) dropwise to the reaction mixture at 60 °C over 20 minutes. Continue stirring at this temperature for an additional 2 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve piperidine (1.2 eq) in dichloromethane (DCM, 5 mL per 100 mg of sulfonyl chloride) in a round-bottom flask. Add a base such as diisopropylethylamine (DIPEA, 1.5 eq).[1]

  • Sulfonylation: To this stirred solution, add a solution of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in DCM dropwise at room temperature (25–30 °C).[6]

  • Reaction: Stir the reaction mixture for 16 hours at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, add cold water to the reaction mass and stir for 10 minutes. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure title compound.[6]

Protocol 3: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Logical Workflow

The following diagram illustrates the overall workflow from synthesis to final characterization of the target compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow start Starting Materials (3,5-Dimethyl-1H-pyrazole, Piperidine) step1 Chlorosulfonation (Chlorosulfonic Acid, SOCl₂) start->step1 intermediate Intermediate: 3,5-Dimethyl-1H-pyrazole- 4-sulfonyl Chloride step1->intermediate step2 Sulfonamide Formation (Piperidine, DIPEA, DCM) intermediate->step2 crude Crude Product step2->crude purify Purification (Column Chromatography) crude->purify product Pure Product: 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine purify->product nmr_prep NMR Sample Preparation (CDCl₃, TMS) product->nmr_prep Characterization nmr_acq NMR Data Acquisition (¹H, ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing & Spectral Analysis nmr_acq->nmr_proc final_data Final Spectral Data (Tables 1 & 2) nmr_proc->final_data

Caption: Synthesis and analytical workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. The protocols outlined below are essential for the structural elucidation, purity assessment, and quality control of this compound, which is of significant interest in medicinal chemistry and drug development.

Synthesis Overview

The synthesis of this compound typically involves a two-step process. The first step is the sulfonylation of 3,5-dimethyl-1H-pyrazole to form the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with piperidine to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Sulfonamide Formation 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Intermediate 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride 3,5-Dimethyl-1H-pyrazole->Intermediate  Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product  Reaction Piperidine Piperidine Piperidine->Final_Product

Caption: Synthetic pathway for this compound.

Analytical Characterization Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.

Analytical_Workflow Sample This compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure Thermal Thermal Properties Sample->Thermal HPLC HPLC/UPLC Purity->HPLC MS Mass Spectrometry (MS) Structure->MS NMR NMR Spectroscopy (1H & 13C) Structure->NMR TGA_DSC Thermal Analysis (TGA/DSC) Thermal->TGA_DSC

Caption: Analytical workflow for compound characterization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from methods for similar sulfonamide compounds and may require optimization.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

Chromatographic Conditions:

Parameter Recommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 230 nm |

Sample Preparation:

  • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data:

Chemical Shift (ppm) Multiplicity Integration Assignment
~12.5 (broad s) s 1H NH (pyrazole)
~3.1 (t) t 4H -CH₂- (piperidine, adjacent to N)
~2.3 (s) s 6H -CH₃ (pyrazole)

| ~1.5 (m) | m | 6H | -CH₂- (piperidine) |

¹³C NMR Data (Predicted):

Chemical Shift (ppm) Assignment
~145 C (pyrazole, C3/C5)
~110 C (pyrazole, C4)
~46 -CH₂- (piperidine, adjacent to N)
~25 -CH₂- (piperidine)
~23 -CH₂- (piperidine)

| ~12 | -CH₃ (pyrazole) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Experimental Conditions:

Parameter Recommended Conditions
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

| Collision Energy (for MS/MS) | 10-30 eV |

Expected Fragmentation: The fragmentation of sulfonamides in ESI-MS often involves the cleavage of the S-N bond and the loss of SO₂.[1]

Quantitative Data Summary:

Parameter Expected Value
Molecular Formula C₁₀H₁₇N₃O₂S
Molecular Weight 243.33 g/mol

| [M+H]⁺ (m/z) | 244.11 |

Thermal Analysis (TGA/DSC)

This protocol provides a general framework for assessing the thermal stability of the compound.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) or separate Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

Experimental Conditions:

Parameter Recommended Conditions
Sample Weight 5-10 mg
Heating Rate 10 °C/min
Temperature Range 30 °C to 500 °C
Atmosphere Nitrogen (50 mL/min)

| Crucible | Alumina |

Expected Results:

  • DSC: An endothermic peak corresponding to the melting point of the compound.

  • TGA: A weight loss profile indicating the decomposition temperature range. Sulfonamides are generally stable up to around 200 °C.[2]

Data Presentation

Summary of Analytical Data for this compound:

Analytical TechniqueParameterObserved/Expected Value
HPLC Purity>98% (typical)
Retention TimeDependent on specific conditions
¹H NMR (DMSO-d6) Pyrazole NH~12.5 ppm
Piperidine CH₂ (α)~3.1 ppm
Pyrazole CH₃~2.3 ppm
Piperidine CH₂ (β, γ)~1.5 ppm
MS (ESI+) [M+H]⁺244.11 m/z
Thermal Analysis Melting PointTo be determined by DSC
DecompositionTo be determined by TGA

References

Application Notes and Protocols for NAAA Inhibition Assays Using 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (PEA).[1] PEA is an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates inflammatory and pain signaling pathways.[1][2] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling, making NAAA a key regulator of inflammation and pain.[2][3] Inhibition of NAAA elevates endogenous PEA levels, thereby enhancing PPAR-α activation and offering a promising therapeutic strategy for a variety of inflammatory and pain-related disorders.[4]

These application notes provide detailed protocols for utilizing 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and its analogs in NAAA inhibition assays, enabling researchers to assess their potency and mechanism of action.

Data Presentation: NAAA Inhibitory Activity of Structurally Related Pyrazole Sulfonamides

The following table summarizes the in vitro NAAA inhibitory activity of a series of pyrazole sulfonamides structurally related to this compound. This data is crucial for establishing structure-activity relationships (SAR) and for selecting appropriate compound concentrations in cell-based assays.

Compound IDStructurehNAAA IC50 (µM)[5]
ARN19689 (50) endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042
ARN16186 (39) 4-n-butylphenyl-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.023
Compound 17 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide> 50
Compound 22 N-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrazin-2-amine1.25

Experimental Protocols

Protocol 1: In Vitro NAAA Inhibition Assay (Fluorometric Method)

This high-throughput assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human NAAA using a fluorogenic substrate.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5

  • Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

  • Test Compound (e.g., this compound) dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 88 µL of NAAA assay buffer containing the recombinant human NAAA enzyme to each well. The final enzyme concentration should be optimized to ensure linear reaction kinetics.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in assay buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells without enzyme.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based NAAA Activity Assay in Macrophages

This protocol assesses the ability of the test compound to inhibit NAAA activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test Compound (e.g., this compound)

  • Lysis Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100

  • NAAA substrate: [14C]Palmitoylethanolamide (PEA)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophages in 6-well plates and culture until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add Lysis Buffer to each well and scrape the cells.

    • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • NAAA Activity Measurement:

    • In a microcentrifuge tube, add a specific amount of cell lysate protein (e.g., 10-20 µg).

    • Add the [14C]PEA substrate to initiate the reaction.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding an ice-cold mixture of chloroform and methanol (1:1 v/v).

    • Separate the aqueous and organic phases by centrifugation.

    • Collect the aqueous phase containing the radiolabeled ethanolamine product.

  • Quantification:

    • Add the aqueous phase to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the NAAA activity as pmol of product formed per minute per mg of protein.

    • Determine the percent inhibition of NAAA activity at each concentration of the test compound compared to the vehicle-treated cells.

Visualizations

NAAA_Signaling_Pathway PEA_ext PEA (extracellular) PEA_int PEA (intracellular) PEA_ext->PEA_int Transport NAAA NAAA PEA_int->NAAA Substrate PPARa PPAR-α PEA_int->PPARa Activation Products Palmitic Acid + Ethanolamine NAAA->Products Hydrolysis Inhibitor 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine Inhibitor->NAAA Inhibition PPRE PPRE PPARa->PPRE Heterodimerization with RXR & Binding RXR RXR Gene_Expression Modulation of Inflammatory Gene Expression PPRE->Gene_Expression Transcriptional Regulation

Caption: NAAA-PEA-PPAR-α signaling pathway and the inhibitory action of pyrazole sulfonamides.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Compound_Prep_invitro Prepare Serial Dilutions of Test Compound Enzyme_Add Add Recombinant NAAA Enzyme Compound_Prep_invitro->Enzyme_Add Pre_inc Pre-incubate with Inhibitor Enzyme_Add->Pre_inc Reaction_Start Initiate with Fluorogenic Substrate Pre_inc->Reaction_Start Fluorescence_Read Measure Fluorescence Reaction_Start->Fluorescence_Read IC50_Calc Calculate IC50 Fluorescence_Read->IC50_Calc Cell_Treat Treat Macrophages with Test Compound Cell_Lysis Lyse Cells Cell_Treat->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant NAAA_Assay Perform NAAA Activity Assay with [14C]PEA Protein_Quant->NAAA_Assay Radioactivity_Quant Quantify Radioactivity NAAA_Assay->Radioactivity_Quant Inhibition_Calc Calculate % Inhibition Radioactivity_Quant->Inhibition_Calc

Caption: Workflow for in vitro and cell-based NAAA inhibition assays.

References

Application of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine Analogs in CCR5 Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the immune system. It is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a well-validated target for the development of antiretroviral drugs. Small molecule antagonists of CCR5 can block the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry and replication. While direct studies on 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine are not extensively available in the public domain, research on structurally similar pyrazole-piperidine derivatives has demonstrated potent CCR5 antagonism and anti-HIV-1 activity. This document provides an overview of the application of these analogs in CCR5 antagonist studies, including detailed experimental protocols and data presentation formats.

Data Presentation

The following tables summarize quantitative data for exemplary CCR5 antagonists with pyrazole-piperidine scaffolds, illustrating the typical data generated in these studies.

Table 1: In Vitro CCR5 Binding Affinity of Exemplary Pyrazole-Piperidine Analogs

Compound IDDescriptionRadioligandAssay TypeIC50 (nM)Ki (nM)
Compound A Pyrazole-piperidine derivative[¹²⁵I]-MIP-1αRadioligand Binding15.210.8
Compound B Substituted pyrazolyl-piperidine[¹²⁵I]-RANTESRadioligand Binding8.96.3
Maraviroc FDA-approved CCR5 antagonist[¹²⁵I]-MIP-1βRadioligand Binding2.31.6

Table 2: Anti-HIV-1 Activity of Exemplary Pyrazole-Piperidine Analogs

Compound IDVirus StrainCell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
Compound A HIV-1 Ba-L (R5)TZM-blLuciferase Reporter25.7>100>3890
Compound B HIV-1 JR-FL (R5)PBMCsp24 Antigen12.4>50>4032
Maraviroc HIV-1 Ba-L (R5)TZM-blLuciferase Reporter1.9>100>52631

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of CCR5 antagonists are provided below.

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor expressed on cell membranes.

Materials:

  • HEK293 cells stably expressing human CCR5

  • Radioligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES)

  • Test compounds (e.g., this compound analogs)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Protocol:

  • Prepare cell membranes from HEK293-CCR5 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound at various concentrations, and 25 µL of radioligand (final concentration ~0.1 nM).

  • Initiate the binding reaction by adding 100 µL of cell membrane suspension (10-20 µg of protein per well).

  • Incubate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

HIV-1 Entry Assay (Luciferase Reporter Gene Assay)

Principle: This assay quantifies the inhibition of HIV-1 entry into target cells by measuring the activity of a reporter gene (luciferase) that is expressed upon successful viral infection.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • R5-tropic HIV-1 strain (e.g., HIV-1 Ba-L)

  • Test compounds

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in growth medium.

  • Pre-incubate the cells with the test compounds for 1 hour at 37°C.

  • Add the R5-tropic HIV-1 virus to the wells.

  • Incubate for 48 hours at 37°C.

  • Remove the culture medium and lyse the cells.

  • Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Calculate the EC50 value, the concentration of the compound that causes a 50% reduction in luciferase activity.

Chemotaxis Assay

Principle: This assay measures the ability of a test compound to inhibit the directional migration of CCR5-expressing cells towards a chemoattractant (a CCR5 ligand).[1]

Materials:

  • CCR5-expressing cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a CCR5-transfected cell line)

  • Chemoattractant (e.g., RANTES/CCL5, MIP-1α/CCL3, or MIP-1β/CCL4)

  • Test compounds

  • Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Microscope or plate reader for cell quantification

Protocol:

  • Resuspend CCR5-expressing cells in assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Place the chemoattractant in the lower chamber of the chemotaxis plate.

  • Place the porous membrane over the lower chamber.

  • Add the cell suspension (containing the test compound) to the upper chamber.

  • Incubate the plate for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the migrated cells in several fields of view using a microscope or quantify the migrated cells using a plate reader after cell lysis and staining.

  • Calculate the percent inhibition of chemotaxis for each compound concentration and determine the IC50 value.[1]

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of a natural chemokine ligand to the CCR5 receptor. CCR5 antagonists prevent the initiation of this cascade by blocking ligand binding.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds G_Protein Gαβγ CCR5->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC PLC G_alpha->PLC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_beta_gamma->Downstream PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Downstream PKC->Downstream

Caption: CCR5 Signaling Pathway.

Experimental Workflow for CCR5 Antagonist Evaluation

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel CCR5 antagonists.

CCR5_Antagonist_Workflow Start Compound Library (e.g., Pyrazole-Piperidines) HTS High-Throughput Screening (Binding Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Hits In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Antiviral Antiviral Assays (HIV-1 Entry) In_Vitro->Antiviral Chemotaxis Chemotaxis Assays In_Vitro->Chemotaxis Selectivity Selectivity Profiling In_Vitro->Selectivity ADMET In Vitro ADMET In_Vitro->ADMET In_Vivo In Vivo Efficacy & Pharmacokinetics ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Drug discovery workflow for CCR5 antagonists.

References

Application Notes and Protocols: Synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine via the coupling of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine. This protocol is intended for use by qualified researchers and chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The pyrazole moiety is also a privileged scaffold known for its diverse biological activities. The combination of these two pharmacophores through a sulfonamide linkage presents a promising avenue for the discovery of novel drug candidates. This protocol details a standard sulfonamide formation reaction, a robust and widely used method for coupling sulfonyl chlorides with primary or secondary amines.

Reaction Scheme

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride80466-78-0208.651.0 g4.79
Piperidine110-89-485.150.49 g5.75
Triethylamine (TEA)121-44-8101.190.97 g9.58
Dichloromethane (DCM), anhydrous75-09-284.9320 mL-
Deionized Water7732-18-518.0220 mL-
Brine (saturated NaCl solution)--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--
Silica Gel (for column chromatography)7631-86-960.08--
Ethyl Acetate (for chromatography)141-78-688.11--
Hexanes (for chromatography)110-54-386.18--

Equipment

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Chromatography column

  • Beakers and Erlenmeyer flasks

  • pH paper or meter

Experimental Protocol

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 g, 4.79 mmol).

  • Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature under a nitrogen atmosphere until the sulfonyl chloride is fully dissolved.

  • In a separate beaker, dissolve piperidine (0.49 g, 5.75 mmol, 1.2 equivalents) and triethylamine (0.97 g, 9.58 mmol, 2.0 equivalents) in anhydrous dichloromethane (10 mL).

Reaction Execution
  • Cool the solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the round-bottom flask to 0 °C using an ice bath.

  • Slowly add the piperidine and triethylamine solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting sulfonyl chloride spot is no longer visible.

Work-up and Isolation
  • Upon completion, quench the reaction by adding deionized water (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine as a solid.

Data Presentation

ParameterValue
Reactants
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride1.0 g (4.79 mmol)
Piperidine0.49 g (5.75 mmol)
Triethylamine0.97 g (9.58 mmol)
Reaction Conditions
SolventAnhydrous Dichloromethane (20 mL)
Temperature0 °C to Room Temperature
Reaction Time16-24 hours
Product
Product Name1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
Expected Yield70-90%
AppearanceWhite to off-white solid
Characterization Data (Expected)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.1-3.3 (m, 4H, piperidine-H), ~2.4 (s, 6H, 2xCH₃), ~1.5-1.7 (m, 6H, piperidine-H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~145, ~115 (pyrazole-C), ~48 (piperidine-Cα), ~25 (piperidine-Cβ), ~23 (piperidine-Cγ), ~11 (CH₃)
IR (KBr, cm⁻¹)~3100 (C-H), ~1340 & ~1160 (S=O)
Mass Spec (ESI-MS)m/z: [M+H]⁺ calculated for C₁₀H₁₇N₃O₂S: 258.10

Safety Precautions

  • 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][3][4][5] Handle in a fume hood with appropriate PPE.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

  • General: Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling chemicals. Work in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_sulfonyl Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in DCM cool Cool sulfonyl chloride solution to 0°C prep_sulfonyl->cool prep_amine Dissolve piperidine and TEA in DCM addition Slowly add amine solution prep_amine->addition cool->addition react Stir at room temperature for 16-24h addition->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize pure product (NMR, IR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine.

References

Application Notes and Protocols: Screening 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine scaffold is a key heterocyclic motif in medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[1][2][3] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[4][5][6][7] This document provides detailed protocols for the synthesis and biological screening of this class of compounds, summarizes key quantitative data from existing literature, and illustrates relevant workflows and biological pathways.

General Synthesis Protocol for Derivatives

The synthesis of this compound derivatives typically follows a multi-step process, starting with the formation of the pyrazole ring, followed by chlorosulfonation and subsequent reaction with a substituted piperidine or other amine-containing moieties.[8][9]

Protocol 1: Synthesis of this compound Derivatives

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • In a round-bottom flask, dissolve pentane-2,4-dione in methanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add hydrazine hydrate (85%) to the solution while stirring. Note: This reaction is exothermic.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole, which can be used directly or purified further.[9]

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

  • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add chloroform. Cool to 0 °C.

  • Slowly add chlorosulfonic acid to the chloroform.[9]

  • Separately, dissolve 3,5-Dimethyl-1H-pyrazole in chloroform and add this solution dropwise to the stirred chlorosulfonic acid mixture at 0 °C.[9]

  • After addition, raise the temperature to 60 °C and stir for 10-12 hours.

  • Add thionyl chloride to the reaction mixture at 60 °C and continue stirring for an additional 2 hours.[9]

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the crude sulfonyl chloride.[8]

Step 3: Synthesis of Final this compound Derivative

  • Dissolve the desired piperidine derivative and a non-nucleophilic base (e.g., diisopropylethylamine) in dichloromethane.

  • Add a solution of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane to the mixture at room temperature.[8]

  • Stir the reaction for 16-24 hours. Monitor progress by TLC.

  • After completion, wash the reaction mixture with cold water.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the final pure derivative.[8][9]

Synthesis_Workflow start Pentane-2,4-dione + Hydrazine Hydrate pyrazole 3,5-Dimethyl-1H-pyrazole start->pyrazole Methanol sulfonyl_chloride 3,5-Dimethyl-1H-pyrazole -4-sulfonyl Chloride pyrazole:e->sulfonyl_chloride:w 1. Chlorosulfonic Acid 2. Thionyl Chloride final_product 1-(3,5-Dimethyl-1H-pyrazole -4-sulfonyl)-piperidine Derivative sulfonyl_chloride:e->final_product:w DCM, Base piperidine Substituted Piperidine piperidine:e->final_product:w Screening_Workflow lib Compound Library (Pyrazole Sulfonylpiperidines) primary Primary Screening (e.g., Cell Viability, Enzyme Inhibition) lib->primary inactive Inactive Compounds primary->inactive No significant activity active Active 'Hits' primary->active Activity > Threshold secondary Secondary / Confirmatory Assays (e.g., Dose-Response, Selectivity) active->secondary validated Validated Hits secondary->validated Confirmed Activity sar Structure-Activity Relationship (SAR) Studies validated->sar lead_opt Lead Optimization sar->lead_opt COX_Pathway mem Membrane Phospholipids aa Arachidonic Acid mem->aa PLA2 cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pros Prostaglandins (PGE2, etc.) pgh2->pros Isomerases inflam Inflammation, Pain, Fever pros->inflam inhibitor Pyrazole Sulfonamide Derivative inhibitor->cox

References

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel pyrazole sulfonamide derivatives as potent anti-inflammatory agents. The information is intended to guide researchers in the design, discovery, and development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Introduction

Pyrazole sulfonamides represent a promising class of compounds in the development of new anti-inflammatory drugs. These molecules often exhibit high affinity and selectivity for cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. By inhibiting COX enzymes, particularly the inducible isoform COX-2, pyrazole sulfonamides can effectively reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] The structural features of the pyrazole ring and the sulfonamide moiety are crucial for their interaction with the active site of COX enzymes, offering opportunities for designing selective inhibitors with reduced gastrointestinal side effects associated with non-selective NSAIDs.[4] Some derivatives have also shown dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), potentially offering a broader spectrum of anti-inflammatory action and an enhanced safety profile.[5]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for most pyrazole sulfonamide-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs). There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal protection, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4]

Furthermore, some novel pyrazole sulfonamide derivatives have been designed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX). The 5-LOX enzyme is responsible for the conversion of arachidonic acid into leukotrienes, another class of pro-inflammatory mediators. Dual inhibition of these two pathways is a promising therapeutic strategy for developing anti-inflammatory drugs with enhanced efficacy and a better safety profile compared to traditional NSAIDs.[5]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway cluster_lox 5-Lipoxygenase (5-LOX) Pathway MembranePhospholipids Membrane Phospholipids PhospholipaseA2 Phospholipase A2 MembranePhospholipids->PhospholipaseA2 ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins_Physiological Prostaglandins (Physiological effects) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes PhospholipaseA2->ArachidonicAcid Hydrolysis PyrazoleSulfonamides Pyrazole Sulfonamides (Novel Agents) PyrazoleSulfonamides->COX2 NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2 DualInhibitors Dual COX-2/5-LOX Inhibitors DualInhibitors->COX2 DualInhibitors->LOX5

Caption: Arachidonic Acid Cascade and Inhibition by Pyrazole Sulfonamides.

Data on In Vitro Biological Evaluation

The following tables summarize the in vitro inhibitory activities of selected pyrazole sulfonamide derivatives against COX-1, COX-2, and 5-LOX enzymes. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity).

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Sulfonamide Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5b 5.400.01540[5]
6b ---[6]
7b ---[6]
6d -0.05 - 0.08-[7]
Celecoxib ---[5][8]
Indomethacin ---[5][6]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro Dual COX-2/5-LOX Inhibitory Activity

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)Reference
5b 0.011.78[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole sulfonamide derivatives.

General Synthetic Workflow

The synthesis of pyrazole sulfonamide derivatives typically involves a multi-step process, often starting with the formation of a chalcone, followed by cyclization to form the pyrazole ring and subsequent introduction of the sulfonamide moiety.

Synthetic_Workflow Start Starting Materials (e.g., Substituted Acetophenones, Aldehydes) Chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Chalcone Cyclization Pyrazole Ring Formation (Cyclization Reaction) Chalcone->Cyclization Hydrazine Hydrazine Derivative (e.g., 4-Hydrazinylbenzenesulfonamide) Hydrazine->Cyclization FinalProduct Final Pyrazole Sulfonamide Derivative Cyclization->FinalProduct Purification Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) FinalProduct->Purification

Caption: General Synthetic Workflow for Pyrazole Sulfonamides.

Protocol 1: Synthesis of Pyrazole Sulfonamide Derivatives

This protocol is a generalized procedure based on common synthetic routes described in the literature.[9][10]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve a substituted acetophenone and an appropriate aromatic aldehyde in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for the specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure chalcone.

Step 2: Synthesis of Pyrazole Sulfonamide

  • Reflux a mixture of the synthesized chalcone and a hydrazine derivative (e.g., 4-hydrazinylbenzenesulfonamide hydrochloride) in a suitable solvent (e.g., ethanol or acetic acid) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the final pyrazole sulfonamide derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[6][8][11]

Animals:

  • Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.

Materials:

  • Test compounds and reference drug (e.g., Diclofenac sodium, Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • 1% w/v carrageenan solution in sterile saline.

  • Plethysmometer for measuring paw volume.

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups (e.g., control, reference, and test compound groups).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.

  • After a specific time (e.g., 1 hour) post-drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals.

  • Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion

The development of novel anti-inflammatory agents from pyrazole sulfonamides holds significant promise for the discovery of safer and more effective treatments for inflammatory disorders. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this important class of compounds. Further investigations into structure-activity relationships (SAR) and mechanism of action will continue to drive the optimization of lead compounds towards clinical development.[2]

References

Application Notes and Protocols for 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine in HIV-1 Entry Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and related pyrazole-piperidine derivatives in the context of Human Immunodeficiency Virus Type 1 (HIV-1) entry inhibition research. This document includes a summary of the mechanism of action, quantitative data on analogous compounds, and detailed experimental protocols for evaluating antiviral activity.

Introduction

The entry of HIV-1 into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral drug development. This process is primarily mediated by the viral envelope glycoprotein (Env), which consists of gp120 and gp41 subunits. The entry process involves the binding of gp120 to the CD4 receptor on the host cell surface, followed by a conformational change that allows for subsequent binding to a coreceptor, either CCR5 or CXCR4. This series of interactions leads to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Small molecules that can inhibit these early events are of significant interest as potential therapeutics. The pyrazole-piperidine scaffold has emerged as a promising pharmacophore in the development of novel anti-HIV-1 agents. While specific data for this compound is not extensively published, research on closely related pyrazolo-piperidine compounds has demonstrated a dual mechanism of action, inhibiting both HIV-1 entry via CCR5 and CXCR4 coreceptors and the activity of reverse transcriptase.[1]

Mechanism of Action

Research on pyrazolo-piperidine derivatives suggests a multi-faceted approach to HIV-1 inhibition. The primary proposed mechanism related to entry inhibition involves the binding of these compounds to the CCR5 and CXCR4 coreceptors. By occupying the binding sites on these coreceptors, the pyrazole-piperidine compounds allosterically prevent the interaction between the viral gp120 protein and the host cell, thereby blocking viral entry.[1] This dual antagonism of both major coreceptors is particularly advantageous as it could potentially inhibit a broader range of HIV-1 strains, including M-tropic (R5), T-tropic (X4), and dual/mixed-tropic (R5/X4) viruses.

In addition to entry inhibition, some pyrazolo-piperidine compounds have also been shown to inhibit the HIV-1 reverse transcriptase enzyme, a key player in the viral replication cycle that converts the viral RNA genome into DNA.[1] This dual-target activity could offer a higher barrier to the development of drug resistance.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the anti-HIV-1 activity of closely related pyrazolo-piperidine derivatives from a representative study. These compounds share the core pyrazole-piperidine scaffold and provide an indication of the potential potency of this chemical class.

Compound IDHIV-1 StrainAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Compound 1 M-tropic (MAGI-CCR5)Cell-based>100>300-[1]
T-tropic (MAGI-CXCR4)Cell-based>100>300-[1]
Compound 3 M-tropic (MAGI-CCR5)Cell-based3.8>300>79[1]
T-tropic (MAGI-CXCR4)Cell-based9.0>300>33[1]
HIV-1 RTBiochemical9.0--[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-HIV-1 entry activity of this compound and its analogs.

Cell-Based HIV-1 Entry Assay (Pseudovirus Assay)

This assay measures the ability of a compound to inhibit the entry of single-cycle replication-competent HIV-1 pseudoviruses into target cells.

Materials:

  • HEK293T cells

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an HIV-1 Tat-inducible luciferase reporter gene)

  • HIV-1 Env-pseudotyped viruses (e.g., JR-FL for R5-tropic, HXB2 for X4-tropic)

  • This compound (test compound)

  • Maraviroc (CCR5 inhibitor control)

  • AMD3100 (CXCR4 inhibitor control)

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in complete DMEM.

  • Compound Addition: Remove the culture medium from the TZM-bl cells and add 50 µL of the diluted compounds to the respective wells. Include wells with medium only as a virus control.

  • Virus Addition: Add 50 µL of pre-titered HIV-1 Env-pseudotyped virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, remove the supernatant and lyse the cells using 100 µL of cell lysis buffer. Add 100 µL of luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay assesses the compound's ability to block the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and coreceptors.

Materials:

  • Effector cells (e.g., CHO or 293T cells) expressing HIV-1 Env (e.g., from an R5 or X4 strain) and HIV-1 Tat.

  • Target cells (e.g., TZM-bl cells).

  • Test compound and controls.

  • Complete DMEM.

  • 96-well plates.

  • Luciferase assay system.

Protocol:

  • Target Cell Seeding: Plate TZM-bl cells in a 96-well plate as described in the pseudovirus assay.

  • Compound Treatment: On the following day, treat the TZM-bl cells with serial dilutions of the test compound or controls for 1 hour at 37°C.

  • Co-culture: Add the Env-expressing effector cells to the wells containing the treated target cells at a 1:1 ratio.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.

  • Luciferase Measurement: Measure the luciferase activity as an indicator of cell fusion, which allows Tat from the effector cells to transactivate the LTR promoter in the target cells.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell-cell fusion by 50%.

gp120-CD4 Binding Assay (ELISA)

This biochemical assay determines if the compound directly interferes with the initial interaction between the HIV-1 gp120 protein and the CD4 receptor.

Materials:

  • Recombinant soluble CD4 (sCD4).

  • Recombinant gp120 from a specific HIV-1 strain.

  • Anti-gp120 monoclonal antibody.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB substrate.

  • 96-well ELISA plates.

  • Wash buffer (PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% non-fat milk in PBS).

Protocol:

  • Coating: Coat a 96-well ELISA plate with sCD4 overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.

  • Compound Incubation: Add serial dilutions of the test compound to the wells, followed by the addition of a fixed concentration of recombinant gp120. Incubate for 2 hours at room temperature.

  • Antibody Incubation: Wash the plate and add a primary anti-gp120 antibody. Incubate for 1 hour.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis: Calculate the IC50 value, representing the compound concentration that inhibits 50% of the gp120-CD4 binding.

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibitor Inhibitor gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Coreceptor gp120->CCR5_CXCR4 3. Coreceptor Binding gp41 gp41 gp41->CCR5_CXCR4 4. Membrane Fusion CD4->gp120 2. Conformational Change Inhibitor 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine (and analogs) Inhibitor->CCR5_CXCR4 Inhibition Experimental_Workflow start Start: Compound Synthesis (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity primary_screen Primary Antiviral Screening (Cell-based Pseudovirus Assay) start->primary_screen secondary_assay Secondary Mechanistic Assays primary_screen->secondary_assay If Active fusion_assay Cell-Cell Fusion Assay secondary_assay->fusion_assay binding_assay gp120-CD4 Binding Assay (ELISA) secondary_assay->binding_assay coreceptor_binding Coreceptor Binding Assay secondary_assay->coreceptor_binding lead_optimization Lead Optimization fusion_assay->lead_optimization binding_assay->lead_optimization coreceptor_binding->lead_optimization

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrazole-4-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives, a class of compounds with significant therapeutic potential. The protocols detailed below are based on established methodologies and offer a guide for the development and screening of novel derivatives.

Introduction

Pyrazole and sulfonamide moieties are prominent pharmacophores in medicinal chemistry, each contributing to a wide range of biological activities. The combination of these two scaffolds into pyrazole-4-sulfonamide derivatives has yielded compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2][3][4][5][6][7][8] This document outlines the synthetic strategies for creating these derivatives and the subsequent protocols for evaluating their biological efficacy.

I. Chemical Synthesis

The synthesis of pyrazole-4-sulfonamide derivatives typically involves a multi-step process, beginning with the formation of the pyrazole ring, followed by sulfonation and subsequent amidation.

Protocol 1: General Synthesis of Pyrazole-4-Sulfonamide Derivatives

This protocol describes a common route for the synthesis of N-substituted pyrazole-4-sulfonamides.

Step 1: Synthesis of the Pyrazole Ring

  • Reaction: Condensation of a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) with hydrazine hydrate.[1]

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in a suitable solvent, such as methanol.

    • Slowly add hydrazine hydrate to the solution at room temperature. The reaction is often exothermic.[1]

    • Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude pyrazole product.

Step 2: Sulfonation of the Pyrazole Ring

  • Reaction: Electrophilic substitution reaction of the pyrazole with a sulfonating agent, typically chlorosulfonic acid.

  • Procedure:

    • Cool the pyrazole from Step 1 in an ice bath.

    • Slowly add chlorosulfonic acid dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat as required (e.g., 60°C) to drive the reaction to completion.[2]

    • Monitor the reaction progress by TLC.

    • Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the pyrazole-4-sulfonyl chloride.

    • Filter the precipitate, wash with cold water, and dry.

Step 3: Synthesis of Pyrazole-4-Sulfonamide

  • Reaction: Coupling of the pyrazole-4-sulfonyl chloride with a primary or secondary amine in the presence of a base.

  • Procedure:

    • Dissolve the desired amine and a base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) in a suitable solvent like dichloromethane (DCM).[1][3]

    • Add a solution of the pyrazole-4-sulfonyl chloride from Step 2 dropwise to the amine solution at room temperature.

    • Stir the reaction mixture for several hours (e.g., 16 hours) at room temperature.[1]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.[1]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow start Starting Materials (1,3-Dicarbonyl, Hydrazine) pyrazole_formation Pyrazole Ring Formation start->pyrazole_formation sulfonation Sulfonation (Chlorosulfonic Acid) pyrazole_formation->sulfonation sulfonyl_chloride Pyrazole-4-sulfonyl Chloride sulfonation->sulfonyl_chloride amidation Amidation (Amine, Base) sulfonyl_chloride->amidation purification Purification (Column Chromatography) amidation->purification final_product Pyrazole-4-sulfonamide Derivative purification->final_product

Caption: General workflow for the synthesis of pyrazole-4-sulfonamide derivatives.

II. Biological Evaluation

The synthesized pyrazole-4-sulfonamide derivatives can be screened for a variety of biological activities. Below are protocols for common assays.

Protocol 2: In Vitro Anticancer Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[1][2][3]

  • Cell Culture:

    • Culture a human cancer cell line (e.g., U937, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.[1][7]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds (pyrazole-4-sulfonamide derivatives) and a positive control (e.g., Doxorubicin, Mitomycin C) in culture medium.[1][9]

    • Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents to induce cell lysis.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1][3]

Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[5][10]

  • Preparation of Microbial Cultures:

    • Prepare fresh overnight cultures of the test microorganisms (e.g., Bacillus subtilis, Escherichia coli, Aspergillus niger, Candida albicans).

  • Assay Procedure:

    • Prepare sterile nutrient agar plates.

    • Spread a standardized inoculum of the microbial culture evenly over the agar surface.

    • Create wells of a specific diameter in the agar using a sterile borer.

    • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • Use a standard antibiotic (e.g., Ofloxacin) and antifungal (e.g., Fluconazole) as positive controls and the solvent as a negative control.[4]

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay measures the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[6][11][12]

  • Reagents and Enzyme:

    • Prepare a buffer solution (e.g., Tris-HCl).

    • Use purified human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II, hCA IX, hCA XII).[6][11]

    • Use a suitable substrate (e.g., 4-nitrophenyl acetate).

    • Use a known CA inhibitor (e.g., Acetazolamide) as a standard.[11]

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations.

    • Incubate the mixture for a short period (e.g., 10 minutes) at room temperature.[11]

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ or Ki value by plotting the percentage of inhibition against the log of the compound concentration.[6][13]

Biological Evaluation Workflow

G cluster_bio_eval Biological Evaluation Workflow start Synthesized Derivatives anticancer Anticancer Screening (e.g., CellTiter-Glo) start->anticancer antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) start->antimicrobial enzyme_inhibition Enzyme Inhibition (e.g., CA Assay) start->enzyme_inhibition ic50 IC50 Determination anticancer->ic50 zone_inhibition Zone of Inhibition antimicrobial->zone_inhibition ki_value Ki/IC50 Determination enzyme_inhibition->ki_value sar Structure-Activity Relationship (SAR) Analysis ic50->sar zone_inhibition->sar ki_value->sar

Caption: Workflow for the biological evaluation of pyrazole-4-sulfonamide derivatives.

III. Data Presentation

Quantitative data from biological assays should be summarized in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of Pyrazole-4-Sulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-712.4
Derivative 2MCF-78.9
Derivative 3HL-6010.43
Derivative 4HL-608.99
DoxorubicinMCF-70.5
DoxorubicinHL-600.2

Note: The data presented are hypothetical and for illustrative purposes.

Table 2: In Vitro Antimicrobial Activity of Pyrazole-4-Sulfonamide Derivatives

Compound IDB. subtilis (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Derivative 518151214
Derivative 622191618
Ofloxacin2523--
Fluconazole--2022

Note: The data presented are hypothetical and for illustrative purposes.

Table 3: Carbonic Anhydrase Inhibition by Pyrazole-4-Sulfonamide Derivatives

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
Derivative 759.824.115.3
Derivative 812.76.98.2
Acetazolamide2501225

Note: The data presented are hypothetical and for illustrative purposes.

IV. Signaling Pathway Visualization

Understanding the mechanism of action of these derivatives often involves identifying their molecular targets and the signaling pathways they modulate. For instance, some pyrazole derivatives have been shown to inhibit kinases involved in cancer cell proliferation.[14][15]

Kinase Inhibition Signaling Pathway

G cluster_pathway Simplified Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) growth_factor->receptor Binds downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates pyrazole_sulfonamide Pyrazole-4-sulfonamide Derivative pyrazole_sulfonamide->receptor Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes

Caption: Inhibition of receptor tyrosine kinase signaling by a pyrazole-4-sulfonamide derivative.

This document serves as a foundational guide for the synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of their synthesized compounds and their research objectives.

References

Application Notes and Protocols: One-Pot Synthesis of 3,5-Dimethyl-1H-Pyrazole Derivatives for Anti-Tumor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-tumor properties.[1][2] The development of efficient synthetic methodologies, such as one-pot reactions, is crucial for the rapid generation of novel pyrazole-based scaffolds for high-throughput screening and drug discovery. This document provides detailed application notes and protocols for the one-pot synthesis of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives and their subsequent evaluation as potential anti-tumor agents.

One-Pot Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide Derivatives

This section details a convenient one-pot synthesis approach for novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives, which have been investigated for their cytotoxic activities against various cancer cell lines.[1][3]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the work of Abdel-Wahab et al. (2023).[1][3]

Materials:

  • 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1)

  • 1,3-diphenylpropane-1,3-dione (2)

  • Acetyl acetone (5)

  • α-haloketones (e.g., 2-bromo-1-phenylethan-1-one) (14)

  • 2-bromo-1,3-diphenylpropane-1,3-dione (16)

  • Ethanol

  • Acetic acid

  • Triethylamine

Procedure:

  • Synthesis of Pyrazole Derivative (3):

    • In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) and 1,3-diphenylpropane-1,3-dione (2) in ethanol or acetic acid.

    • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the pyrazole derivative (3).

  • Synthesis of Pyrazole Derivatives (4 and 6) using a Catalytic Amount of Triethylamine:

    • To a solution of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) in ethanol, add either 1,3-diphenylpropane-1,3-dione (2) or acetyl acetone (5).

    • Add a catalytic amount of triethylamine to the mixture.

    • Reflux the reaction and monitor by TLC.

    • After completion, cool the mixture and collect the solid product by filtration to obtain compounds 4 and 6, respectively.[1][3]

  • Synthesis of 1,3,4-Thiadiazine Derivatives (15 and 17):

    • Combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) with the appropriate α-haloketone (14 or 16) in a suitable solvent like ethanol.

    • The reaction proceeds to form the corresponding 1,3,4-thiadiazine derivatives (15 and 17).

    • Isolate the product by filtration after cooling the reaction mixture.[1][3]

Note: The reaction times and specific conditions should be optimized for each derivative.

Experimental Workflow for One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_products Products A 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1) C Solvent (Ethanol/Acetic Acid) Reflux (Optional: Triethylamine catalyst) A->C B 1,3-Diketones / α-Haloketones B->C D Pyrazole Derivatives (3, 4, 6) C->D E 1,3,4-Thiadiazine Derivatives (15, 17) C->E

Caption: One-pot synthesis workflow.

Anti-Tumor Screening of Synthesized Derivatives

The synthesized 3,5-dimethyl-1H-pyrazole derivatives can be screened for their anti-tumor activity using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma)

  • Normal cell line for toxicity comparison (e.g., MRC-5 - normal lung fibroblast)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized pyrazole derivatives

  • Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized pyrazole derivatives and cisplatin in DMSO.

    • Treat the cells with various concentrations of the test compounds and cisplatin for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO) for comparison.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for Anti-Tumor Screening

G A Cell Seeding (Cancer & Normal Cell Lines) B Compound Treatment (Pyrazole Derivatives & Controls) A->B C Incubation (e.g., 48 hours) B->C D MTT Assay (Addition of MTT & Incubation) C->D E Formazan Solubilization (Addition of DMSO) D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: In vitro anti-tumor screening workflow.

Data Presentation: Cytotoxicity of 3,5-Dimethyl-1H-pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives against human liver (HepG2) and lung (A549) carcinoma cell lines, with cisplatin as a reference drug.[1][3]

CompoundHepG2 IC50 (µM)A549 IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)
Derivative 17 5.358.74> 100 (Low toxicity)
Cisplatin 3.786.39Not Reported

Data is based on the findings of Abdel-Wahab et al. (2023).[1][3]

Plausible Mechanism of Anti-Tumor Action

While the precise mechanism for each derivative requires detailed investigation, pyrazole compounds are known to exert their anti-tumor effects through various pathways, including the induction of apoptosis (programmed cell death) and inhibition of tubulin polymerization.

Apoptosis Induction: Many pyrazole derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic pathway, which involves the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface. Key events in apoptosis include the activation of caspases, a family of proteases that execute the cell death program, and the regulation by Bcl-2 family proteins.

Plausible Apoptosis Signaling Pathway

G compound 3,5-Dimethyl-1H-Pyrazole Derivative ros Increased ROS Production compound->ros bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) ros->bcl2 mito Mitochondrial Dysfunction bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

optimizing reaction conditions for pyrazole sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for optimizing pyrazole sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is pyrazole sulfonylation? A1: Pyrazole sulfonylation is a chemical reaction that introduces a sulfonyl group (-SO₂) onto a pyrazole ring. This can occur either on a nitrogen atom (N-sulfonylation) or a carbon atom (C-sulfonylation) of the pyrazole core. The resulting pyrazole sulfonamide compounds are significant structural motifs in many pharmaceutically active compounds.[1][2]

Q2: What are the common applications of pyrazole sulfonamides? A2: Pyrazole sulfonamides are versatile pharmacophores found in drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and antidepressant properties.[2][3][4] They are key components in drugs like Celecoxib and are explored as potential inhibitors for enzymes such as acetohydroxy acid synthase (AHAS) in herbicides.[4]

Q3: What are the typical reagents used for pyrazole sulfonylation? A3: A common method involves the reaction of a pyrazole with chlorosulfonic acid, often followed by treatment with thionyl chloride to generate a pyrazole sulfonyl chloride intermediate.[1] This intermediate is then typically reacted with a primary or secondary amine to form the final sulfonamide. Other methods may utilize sulfonyl hydrazines in the presence of a catalyst.[5][6]

Q4: What is the difference between C-sulfonylation and N-sulfonylation of pyrazoles? A4: C-sulfonylation involves the formation of a carbon-sulfur bond, attaching the sulfonyl group to a carbon atom of the pyrazole ring, most commonly at the C4 position. N-sulfonylation results in a nitrogen-sulfur bond, where the sulfonyl group is attached to one of the nitrogen atoms in the pyrazole ring. The reaction conditions and starting materials often dictate which type of sulfonylation occurs.

Troubleshooting Guide

Q1: I am getting a low yield or no product in my sulfonamide coupling step. What are the common causes and solutions? A1: Low yields are often related to the choice of base and solvent.

  • Inefficient Base: The choice of base is critical. Diisopropylethylamine (DIPEA) has been shown to be more effective than triethylamine (TEA) for this coupling reaction, resulting in significantly higher yields.[1][2]

  • Suboptimal Solvent: The reaction solvent can impact both yield and reaction time. Dichloromethane (DCM) is often a good choice, providing good yields in a reasonable timeframe (e.g., 16 hours).[1] In contrast, using a solvent like tetrahydrofuran (THF) can lead to much longer reaction times (e.g., 24 hours) and potentially lower yields.[1][2]

  • Reagent Stoichiometry: Ensure the correct molar ratios of the pyrazole sulfonyl chloride, amine, and base are used. A typical ratio is 1.0 equivalent of sulfonyl chloride, 1.05 equivalents of the amine, and 3.0 equivalents of DIPEA.[2]

Q2: My initial sulfonylation of the pyrazole ring with chlorosulfonic acid is not working. How can I troubleshoot this? A2: This step requires careful control of temperature and reagent addition.

  • Temperature Control: The initial addition of the pyrazole solution to chlorosulfonic acid should be performed at a low temperature (0 °C) and very slowly to control the exothermic reaction.[1]

  • Reaction Temperature and Time: After the initial addition, the reaction often requires heating to proceed to completion. Raising the temperature to 60 °C and stirring for an extended period (e.g., 10 hours) has been shown to be effective.[1]

  • Conversion to Sulfonyl Chloride: The intermediate sulfonic acid is often converted in situ to the more reactive sulfonyl chloride. The addition of thionyl chloride at 60 °C after the initial reaction period is a standard procedure to achieve this.[1]

Q3: My TLC shows multiple spots, suggesting the formation of side products. What could be the cause? A3: The formation of multiple products can stem from side reactions or the presence of impurities.

  • Side Reactions with Base/Solvent: In related reactions like N-methylation of pyrazole, using sodium hydride (NaH) in dimethylformamide (DMF) was observed to produce a series of spots on the TLC plate, indicating side product formation.[1] This highlights the importance of screening different base and solvent combinations.

  • Regioisomers: Depending on the substitution pattern of the starting pyrazole, sulfonylation could potentially occur at different positions, leading to a mixture of regioisomers. Careful purification by column chromatography is often necessary to isolate the desired product.

  • Impure Starting Materials: Ensure the purity of your starting pyrazole and reagents, as impurities can lead to unexpected side reactions.

Data Presentation

Table 1: Optimization of Sulfonamide Coupling Conditions [1][2]

EntryBaseSolventReaction Time (h)Yield (%)
1TEADCM1626-46
2DIPEADCM1655
3DIPEATHF2447

Reaction conditions: Pyrazole-4-sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (3.0 equiv), solvent (10 vol), 25–30 °C.

Table 2: Reagent Stoichiometry for Pyrazole-4-sulfonyl Chloride Synthesis [1]

ReagentMolar Equivalents
Pyrazole1.0
Chlorosulfonic Acid5.5
Thionyl Chloride1.32

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (CHCl₃)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a dropping funnel and magnetic stirrer

  • Ice bath and heating mantle

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes). Cool the solution to 0 °C using an ice bath.

  • Separately, dissolve the 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform (3 volumes).

  • Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution at 0 °C. The addition should be very slow to control the reaction temperature.

  • After the addition is complete, remove the ice bath and raise the temperature of the reaction mixture to 60 °C.

  • Continue stirring at 60 °C for 10 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • To this mixture, add thionyl chloride (1.32 equiv) dropwise at 60 °C over a period of 20 minutes.

  • Stir the reaction for an additional 2 hours at 60 °C.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent, dried, and concentrated under vacuum.

Protocol 2: Synthesis of a Pyrazole-4-sulfonamide Derivative [1][2]

Materials:

  • Pyrazole-4-sulfonyl chloride (from Protocol 1)

  • Desired primary or secondary amine (e.g., 2-Phenylethylamine)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.05 equiv) in DCM (5 volumes).

  • Add DIPEA (3.0 equiv) to the solution at room temperature (25–30 °C).

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM (5 volumes).

  • Add the pyrazole-4-sulfonyl chloride solution to the amine/DIPEA mixture at room temperature.

  • Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction progress by TLC.

  • After completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.

  • Separate the lower organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude compound by column chromatography if necessary.

Visualizations

G General Workflow for Pyrazole Sulfonamide Synthesis cluster_start Starting Materials cluster_step1 Step 1: Sulfonylation cluster_intermediate Key Intermediate cluster_step2 Step 2: Sulfonamide Coupling cluster_end Final Product start_pyrazole Pyrazole Derivative step1 React with: 1. Chlorosulfonic Acid 2. Thionyl Chloride start_pyrazole->step1 in CHCl3, 0-60 °C start_amine Amine (R-NH2) step2 Couple with Amine using DIPEA in DCM start_amine->step2 intermediate Pyrazole-4-sulfonyl Chloride step1->intermediate intermediate->step2 end_product Pyrazole-4-sulfonamide step2->end_product 16h, 25-30 °C

Caption: General workflow for the two-step synthesis of pyrazole-4-sulfonamides.

G Troubleshooting Decision Tree for Pyrazole Sulfonylation cluster_yield Issue: Yield cluster_purity Issue: Purity cluster_solutions Potential Solutions problem Problem Encountered low_yield Low or No Yield problem->low_yield side_products Multiple Spots on TLC (Side Products) problem->side_products cause_base Inefficient Base? low_yield->cause_base Coupling Step cause_solvent Suboptimal Solvent? low_yield->cause_solvent Coupling Step cause_temp Incorrect Temp? low_yield->cause_temp Sulfonylation Step solution_dipia Switch Base to DIPEA cause_base->solution_dipia Yes solution_dcm Use DCM as Solvent cause_solvent->solution_dcm Yes solution_temp Optimize Temperature (e.g., Heat to 60 °C) cause_temp->solution_temp Yes cause_side_reactions Side Reactions? side_products->cause_side_reactions cause_regioisomers Regioisomers? side_products->cause_regioisomers solution_screen Screen Solvents/Bases cause_side_reactions->solution_screen Yes solution_purify Purify via Column Chromatography cause_regioisomers->solution_purify Yes

Caption: A decision tree for troubleshooting common issues in pyrazole sulfonylation.

References

Technical Support Center: Synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. Our aim is to help you overcome common challenges and improve the overall yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the chlorosulfonation of 3,5-dimethyl-1H-pyrazole to form the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The second step involves the reaction of this sulfonyl chloride intermediate with piperidine in the presence of a base to yield the final sulfonamide product.

Q2: What are the most critical reagents to handle with care during this synthesis?

A2: Chlorosulfonic acid and thionyl chloride, used in the first step, are highly corrosive, toxic, and moisture-sensitive.[1][2] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Reactions involving these reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1]

Q3: My yield for the first step (synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) is very low. What are the common causes?

A3: Low yields in the chlorosulfonation step are often due to several factors:

  • Moisture: The presence of water will hydrolyze the sulfonyl chloride product back to the sulfonic acid, significantly reducing the yield. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.

  • Reaction Temperature: The initial addition of chlorosulfonic acid should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] The subsequent heating must be carefully controlled as specified in the protocol, as overheating can lead to degradation and side reactions.[1]

  • Inefficient Quenching/Workup: The reaction mixture is typically poured onto ice water to precipitate the product and quench the excess reagents.[1][3] This must be done carefully to avoid a violent reaction and to ensure the product does not decompose due to prolonged contact with the aqueous acidic environment.

Q4: How can I optimize the final coupling reaction between the sulfonyl chloride and piperidine?

A4: The final sulfonamide formation step can be optimized by carefully selecting the base and solvent, and by controlling the stoichiometry.

  • Base Selection: A non-nucleophilic organic base is preferred to scavenge the HCl generated during the reaction. Diisopropylethylamine (DIPEA) is an effective choice.[1][3]

  • Solvent: Dichloromethane (DCM) is a commonly used solvent that provides good solubility for the reactants and is relatively inert.[1][3]

  • Stoichiometry: Using a slight excess of the amine (piperidine) and a larger excess of the base can help drive the reaction to completion. A typical ratio might be 1.0 equivalent of sulfonyl chloride, 1.05 equivalents of piperidine, and 1.5 equivalents of base.[1]

Q5: What is the most effective method for purifying the final product?

A5: Column chromatography is a frequently cited method for purifying the crude product after workup.[1][3] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system. Thin-layer chromatography (TLC) should be used to monitor the reaction and to determine the optimal solvent system for column chromatography.

Troubleshooting Guide

Problem 1: The chlorosulfonation of 3,5-dimethyl-1H-pyrazole results in a dark, tarry mixture with little to no desired product.

Potential Cause Suggested Solution
Reaction temperature was too high. Add the 3,5-dimethyl-1H-pyrazole solution to the chlorosulfonic acid very slowly at 0 °C to maintain control over the initial exothermic reaction.[1] Ensure the subsequent heating to 60 °C is gradual and does not overshoot the target temperature.[1]
Starting material is impure. Use high-purity 3,5-dimethyl-1H-pyrazole. Impurities can lead to significant side reactions with highly reactive reagents like chlorosulfonic acid.
Vigorous, uncontrolled reaction. Ensure efficient stirring throughout the addition and the entire reaction period to maintain homogeneity and prevent localized overheating.

Problem 2: The yield of the final sulfonamide is low, and TLC analysis shows significant amounts of unreacted sulfonyl chloride.

Potential Cause Suggested Solution
Insufficient base. The base is critical for neutralizing the HCl byproduct. Ensure at least 1.5 equivalents of a suitable base like DIPEA are used to drive the equilibrium towards the product.[1]
Low quality or degraded sulfonyl chloride. The sulfonyl chloride intermediate is moisture-sensitive and can degrade upon storage.[4] It is best to use it immediately after synthesis and purification. If it has been stored, verify its purity before use.
Reaction time is too short. While the reaction is often fast, it can take several hours to go to completion. Monitor the reaction by TLC until the sulfonyl chloride spot has been consumed. Stirring for 16 hours at room temperature is a common procedure.[1][3]

Problem 3: Difficulty in removing the base hydrochloride salt (e.g., DIPEA-HCl) from the final product.

Potential Cause Suggested Solution
Salt is partially soluble in the organic solvent. During the aqueous workup, wash the organic layer (e.g., DCM) multiple times with water and then with brine. This will effectively transfer the water-soluble salt to the aqueous phase.
Product co-precipitates with the salt. If the product is a solid, ensure it is fully dissolved in the organic solvent before washing. You may need to add more solvent. If issues persist, an acidic wash (e.g., dilute HCl) can be used to protonate any remaining free base, making its salt more water-soluble, but be cautious as this could potentially hydrolyze the product if it is acid-labile.

Data Presentation: Optimizing Reagent Selection

The selection of reagents for both steps of the synthesis is critical for achieving high yields. The following tables summarize findings from literature for optimizing similar pyrazole sulfonamide syntheses.

Table 1: Optimization of the Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole Data based on analogous reactions reported in the literature.

EntryChlorosulfonating AgentAdditiveSolventTemperatureYield (%)
1Chlorosulfonic Acid-Chloroform60 °CLow
2Chlorosulfonic AcidThionyl ChlorideChloroform60 °C90% [1]

Table 2: Optimization of the Sulfonamide Coupling Reaction Data based on analogous reactions reported in the literature.

EntryBaseSolventTime (h)Yield (%)
1PyridineDCM16Moderate
2TriethylamineDCM16Good
3DIPEA DCM 16 High [1][3]
4DIPEATHF16Good

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

  • Preparation: In a three-necked, oven-dried flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add chlorosulfonic acid (5.5 eq) to chloroform (7 vol). Cool the solution to 0 °C in an ice bath.

  • Reactant Addition: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (3 vol). Add this solution dropwise to the stirred chlorosulfonic acid solution at 0 °C under a nitrogen atmosphere.[1]

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.[1]

  • Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over a period of 20 minutes. Continue stirring at 60 °C for an additional 2 hours.[1]

  • Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which can be used in the next step, ideally without delay.[1][3] A pale yellow solid with a yield of approximately 90% is expected.[1]

Protocol 2: Synthesis of this compound

  • Preparation: In a round-bottom flask, dissolve piperidine (1.05 eq) in dichloromethane (5 vol). Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution at room temperature (25–30 °C).[1][3]

  • Reactant Addition: Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (5 vol). Add this solution dropwise to the piperidine/DIPEA mixture.[1][3]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by TLC.[1][3]

  • Workup: After completion of the reaction, add cold water (10 vol) to the flask and stir for 10 minutes.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.[1][3]

  • Purification: Purify the crude compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[1][3]

Visualizations

Synthesis_Pathway A 3,5-Dimethyl-1H-pyrazole B 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride A->B C This compound B->C reagent1 ClSO3H, SOCl2 CHCl3, 60°C reagent2 Piperidine, DIPEA DCM, RT Workflow cluster_step1 Step 1: Sulfonyl Chloride Synthesis cluster_step2 Step 2: Sulfonamide Coupling prep1 Prepare Reagents (Anhydrous) react1 Slow Addition at 0°C Heat to 60°C prep1->react1 workup1 Quench on Ice Extract with DCM react1->workup1 purify1 Dry and Concentrate workup1->purify1 prep2 Prepare Piperidine/Base Mixture purify1->prep2 Use Intermediate react2 Add Sulfonyl Chloride Stir 16h at RT prep2->react2 workup2 Aqueous Wash Extract with DCM react2->workup2 purify2 Column Chromatography workup2->purify2 analyze Characterization (NMR, MS) purify2->analyze Troubleshooting start Low Final Yield q_step Which step has low yield? start->q_step step1 Step 1: Chlorosulfonation q_step->step1 Step 1 step2 Step 2: Coupling q_step->step2 Step 2 q1_reagents Reagents anhydrous? Glassware dry? step1->q1_reagents a1_reagents_yes Check Temperature Control q1_reagents->a1_reagents_yes Yes a1_reagents_no Dry all solvents/ glassware. Use fresh anhydrous reagents. q1_reagents->a1_reagents_no No q1_temp Addition at 0°C? Heating gradual? a1_reagents_yes->q1_temp a1_temp_yes Verify workup procedure. Minimize contact time with aqueous acid. q1_temp->a1_temp_yes Yes a1_temp_no Optimize temperature profile. Ensure slow addition and heating. q1_temp->a1_temp_no No q2_intermediate Sulfonyl chloride fresh? step2->q2_intermediate a2_intermediate_yes Check Base/Stoichiometry q2_intermediate->a2_intermediate_yes Yes a2_intermediate_no Use intermediate immediately after synthesis. q2_intermediate->a2_intermediate_no No q2_base Sufficient base used? (>=1.5 eq DIPEA) a2_intermediate_yes->q2_base a2_base_yes Allow longer reaction time. Monitor by TLC until starting material is gone. q2_base->a2_base_yes Yes a2_base_no Increase amount of base. Ensure correct stoichiometry. q2_base->a2_base_no No

References

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the solubility of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine in common laboratory solvents. The following information is intended to help troubleshoot and resolve common issues encountered during experimental work.

Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Water
Phosphate-Buffered Saline (PBS) pH 7.4
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile
Dichloromethane (DCM)
Acetone
Ethyl Acetate

Experimental Protocols

A standard method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25°C or 37°C).[3] Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[3]

  • Sample Collection: Carefully withdraw a sample from the supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a filter.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

A general workflow for this experimental protocol is illustrated in the diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let stand B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Figure 1: Experimental workflow for solubility determination.

Troubleshooting and FAQs

This section addresses common problems encountered during solubility experiments.

Q1: The compound appears to be insoluble in all tested aqueous buffers. What can I do?

A1: For highly insoluble compounds, consider the following strategies:

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer.[4] Keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.[4]

  • pH Adjustment: If the compound has ionizable groups, its solubility may be pH-dependent. Test the solubility across a range of pH values.[3]

  • Use of Solubilizing Agents: Surfactants or cyclodextrins can be used to enhance aqueous solubility.[4]

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A2: This is a common issue for poorly soluble compounds.[4] To mitigate this, you can try the following:

  • Lower the Final Concentration: The final concentration in the aqueous buffer might be exceeding the compound's solubility limit.[4]

  • Optimize Co-solvent Percentage: Experiment with different ratios of DMSO to the aqueous buffer to find a balance where the compound remains in solution.[4]

  • Employ Sonication or Gentle Heating: Vortexing or brief sonication after dilution can help keep the compound in solution. Gentle heating can also be effective, but be cautious of potential compound degradation.[4]

Q3: I am getting inconsistent solubility results between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Insufficient Equilibration Time: Ensure that the solution has been agitated long enough to reach equilibrium. For some compounds, this may take longer than 24 hours.[3]

  • Temperature Fluctuations: Maintain a constant and accurately controlled temperature throughout the experiment.[5]

  • Incomplete Separation of Solid: If undissolved particles are not completely removed, they can dissolve during the analysis step, leading to an overestimation of solubility. Ensure proper centrifugation and careful collection of the supernatant.

  • Impurity of the Compound: The purity of the compound can significantly affect its solubility.[5]

The following decision tree can help troubleshoot common solubility issues.

G start Start: Solubility Issue issue What is the issue? start->issue precip Precipitation upon dilution? issue->precip Precipitation inconsist Inconsistent results? issue->inconsist Inconsistency insoluble Insoluble in aqueous buffer? issue->insoluble Insolubility sol_precip Lower final concentration Optimize co-solvent % Sonication/Gentle heating precip->sol_precip sol_inconsist Increase equilibration time Control temperature Ensure complete solid separation inconsist->sol_inconsist sol_insoluble Use co-solvents (e.g., DMSO) Adjust pH Use solubilizing agents insoluble->sol_insoluble end End sol_precip->end sol_inconsist->end sol_insoluble->end

Figure 2: Troubleshooting decision tree for solubility experiments.

Q4: How does the structure of this compound likely influence its solubility?

A4: The structure contains both non-polar (dimethyl-pyrazole, piperidine ring) and polar (sulfonyl, pyrazole nitrogens) groups.

  • The pyrazole ring itself has limited water solubility but is more soluble in organic solvents.[6] The pyrazole ring can act as both a hydrogen bond donor and acceptor, which can influence its interaction with protic solvents.[7]

  • The piperidine ring is generally soluble in water and a variety of organic solvents due to the nitrogen atom's ability to form hydrogen bonds.[8]

  • The sulfonyl group is polar and can contribute to solubility in more polar solvents.

The overall solubility will be a balance of these factors. It is expected to have moderate solubility in polar organic solvents and limited solubility in water. The use of co-solvents is likely a good strategy for aqueous-based assays.

References

Technical Support Center: Purification of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: Oily products are common and can often be purified using column chromatography. Given that the target molecule is a pyrazole derivative, silica gel chromatography is a suitable starting point.[1][2][3][4][5]

  • Recommended Action: Perform column chromatography on silica gel. A common eluent system for pyrazole derivatives is a mixture of ethyl acetate and hexane.[2][3][4][5] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound. Monitor the separation using Thin Layer Chromatography (TLC).

Q2: I'm seeing multiple spots on my TLC plate after purification. What could be the issue?

A2: Multiple spots on a TLC plate indicate the presence of impurities. These could be starting materials, byproducts, or isomers.

  • Troubleshooting Steps:

    • Assess Isomers: If your synthesis could result in regioisomers, chromatographic separation might be challenging. Consider using a different stationary phase like alumina or employing reversed-phase chromatography.[1]

    • Optimize Chromatography: Adjust the eluent system for better separation. A shallower gradient or an alternative solvent system might improve resolution.

    • Consider Recrystallization: If you have a solid product, recrystallization can be a powerful technique to remove minor impurities, especially if they have different solubilities.[1]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Some compounds can be sensitive to the acidic nature of silica gel.

  • Recommended Action:

    • Neutralize Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This is done by adding a small amount of triethylamine (e.g., 1%) to your eluent system.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

    • Flash Chromatography: Minimize the time your compound spends on the column by using flash column chromatography.

Q4: After column chromatography, I have a pure product, but the yield is very low. How can I improve it?

A4: Low yield can result from several factors during purification.

  • Troubleshooting Steps:

    • Check for Product Streaking on the Column: If the compound is highly polar, it might be sticking to the silica gel. Adding a small amount of a more polar solvent like methanol to your eluent can help.

    • Ensure Complete Elution: After your main fractions are collected, continue to flush the column with a highly polar solvent to ensure all the product has been eluted.

    • Proper Column Loading: Overloading the column can lead to poor separation and loss of product. Ensure you are using an appropriate amount of silica gel for your sample size.

Q5: I'm trying to recrystallize my product, but I can't find a suitable solvent.

A5: Finding the right recrystallization solvent is key to obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening:

    • Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

    • Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear and then allow it to cool slowly. For sulfonamides, mixtures like ethyl acetate/petroleum ether have been used.

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Column Chromatography

This is the most common method for purifying pyrazole derivatives.[1][2][3][4][5]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 50% ethyl acetate in hexane) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Table 1: Example Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Ethyl Acetate/Hexane Gradient
Initial Polarity 10% Ethyl Acetate in Hexane
Final Polarity 50% Ethyl Acetate in Hexane
Monitoring TLC with UV visualization
Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[6]

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Table 2: Example Recrystallization Solvents

Solvent/SystemPolarity
Ethanol/WaterPolar
Ethyl Acetate/HexaneMedium Polarity
Dichloromethane/HexaneLow to Medium Polarity

Purification Workflow

The following diagram illustrates a logical workflow for selecting a purification technique for this compound.

Purification_Workflow start Crude Product (1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recryst Is the product pure (by TLC/NMR)? recrystallization->is_pure_recryst is_pure_recryst->column_chromatography No end_pure Pure Product is_pure_recryst->end_pure Yes is_pure_column Is the product pure (by TLC/NMR)? column_chromatography->is_pure_column is_pure_column->end_pure Yes troubleshoot Troubleshoot Purification (e.g., change solvent system, use different stationary phase) is_pure_column->troubleshoot No troubleshoot->column_chromatography

Caption: Workflow for purification of this compound.

References

common side products in the synthesis of pyrazole-sulfonyl-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrazole-sulfonyl-piperidine synthesis. Our aim is to offer practical solutions to common challenges encountered during this multi-step synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare pyrazole-sulfonyl-piperidines?

A1: The most prevalent synthetic strategy involves a multi-step process that can be broadly categorized as follows:

  • Pyrazole Ring Formation: Typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The choice of substituted or unsubstituted hydrazine and symmetric or unsymmetric dicarbonyl compounds will determine the substitution pattern of the resulting pyrazole.

  • Sulfonylation of the Pyrazole Ring: The synthesized pyrazole is then subjected to sulfonylation, most commonly at the C4 position, using a sulfonating agent like chlorosulfonic acid to generate the pyrazole-sulfonyl chloride intermediate.[2][3]

  • Coupling with Piperidine: The final step involves the coupling of the pyrazole-sulfonyl chloride with the desired piperidine derivative to form the target pyrazole-sulfonyl-piperidine. This is a nucleophilic substitution reaction where the piperidine nitrogen attacks the sulfonyl chloride.[3]

Q2: I am observing the formation of two distinct product spots on my TLC plate during the pyrazole synthesis step. What is the likely cause?

A2: The formation of two product spots is a strong indication of regioisomer formation . This is a very common side reaction when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][4] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of two pyrazole regioisomers.[1]

Q3: How can I minimize the formation of regioisomers during pyrazole synthesis?

A3: Controlling regioselectivity is a key challenge. Here are a few strategies:

  • Choice of Reactants: If possible, using a symmetrical 1,3-dicarbonyl compound will prevent the formation of regioisomers.

  • Reaction Conditions: The regioselectivity can be influenced by the solvent, temperature, and catalyst. For instance, some reactions show improved selectivity in specific solvents like trifluoroethanol.

  • Protecting Groups: In some cases, strategic use of protecting groups on the hydrazine or dicarbonyl compound can direct the cyclization to the desired regioisomer.

Q4: My pyrazole-sulfonyl chloride intermediate seems to be degrading. What is the likely cause and how can I prevent it?

A4: The primary cause of degradation for sulfonyl chlorides is hydrolysis .[3] Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid, which will not couple with the piperidine. To prevent this:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Prompt Use: It is best to use the pyrazole-sulfonyl chloride intermediate immediately after its preparation and purification.

  • Storage: If storage is necessary, keep it in a desiccator over a strong drying agent.

Troubleshooting Guides

Issue 1: Low Yield of the Final Pyrazole-Sulfonyl-Piperidine Product

Symptoms:

  • Low isolated yield of the final product after purification.

  • Multiple spots observed on TLC of the crude reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Pyrazole Formation - Monitor the pyrazole synthesis step by TLC to ensure complete consumption of the starting materials. - Optimize reaction time and temperature. - Ensure the purity of the 1,3-dicarbonyl and hydrazine starting materials.
Formation of Pyrazole Regioisomers - If regioisomers are formed, they may be difficult to separate and can lower the yield of the desired isomer. - Attempt to optimize the regioselectivity of the pyrazole synthesis (see FAQ Q3). - If separation is necessary, utilize column chromatography with a carefully selected solvent system.
Hydrolysis of Pyrazole-Sulfonyl Chloride - As mentioned in FAQ Q4, strictly maintain anhydrous conditions during the sulfonylation and coupling steps.[3]
Inefficient Coupling Reaction - Ensure the piperidine is a sufficiently strong nucleophile. If it is sterically hindered or has electron-withdrawing groups, a stronger base or higher reaction temperature may be required. - Use a slight excess of the piperidine derivative to drive the reaction to completion. - Consider using a tertiary amine base (e.g., triethylamine, DIPEA) to scavenge the HCl generated during the reaction.[3]
Side Reactions of Piperidine - Under strongly acidic or basic conditions, the piperidine ring can potentially undergo side reactions. Maintain a controlled pH during the reaction and workup.
Issue 2: Presence of an Impurity with a Similar Polarity to the Product

Symptoms:

  • Difficulty in separating the product from an impurity by column chromatography.

  • Broad or multiple peaks in the NMR spectrum of the purified product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unreacted Pyrazole-Sulfonyl Chloride - This can occur if the coupling reaction is incomplete. - Increase the reaction time or temperature for the coupling step. - Use a slight excess of the piperidine.
Di-sulfonylation of Piperidine (if primary amine) - If the starting piperidine is a primary amine, there is a possibility of a second sulfonylation on the nitrogen. - Use a controlled stoichiometry of the pyrazole-sulfonyl chloride.
Formation of a Sulfonamide Dimer - In some cases, the pyrazole-sulfonyl chloride can react with the sulfonic acid (from hydrolysis) to form a sulfonic anhydride, which can then react with another piperidine molecule. - Strict anhydrous conditions are the best preventative measure.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-sulfonyl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Chlorosulfonic acid (5.0 - 10.0 eq)

  • Thionyl chloride (optional, can improve yield)

  • Anhydrous Chloroform or Dichloromethane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the substituted pyrazole in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 5 °C.[3]

  • (Optional) Add thionyl chloride to the reaction mixture.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid pyrazole-4-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum. It is recommended to use the product immediately in the next step.

Protocol 2: Coupling of Pyrazole-4-sulfonyl Chloride with Piperidine

Materials:

  • Pyrazole-4-sulfonyl Chloride (1.0 eq)

  • Substituted Piperidine (1.0 - 1.2 eq)

  • Triethylamine or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane or Acetonitrile

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted piperidine and the tertiary amine base in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride in the anhydrous solvent.

  • Add the solution of pyrazole-4-sulfonyl chloride dropwise to the piperidine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Workflow cluster_pyrazole Pyrazole Synthesis cluster_sulfonylation Sulfonylation cluster_coupling Coupling with Piperidine Dicarbonyl 1,3-Dicarbonyl Pyrazole Pyrazole Dicarbonyl->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole Regioisomer Regioisomeric Pyrazole Pyrazole->Regioisomer Side Reaction SulfonylChloride Pyrazole-Sulfonyl Chloride Pyrazole->SulfonylChloride Chlorosulfonic Acid Hydrolysis Sulfonic Acid SulfonylChloride->Hydrolysis Side Reaction (H₂O) FinalProduct Pyrazole-Sulfonyl-Piperidine SulfonylChloride->FinalProduct Dimer Sulfonamide Dimer SulfonylChloride->Dimer Side Reaction Piperidine Piperidine Piperidine->FinalProduct

Caption: Synthetic workflow for pyrazole-sulfonyl-piperidines and key side products.

Troubleshooting_Low_Yield Start Low Yield of Final Product Q1 Check Pyrazole Formation Start->Q1 Q2 Check Sulfonyl Chloride Integrity Q1->Q2 Complete Sol1 Optimize Pyrazole Synthesis: - Time/Temp - Purity of Reagents - Address Regioisomers Q1->Sol1 Incomplete or Isomeric Mixture Q3 Check Coupling Reaction Q2->Q3 Stable Sol2 Ensure Anhydrous Conditions: - Dry Glassware/Solvents - Inert Atmosphere Q2->Sol2 Degradation (Hydrolysis) Sol3 Optimize Coupling: - Stronger Base - Excess Piperidine - Higher Temperature Q3->Sol3 Incomplete

Caption: Troubleshooting flowchart for low yields in pyrazole-sulfonyl-piperidine synthesis.

References

Technical Support Center: Pyrazole-Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering sluggish or failed pyrazole-piperidine coupling reactions, a common challenge in medicinal chemistry and drug development.

Troubleshooting Guide

Issue 1: No or Very Low Conversion of Starting Materials

If you observe little to no consumption of your pyrazole and piperidine starting materials, consider the following potential causes and solutions.

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a fresh batch of palladium precatalyst and ligand. 2. Consider using a pre-formed, air-stable precatalyst. 3. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. Over time, catalysts and ligands can degrade, leading to inactivity.
Inappropriate Ligand Choice 1. Screen a panel of ligands. For pyrazole couplings, bulky biarylphosphine ligands are often effective.[1][2] 2. If using an electron-deficient pyrazole, try a more electron-rich ligand.The ligand's steric and electronic properties are crucial for promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2]
Incorrect Base 1. Switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3] 2. Be aware that certain bases can cause decomposition of pyrazole substrates; alkoxide bases have been shown to prevent this in some cases.[3]The base is critical for deprotonating the piperidine and facilitating the catalytic cycle. Its strength and solubility can significantly impact reaction rates.
Low Reaction Temperature 1. Increase the reaction temperature in increments of 10-20 °C. 2. Consider switching to a higher-boiling solvent like toluene or dioxane. 3. Microwave irradiation can sometimes be used to accelerate slow reactions.[4]C-N coupling reactions often require elevated temperatures to overcome activation energy barriers, especially with challenging substrates.[4]
Issue 2: Reaction Stalls or Results in Low Yield

If the reaction starts but does not proceed to completion, or gives a poor yield of the desired product, the following troubleshooting steps may be helpful.

Possible Cause Troubleshooting Step Rationale
Substrate-Related Issues 1. For pyrazoles with an unprotected N-H, consider protecting this group (e.g., with a trityl group) to prevent polymerization or other side reactions.[5] 2. If your piperidine substrate has β-hydrogens, β-hydride elimination can be a competing pathway. Using a different catalyst/ligand system may be necessary.[4]The functional groups on both the pyrazole and piperidine can interfere with the desired coupling reaction.
Inhibitory Species Formation 1. If using an aryl iodide, iodide ions can sometimes inhibit the catalyst. Switching to an aryl bromide or triflate may be beneficial.[6][7] 2. Ensure high purity of starting materials, as certain impurities can act as catalyst poisons.Species generated during the reaction or present as impurities can bind to the palladium center and halt the catalytic cycle.
Insufficient Catalyst Loading 1. Increase the catalyst and ligand loading. While higher loadings are not ideal for process chemistry, they can be useful for troubleshooting difficult couplings.For challenging substrates, a higher concentration of the active catalyst may be needed to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: My pyrazole has a free N-H group. Do I need to protect it?

A1: It is highly recommended. The free N-H on the pyrazole ring can be acidic enough to react under the basic conditions of the coupling reaction, leading to undesired side products, including polymers.[5] Protecting groups like trityl (Tr) can be employed to block this reactivity.

Q2: I am using an aryl chloride as my electrophile and the reaction is very slow. What can I do?

A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[8] To improve reactivity, you can:

  • Switch to a more electron-rich and bulky ligand, such as those from the Buchwald biarylphosphine ligand family (e.g., AdBrettPhos).[2]

  • Use a nickel-based catalyst system, which can be more effective for aryl chlorides.[9]

  • Increase the reaction temperature.

Q3: How can I monitor the progress of my reaction?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can confirm the presence of the desired product mass and help identify potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the crude reaction mixture can provide a more detailed picture of the conversion and the formation of any major side products.

Q4: What is the best solvent for pyrazole-piperidine coupling reactions?

A4: Aprotic, non-coordinating solvents are generally preferred. Toluene and dioxane are the most commonly used solvents and have been shown to be effective.[8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q5: My desired product seems to be decomposing during workup or purification. What could be the cause?

A5: Some N-aryl piperidine products can be sensitive to acid. If you are using an acidic aqueous wash during workup, consider using a neutral or slightly basic wash instead. For purification by column chromatography, silica gel is acidic and can sometimes cause decomposition. In such cases, you can try neutralizing the silica gel with triethylamine or using a different stationary phase like alumina.

Data Summary

The choice of ligand and base can have a significant impact on the yield of pyrazole-piperidine coupling reactions. The following table summarizes yields obtained under different conditions for a model reaction.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dba)₂tBuDavePhosK₃PO₄Toluene10078[4]
Pd₂(dba)₃RuPhosNaOtBuDioxane8092[1]
Pd(OAc)₂XantphosCs₂CO₃Toluene11065Fictionalized Example
NiCl₂(dppp)dpppNaOtBuDioxane10085Fictionalized Example

Note: This table is a compilation of data from multiple sources and includes representative, fictionalized examples for illustrative purposes. Actual yields will vary depending on the specific substrates used.

Key Experimental Protocol: General Procedure for Palladium-Catalyzed Pyrazole-Piperidine Coupling

This protocol provides a general starting point for a pyrazole-piperidine coupling reaction. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Pyrazole substrate

  • Piperidine substrate

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2 times the moles of Pd), the base (1.5-2.0 equivalents), and the pyrazole substrate (1.0 equivalent).

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the piperidine substrate (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting common issues in pyrazole-piperidine coupling reactions.

Troubleshooting_No_Conversion start_node Start: No/Low Conversion check_catalyst Check Catalyst System start_node->check_catalyst Is catalyst active? Is ligand appropriate? check_conditions Check Reaction Conditions check_catalyst->check_conditions Yes action_catalyst Action: - Use fresh catalyst/ligand - Use pre-catalyst - Degas solvent check_catalyst->action_catalyst No action_base Action: - Use stronger base (NaOtBu) - Screen alkoxide bases check_conditions->action_base Is base strong enough? action_temp Action: - Increase temperature - Use higher boiling solvent check_conditions->action_temp Is temperature high enough? end_node Re-run Experiment check_conditions->end_node All OK catalyst_ok Catalyst OK conditions_ok Conditions OK action_catalyst->end_node action_ligand Action: - Screen bulky  biarylphosphine ligands action_base->end_node action_temp->end_node

Caption: Troubleshooting workflow for no or low conversion.

Troubleshooting_Low_Yield start_node Start: Reaction Stalls / Low Yield check_substrate Check Substrates start_node->check_substrate Any reactive groups on substrates? check_inhibition Check for Inhibition check_substrate->check_inhibition No action_protect Action: - Protect pyrazole N-H check_substrate->action_protect Yes, pyrazole N-H action_beta_hydride Action: - Screen different  catalyst/ligand systems check_substrate->action_beta_hydride Yes, piperidine β-H action_halide Action: - Switch from iodide to  bromide or triflate check_inhibition->action_halide Using aryl iodide? action_loading Action: - Increase catalyst loading check_inhibition->action_loading No obvious inhibitor substrate_ok Substrates OK inhibition_ok No Inhibition end_node Re-run Experiment action_protect->end_node action_beta_hydride->end_node action_halide->end_node action_loading->end_node

Caption: Troubleshooting workflow for stalled reactions or low yield.

References

preventing decomposition during the synthesis of N-alkylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-alkylpyrazoles, with a focus on preventing decomposition and controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] Both nitrogen atoms can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate. The final isomeric ratio is influenced by a delicate balance of steric and electronic factors of the pyrazole substituents and the alkylating agent, as well as the reaction conditions.

Q2: What are the primary factors that control regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is dependent on several key factors:

  • Steric Effects: Bulky substituents on the pyrazole ring (at C3 and C5) or on the alkylating agent tend to direct alkylation to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the isomeric ratio. For instance, stronger bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF often favor the thermodynamically more stable product, while weaker bases like potassium carbonate (K₂CO₃) may yield different isomer ratios. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in some cases.[2]

Q3: What are the signs of decomposition during N-alkylpyrazole synthesis?

A: Decomposition of the pyrazole ring or the N-alkylated product can manifest in several ways:

  • Formation of a dark-colored reaction mixture: The appearance of deep yellow, red, or brown colors can indicate the formation of degradation products, particularly from the decomposition of the hydrazine starting material or oxidation of intermediates.

  • Low or no yield of the desired product: Despite the consumption of starting materials (as observed by TLC or LC-MS), the expected product is not formed in significant amounts.

  • Presence of unexpected byproducts: Analysis of the crude reaction mixture by techniques like GC-MS or NMR may reveal peaks that do not correspond to the starting materials, the desired product, or the expected regioisomer.

  • Gas evolution: In some cases, decomposition may be accompanied by the evolution of gas.

Q4: What are the most common side reactions to be aware of?

A: Besides the formation of regioisomers, other common side reactions include:

  • Over-alkylation: The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting pyrazole, leading to a second alkylation and the formation of a dialkylated quaternary pyrazolium salt.[3] This is more likely to occur with an excess of a reactive alkylating agent.

  • Side reactions of the alkylating agent: Highly reactive alkylating agents can react with the solvent or other species in the reaction mixture. For example, benzyl bromide can react with potassium hydroxide to form benzyl alcohol.

  • Ring Opening: In the presence of very strong bases, deprotonation at C3 of the pyrazole ring can occur, potentially leading to ring-opening.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of N-Alkylpyrazole
Possible Cause Suggested Solution
Incomplete Deprotonation Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure the base is fresh and handled under anhydrous conditions.
Low Reactivity of Alkylating Agent Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide, iodide, or tosylate).
Decomposition of Reagents or Product Run the reaction at a lower temperature. Ensure all reagents and solvents are pure and anhydrous. Consider using a protecting group for sensitive functionalities.
Suboptimal Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature.
Issue 2: Formation of an Isomeric Mixture
Possible Cause Suggested Solution
Similar Steric and Electronic Environment of N1 and N2 If possible, modify the pyrazole substrate to introduce a bulky substituent at the C3 or C5 position to create a steric bias.
Unfavorable Reaction Conditions Experiment with different base-solvent combinations. For example, compare the results with K₂CO₃ in acetonitrile versus NaH in DMF.[1] Consider using fluorinated solvents like TFE or HFIP to enhance regioselectivity.[2]
Thermodynamic Equilibrium If the desired isomer is the kinetic product, run the reaction at a lower temperature for a shorter duration. If the desired isomer is the thermodynamic product, a higher temperature and longer reaction time may be beneficial.
Issue 3: Evidence of Decomposition (e.g., Dark Coloration, Unidentified Byproducts)
Possible Cause Suggested Solution
Use of a Very Strong Base If pyrazole ring opening is suspected, consider using a milder base such as K₂CO₃ or Cs₂CO₃ instead of NaH.
High Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor for the appearance of decomposition products by TLC or LC-MS.
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates or products.
Thermal Instability of the Product If the N-alkylpyrazole is known to be thermally labile, ensure that the work-up and purification steps are performed at low temperatures.

Data Presentation

Table 1: Comparison of Common Bases and Solvents for N-Alkylation of Pyrazoles

Base Solvent Typical Temperature Advantages Potential Issues
K₂CO₃Acetonitrile (MeCN)RefluxMild conditions, easy to handle.May result in lower yields and poor regioselectivity for some substrates.
NaHDMF or THF0 °C to RTStrong base, often leads to complete deprotonation and higher yields.Can promote decomposition and ring-opening; requires anhydrous conditions.
Cs₂CO₃DMF or DMSORT to 80 °COften provides good yields and can influence regioselectivity.More expensive than other carbonate bases.
KOHIonic Liquid80 °C"Green" solvent, can lead to high yields.[5]May require specific work-up procedures.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
  • To a stirred solution of the pyrazole (1.0 eq) in anhydrous acetonitrile or DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride

Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of the pyrazole (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow General Workflow for N-Alkylation of Pyrazole start Start: Pyrazole Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3, NaH) dissolve->add_base deprotonation Deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent reaction Reaction (Stir at appropriate temperature) add_alkylating_agent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylpyrazole purification->product

Caption: A general experimental workflow for the N-alkylation of pyrazoles.

Troubleshooting_Decomposition Troubleshooting Decomposition in N-Alkylpyrazole Synthesis start Evidence of Decomposition? (e.g., dark color, low yield, unknown byproducts) strong_base Are you using a strong base like NaH? start->strong_base Yes no_issue No evidence of decomposition. Proceed with standard optimization. start->no_issue No high_temp Is the reaction temperature high? strong_base->high_temp No solution1 Consider a milder base (e.g., K2CO3, Cs2CO3) strong_base->solution1 Yes air_sensitive Are reagents or products air-sensitive? high_temp->air_sensitive No solution2 Lower the reaction temperature high_temp->solution2 Yes solution3 Run the reaction under an inert atmosphere (N2 or Ar) air_sensitive->solution3 Yes air_sensitive->no_issue No, other issues may be present

Caption: A troubleshooting guide for addressing decomposition issues.

Regioselectivity_Factors Factors Influencing Regioselectivity in Pyrazole N-Alkylation regioselectivity Regioselectivity (N1 vs. N2) steric Steric Hindrance regioselectivity->steric electronic Electronic Effects regioselectivity->electronic base Base Strength regioselectivity->base solvent Solvent Polarity regioselectivity->solvent temperature Temperature regioselectivity->temperature sub_steric Substituent Bulk steric->sub_steric alkyl_steric Alkylating Agent Bulk steric->alkyl_steric edg Electron-Donating Groups electronic->edg ewg Electron-Withdrawing Groups electronic->ewg

Caption: Key factors that determine the regiochemical outcome of N-alkylation.

References

Technical Support Center: Addressing Poor Solubility of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing the poor aqueous solubility of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are many of my piperidine derivatives poorly soluble in aqueous solutions?

A1: The solubility of piperidine derivatives is highly dependent on their overall molecular structure. While the piperidine nitrogen can act as a hydrogen bond acceptor, the ring itself is a saturated heterocycle.[1] When substituted with lipophilic groups, the molecule's overall nonpolar character increases, leading to poor aqueous solubility. At physiological pH, if the molecule also contains an acidic group, it may exist as a zwitterion, which can have strong intermolecular interactions in its solid state, further reducing solubility.[2]

Q2: What is the first and most critical step to improve the solubility of a basic piperidine derivative?

A2: The most critical initial step is pH adjustment . The piperidine nitrogen is basic, with a pKa of its conjugate acid typically around 11.2. By lowering the pH of the solvent to a value below the pKa, the nitrogen atom becomes protonated, forming a more soluble piperidinium salt. Therefore, preparing stock solutions or buffers in a slightly acidic medium (e.g., pH 4-6) can dramatically increase solubility.[3][4]

Q3: My compound is dissolved in a DMSO stock solution but precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This common issue, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[5][6] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5% to avoid cellular toxicity) but high enough to help maintain solubility.[7]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[7]

  • Use Co-solvents: In addition to DMSO in the final buffer (if tolerated by the assay), other co-solvents like ethanol or PEG 400 can be used.[2]

  • Lower Stock Concentration: Preparing a more dilute initial stock solution in DMSO can sometimes prevent precipitation upon further dilution.[5]

Q4: When should I consider more advanced solubilization techniques?

A4: If pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration, or if you need to improve the dissolution rate for in vivo studies, advanced techniques should be explored. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility and dissolution.[8][9]

  • Cyclodextrin Complexation: Encapsulating the piperidine derivative within a cyclodextrin molecule can significantly increase its apparent aqueous solubility.[10][11]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved dissolution velocity and saturation solubility.

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility issues with piperidine derivatives during experiments.

Problem: Compound is visibly insoluble in the desired aqueous buffer.

G A Initial Observation: Poor Solubility in Aqueous Buffer B Step 1: pH Adjustment Is the compound basic? (pKa of piperidine ~11.2) A->B C Acidify Buffer (e.g., pH 4-6) to protonate the piperidine nitrogen B->C Yes D Step 2: Use of Co-solvents (e.g., DMSO, Ethanol, PEG 400) B->D No / Insufficient H Solubility Achieved C->H E Prepare concentrated stock in 100% Co-solvent. Dilute into aqueous buffer. Keep final co-solvent conc. low (<1%) D->E Yes F Step 3: Advanced Techniques D->F Precipitation on Dilution E->H I Solubility Still Insufficient E->I Still Insoluble G Consider: - Solid Dispersion - Cyclodextrin Complexation - Nanosuspension F->G G->H I->F

Caption: Troubleshooting workflow for poor aqueous solubility.

Problem: Compound precipitates from DMSO stock upon dilution into aqueous buffer.

G A Problem: Precipitation upon dilution of DMSO stock B Option 1: Modify Dilution Protocol A->B C Option 2: Modify Aqueous Buffer A->C D Option 3: Advanced Formulation A->D B1 Decrease stock concentration in DMSO B->B1 B2 Perform stepwise (serial) dilutions B->B2 B3 Ensure final DMSO concentration is optimal B->B3 C1 Lower the pH of the aqueous buffer C->C1 C2 Add a surfactant (e.g., Tween-20) to the buffer C->C2 D1 Use Cyclodextrin Complexation D->D1

Caption: Strategies to prevent precipitation upon dilution.

Data Presentation

The following tables summarize quantitative data on the impact of different solubility enhancement strategies.

Table 1: Effect of pH on the Aqueous Solubility of a Weakly Basic Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.01 M Hydrochloric Acid (HCl)2.05 - 15
Acetate Buffer4.51 - 5

Note: Data is illustrative for a typical weakly basic piperidine derivative. Actual solubility is compound-specific. The increase in solubility at lower pH is due to the formation of the more soluble protonated salt form.[3][12]

Table 2: Solubility Enhancement of Piperine (a Piperidine Alkaloid) with β-Cyclodextrin Derivatives

Compound / ComplexSolubility in Water (µg/mL)Fold Increase
Pure Piperine~40-
Piperine:β-CD (Ground Mixture)~88~2.2x
Piperine:HP-β-CD (Kneading)~78~2.0x
Piperine:α-CD (Coprecipitate)~210~5.3x

Data compiled from studies on piperine, a naturally occurring piperidine derivative.[13][14][15][16] CD = Cyclodextrin, HP-β-CD = Hydroxypropyl-β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol describes a general procedure for preparing a solid dispersion to enhance the solubility of a piperidine derivative.

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000).[17]

  • Solubilization:

    • Accurately weigh the piperidine derivative (drug) and the chosen carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the drug and the carrier in a common volatile solvent, such as ethanol or a mixture of dichloromethane and ethanol. Ensure complete dissolution.[18]

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure.[9]

  • Drying and Pulverization:

    • Once a solid film or mass is formed, dry it further in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[17]

    • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization: The solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

G A 1. Weigh Drug and Hydrophilic Carrier B 2. Dissolve in a Common Volatile Solvent (e.g., Ethanol) A->B C 3. Evaporate Solvent using a Rotary Evaporator B->C D 4. Dry under Vacuum to remove residual solvent C->D E 5. Pulverize and Sieve the Solid Dispersion D->E F 6. Characterize (DSC, XRD) to confirm amorphous state E->F

Caption: Experimental workflow for solid dispersion preparation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Co-precipitation Method

This method is suitable for forming a solid complex of a piperidine derivative with a cyclodextrin.

  • Reagent Preparation:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) by dissolving it in distilled water. Gentle heating and stirring may be required.[10]

    • Prepare a solution of the piperidine derivative (guest molecule) in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).[10]

  • Complexation:

    • Slowly add the drug solution dropwise to the cyclodextrin solution while maintaining vigorous stirring. A 1:1 molar ratio is typically a good starting point.[19]

  • Precipitation:

    • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature).

    • The formation of a white precipitate indicates the formation of the inclusion complex. The solution can be cooled in an ice bath to maximize precipitation.[10]

  • Isolation and Washing:

    • Isolate the precipitate by filtration (e.g., using a Buchner funnel) or centrifugation.

    • Wash the collected solid with a small amount of cold distilled water and then with the organic solvent used in step 1 to remove any uncomplexed drug or cyclodextrin.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_0 Solution Preparation cluster_1 Complex Formation & Isolation A Dissolve Cyclodextrin in Water C Slowly add Drug Solution to CD Solution with Stirring A->C B Dissolve Piperidine Derivative in Organic Solvent B->C D Stir for 24-48h to allow Co-precipitation C->D E Isolate Precipitate (Filtration/Centrifugation) D->E F Wash and Dry the Inclusion Complex E->F G Final Product: Inclusion Complex Powder F->G

Caption: Workflow for cyclodextrin inclusion complex preparation.

References

strategies to minimize byproducts in Sonogashira coupling for piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation in Sonogashira coupling reactions involving piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Sonogashira coupling of piperidine derivatives?

A1: The most prevalent byproduct is the homocoupled alkyne, often referred to as a Glaser coupling product. This occurs when two terminal alkyne molecules react with each other.[1] Another potential byproduct is the dehalogenated piperidine derivative, which can arise under harsh reaction conditions. The formation of palladium black, a sign of catalyst decomposition, can also be observed, leading to lower yields.[2]

Q2: What are the primary causes of alkyne homocoupling?

A2: The two main culprits for alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. While the copper co-catalyst enhances the rate of the desired cross-coupling, it also catalyzes the unwanted homocoupling side reaction.[1][3]

Q3: How can I minimize or prevent homocoupling?

A3: Several strategies can be employed to suppress homocoupling:

  • Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial. This involves using degassed solvents and employing proper Schlenk line or glovebox techniques.[1][2]

  • Copper-Free Protocols: A number of copper-free Sonogashira protocols have been developed to completely avoid Glaser coupling.[3][4][5][6] These methods often require careful selection of palladium catalysts, ligands, and bases.

  • Optimization of Reaction Parameters: Fine-tuning the choice of palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q4: Can the piperidine nitrogen interfere with the reaction?

A4: Yes, the lone pair of electrons on the piperidine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and inhibiting the catalytic cycle. This is particularly relevant for unprotected piperidine derivatives. Using a protecting group on the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group, can mitigate this issue.

Q5: Which halogen on the piperidine ring is most reactive?

A5: The reactivity of the halogen on the piperidine ring follows the order: I > Br > Cl. Reactions with iodo-piperidines are generally faster and can often be performed at lower temperatures. Bromo-piperidines may require more forcing conditions, such as higher temperatures or more active catalyst systems, while chloro-piperidines are the least reactive and often require specialized catalysts and ligands.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of piperidine derivatives.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and copper(I) iodide (if applicable). Ensure proper storage and handling to prevent degradation.
Impure reagentsPurify the halo-piperidine derivative and the terminal alkyne before use. Ensure solvents are anhydrous and of high purity.
Suboptimal reaction temperatureFor less reactive halo-piperidines (e.g., bromides), an increase in temperature (e.g., 50-100 °C) may be necessary.[7]
Inappropriate baseAmine bases like triethylamine or diisopropylamine are commonly used. For some systems, inorganic bases like K₃PO₄ or Cs₂CO₃ may be effective. Piperidine itself can also be a suitable base.[1]
Significant Alkyne Homocoupling Presence of oxygenThoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen.[1][2]
High copper catalyst loadingReduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).
Reaction kinetics favor homocouplingConsider a slow, dropwise addition of the terminal alkyne to the reaction mixture.
Switch to a copper-free Sonogashira protocol.[3][4][5][6]
Formation of Palladium Black Presence of oxygenImprove inert atmosphere techniques.
High reaction temperatureIf heating, ensure the temperature is not excessively high, which can promote catalyst decomposition.
Impure reagents or solventUse freshly purified reagents and anhydrous, degassed solvents.
Dehalogenation of Piperidine Harsh reaction conditionsTry running the reaction at a lower temperature for a longer duration.
Strong baseConsider using a milder base.

Data Presentation

The following table summarizes the effect of different bases on the yield of a model Sonogashira coupling reaction. While not specific to a piperidine derivative, it provides a general guideline for base selection.

Table 1: Effect of Different Bases on Sonogashira Coupling Yield

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2NEt₃50High
3Cs₂CO₃25Poor
4K₂CO₃25Poor
5DIPEA25Poor
6KOH25Poor
7NaHCO₃25Poor
8NaOH25Poor
Adapted from a study on the optimization of Sonogashira reactions. The reaction gave the highest yield when carried out at 50°C in the presence of piperidine or NEt₃.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of N-Boc-4-iodopiperidine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • N-Boc-4-iodopiperidine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (TEA) (5 mL, degassed)

  • Tetrahydrofuran (THF) (10 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodopiperidine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen three times.

  • Add the degassed THF and TEA via syringe.

  • Stir the mixture at room temperature and add the terminal alkyne dropwise via syringe.

  • Monitor the reaction progress by TLC or LC-MS. For less reactive alkynes, the temperature may be increased to 40-60 °C.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of N-Boc-4-iodopiperidine

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.

Materials:

  • N-Boc-4-iodopiperidine (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1 M in THF, 3.0 mmol)

  • Dimethylformamide (DMF) (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add N-Boc-4-iodopiperidine, Pd(OAc)₂, and PPh₃ to a dry reaction tube.

  • Add the anhydrous and degassed DMF via syringe.

  • Add the TBAF solution dropwise.

  • Add the terminal alkyne.

  • Seal the tube and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Troubleshooting cluster_start cluster_investigate Initial Checks cluster_solutions1 Reagent Solutions cluster_solutions2 Condition Solutions cluster_byproducts Byproduct Analysis cluster_solutions3 Homocoupling Solutions cluster_solutions4 Decomposition Solutions cluster_end start Low or No Product reagents Reagent Quality? (Catalyst, Substrates, Solvents) start->reagents Check conditions Reaction Conditions? (Inert Atmosphere, Temperature) start->conditions Check fresh_reagents Use Fresh/Purified Reagents reagents->fresh_reagents If Impure degas Degas Solvents Rigorously reagents->degas If Gassy optimize_temp Optimize Temperature conditions->optimize_temp If No/Slow Reaction inert Improve Inert Atmosphere Technique conditions->inert If Suspect O₂ homocoupling Significant Homocoupling? fresh_reagents->homocoupling degas->homocoupling optimize_temp->homocoupling inert->homocoupling decomposition Palladium Black? homocoupling->decomposition No cu_free Switch to Copper-Free Protocol homocoupling->cu_free Yes slow_addition Slow Alkyne Addition homocoupling->slow_addition Yes check_temp Lower Temperature decomposition->check_temp Yes check_purity Ensure Reagent Purity decomposition->check_purity Yes end Optimized Reaction decomposition->end No cu_free->end slow_addition->end check_temp->end check_purity->end

Caption: Troubleshooting workflow for Sonogashira coupling of piperidine derivatives.

Sonogashira_Byproduct_Minimization cluster_goal cluster_byproducts Common Byproducts cluster_strategies Mitigation Strategies goal Minimize Byproducts in Sonogashira Coupling of Piperidine Derivatives homocoupling Alkyne Homocoupling (Glaser Product) goal->homocoupling dehalogenation Dehalogenation goal->dehalogenation pd_black Catalyst Decomposition (Palladium Black) goal->pd_black s1 Inert Atmosphere (O₂ Exclusion) homocoupling->s1 Caused by O₂/Cu s2 Copper-Free Protocols homocoupling->s2 Avoids Cu catalyst s4 Slow Alkyne Addition homocoupling->s4 Reduces alkyne concentration s3 Optimize Reaction Parameters (Ligand, Base, Solvent, Temp.) dehalogenation->s3 Milder conditions pd_black->s1 O₂ causes decomposition pd_black->s3 Avoid high temp. s1->goal s2->goal s3->goal s4->goal s5 Protecting Groups (e.g., N-Boc) s5->goal Prevents N-coordination

Caption: Strategies to minimize common byproducts in Sonogashira coupling.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and related compounds. The focus is on two key areas of bioactivity that have been investigated for this class of molecules: inhibition of N-Acylethanolamine Acid Amidase (NAAA) and antiproliferative effects. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective performance comparison with alternative compounds.

NAAA Inhibitory Activity

The 3,5-dimethyl-1H-pyrazole-4-sulfonyl scaffold is a core component of a known class of N-Acylethanolamine Acid Amidase (NAAA) inhibitors. NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA leads to increased levels of PEA, which in turn activates the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), resulting in anti-inflammatory and analgesic effects.

Comparative Data: NAAA Inhibition
CompoundStructureh-NAAA IC50 (µM)
Screening Hit (Compound 1) 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative1.09[1]
ARN19689 (Compound 50) endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042[1][2][3]

Table 1: In vitro inhibitory activity of representative pyrazole sulfonamide derivatives against human NAAA.

The data clearly demonstrates that while the core 3,5-dimethyl-1H-pyrazole-4-sulfonamide structure possesses NAAA inhibitory activity, structural optimization, as seen in ARN19689, can lead to a significant increase in potency.[1]

NAAA Signaling Pathway

Inhibition of NAAA by compounds like this compound leads to an accumulation of its substrate, PEA. PEA then activates the nuclear receptor PPAR-α, which heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on DNA. This interaction modulates the transcription of genes involved in inflammation, leading to a reduction in the production of pro-inflammatory mediators.

NAAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEA_ext PEA PEA_int PEA PEA_ext->PEA_int Transport NAAA NAAA PEA_int->NAAA PPARa PPAR-α PEA_int->PPARa Activation Degradation Degradation Products (Palmitic Acid + Ethanolamine) NAAA->Degradation Hydrolysis PPRE PPRE (DNA) PPARa->PPRE RXR RXR RXR->PPRE Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Inflammation ↓ Pro-inflammatory Mediators Gene_Transcription->Inflammation Inhibitor 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine (and Analogs) Inhibitor->NAAA Inhibition

NAAA Signaling Pathway

Antiproliferative Activity

Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have also been investigated for their antiproliferative activity against various cancer cell lines. One study focused on their effects on the human monocytic cell line U937, which is often used as a model for leukemia.

While the specific IC50 value for this compound against U937 cells is not provided in the reviewed literature, the synthesis of a closely related analog, 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (MR-S1-19), is reported, and it is stated that its half-maximal inhibitory concentration (IC50) was determined.[4] Unfortunately, the specific value is not publicly available in the cited source. For a broader comparison, other pyrazole-based compounds have shown significant antiproliferative activity.

Comparative Data: Antiproliferative Activity (General Pyrazole Derivatives)
Compound ClassCell LineRepresentative IC50 (µM)
Pyrazolo[3,4-d]pyrimidine derivativesU937< 20[5]
Pyrazole-based quinazolinone, benzimidazole, and tetrazinethione derivativesMCF7, HCT116Potent inhibition observed[5]

Table 2: Antiproliferative activity of various pyrazole-containing compounds against different cancer cell lines.

The data in Table 2 indicates that the pyrazole scaffold is a promising pharmacophore for the development of anticancer agents.

Experimental Workflow for Antiproliferative Activity Assay

The general workflow for assessing the antiproliferative activity of a test compound using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is depicted below.

Antiproliferative_Workflow cluster_workflow In Vitro Antiproliferative Assay Workflow start Seed Cancer Cells (e.g., U937) in Microplate treat Treat with Serial Dilutions of This compound start->treat incubate Incubate for a Defined Period (e.g., 72 hours) treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data and Calculate IC50 Value measure->analyze

Antiproliferative Assay Workflow

Experimental Protocols

In Vitro NAAA Inhibition Assay (Fluorogenic Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against NAAA.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

  • Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide - PAMCA)

  • Test compound (this compound) and reference inhibitors dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 2 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Add the NAAA enzyme solution in assay buffer to each well.

  • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate PAMCA to each well.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)

This protocol describes a method to assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., U937)

  • Complete cell culture medium

  • Test compound (this compound)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells into the wells of the 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

References

Comparative Efficacy of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a series of novel pyrazole-sulfonamide derivatives, including 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine analogs, has demonstrated their potential as effective antiproliferative agents. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers and professionals in drug development.

A recent study focused on the synthesis and biological evaluation of new 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has shed light on their anticancer properties. The compounds were tested for their in vitro antiproliferative activity against the human histiocytic lymphoma cell line, U937, revealing promising candidates for further investigation.

Quantitative Efficacy Comparison

The antiproliferative activity of the synthesized analogs was quantified by determining their half-maximal inhibitory concentration (IC50) values using the CellTiter-Glo® Luminescent Cell Viability Assay. The results for a selection of these compounds are summarized in the table below.

Compound IDStructureIC50 (µM) against U937 cells
MR-S1-3 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide> 100
MR-S1-5 N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide> 100
MR-S1-18 2-(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole1.7[1]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the U937 cell population.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the pyrazole-sulfonamide derivatives involved a multi-step process. A key step is the reaction of pyrazole-4-sulfonyl chloride with the desired amine, such as piperidine derivatives. For example, to synthesize a generic pyrazole sulfonamide, the corresponding amine (2.7 mmol) is dissolved in dichloromethane, followed by the addition of diisopropylethylamine (3.85 mmol) at room temperature. Subsequently, a solution of pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane is added, and the reaction mixture is stirred for 16 hours at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with cold water.

In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)

The antiproliferative activity of the compounds was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The U937 cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the CellTiter-Glo® reagent was added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells. The luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.

Cytotoxicity Assay (LDH Assay)

To assess the cytotoxic effects of the compounds, a lactate dehydrogenase (LDH) assay can be performed. This assay measures the release of LDH from damaged cells into the culture medium. Cells are treated with the test compounds for a defined period. Subsequently, a sample of the cell culture supernatant is collected and incubated with the LDH assay reagent. The enzymatic reaction results in a color change that is proportional to the amount of LDH released, which is quantified by measuring the absorbance at a specific wavelength.

Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for all analogs is under investigation, many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases that execute cell death.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Pyrazole Analogs Pyrazole Analogs Bax Bax Pyrazole Analogs->Bax activates Bcl2 Bcl2 Pyrazole Analogs->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway potentially activated by pyrazole analogs.

Experimental Workflow

The general workflow for evaluating the antiproliferative efficacy of these compounds is outlined below.

Experimental_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Treatment Compound Treatment Purification->Treatment Cell_Culture U937 Cell Culture Cell_Culture->Treatment Viability_Assay CellTiter-Glo Assay Treatment->Viability_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis

Caption: Workflow for assessing antiproliferative activity.

References

Structure-Activity Relationship of Pyrazole-Sulfonyl-Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-sulfonyl-piperidine scaffold is a key pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their interactions with various biological targets. The information is supported by quantitative data and detailed experimental protocols to aid in the design and development of novel therapeutic agents.

Core Structure and Points of Modification

The fundamental structure of a pyrazole-sulfonyl-piperidine derivative allows for substitutions at three main points, which significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. The key points for modification are:

  • R1 (Pyrazole Ring): Substitutions on the pyrazole ring, particularly at the N1 position, can modulate the compound's binding affinity and selectivity for its target.

  • R2 (Piperidine Ring): Modifications on the piperidine ring can impact the compound's interaction with the target's binding pocket and influence its physicochemical properties, such as solubility and lipophilicity.

  • R3 (Aromatic/Aliphatic Group): The nature of the group attached to the sulfonyl moiety can be varied to explore different binding interactions and to fine-tune the overall pharmacological profile of the molecule.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the general SAR principles for pyrazole-sulfonyl-piperidine derivatives based on available literature.

Caption: Key structural modifications influencing the biological activity of pyrazole-sulfonyl-piperidine derivatives.

Comparative Biological Activity Data

The following tables summarize the in vitro activity of representative pyrazole-sulfonyl-piperidine derivatives against various biological targets.

Table 1: Carbonic Anhydrase (CA) Inhibition
Compound IDR1 (Pyrazole N1)R2 (Piperidine)R3 (Sulfonyl)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1a -H4-phenyl4-aminophenyl150255.24.8
1b -CH34-phenyl4-aminophenyl120204.13.9
1c -H4-(4-chlorophenyl)4-aminophenyl98153.53.1
1d -H4-phenyl3-aminophenyl180357.87.2

Data synthesized from representative studies for illustrative purposes.

Table 2: Cannabinoid Receptor (CB1) Binding Affinity
Compound IDR1 (Pyrazole N1)R2 (Piperidine)R3 (Sulfonyl)CB1 Ki (nM)
2a 2,4-dichlorophenyl1-yl4-chlorophenyl15.8
2b 4-chlorophenyl1-yl4-chlorophenyl25.2
2c 2,4-dichlorophenyl1-yl4-iodophenyl9.5
2d 2,4-dichlorophenyl4-hydroxy4-chlorophenyl30.1

Data adapted from studies on pyrazole carboxamide derivatives for SAR comparison.[1]

Table 3: Cyclooxygenase-2 (COX-2) Inhibition
Compound IDR1 (Pyrazole N1)R2 (Piperidine)R3 (Sulfonyl)COX-2 IC50 (µM)
3a -phenyl4-yl4-methylphenyl0.25
3b -phenyl4-yl4-fluorophenyl0.18
3c 4-fluorophenyl4-yl4-methylphenyl0.15
3d -phenyl3-yl4-methylphenyl0.89

Hypothetical data based on known SAR of COX-2 inhibitors for comparative purposes.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which is monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 160 µL of Tris-HCl buffer to each well of a 96-well plate.

  • Add 10 µL of test compound solution at various concentrations.

  • Add 10 µL of hCA enzyme solution.

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition.

  • IC50 values are calculated by plotting percent inhibition against compound concentration. Ki values are determined using the Cheng-Prusoff equation.

Cannabinoid Receptor (CB1) Binding Assay

This radioligand binding assay determines the affinity of test compounds for the CB1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing human CB1 receptor

  • [³H]CP-55,940 (radioligand)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Non-specific binding control (e.g., WIN 55,212-2)

  • Test compounds dissolved in DMSO

  • GF/B glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the CB1 receptor membrane preparation, [³H]CP-55,940, and either the test compound or vehicle.

  • For non-specific binding, add an excess of unlabeled ligand.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values from competition curves.[2][3]

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

This fluorometric assay measures the peroxidase activity of COX-2, where the oxidation of a probe by the product of the cyclooxygenase reaction results in a fluorescent signal.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • To each well, add COX Assay Buffer, COX Probe, and the test inhibitor.

  • Add the COX-2 enzyme to all wells except the blank.

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence intensity in kinetic mode for 10-20 minutes.

  • Calculate the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition and calculate IC50 values.[4][5]

Visualized Workflows and Pathways

General Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies.

cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Start Design Analogs Synth Synthesize Compounds Start->Synth Purify Purify & Characterize Synth->Purify Primary Primary Assay (e.g., Inhibition) Purify->Primary Secondary Secondary Assay (e.g., Selectivity) Primary->Secondary Data Calculate IC50/Ki Secondary->Data SAR Establish SAR Data->SAR Optimize Optimize Lead SAR->Optimize Optimize->Start

Caption: A typical workflow for the design, synthesis, and evaluation of novel chemical entities in drug discovery.

Hypothetical Signaling Pathway for a GPCR Target

This diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a pyrazole-sulfonyl-piperidine derivative targeting a receptor like CB1.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Pyrazole-Sulfonyl-Piperidine Derivative (Antagonist) Receptor GPCR (e.g., CB1) Ligand->Receptor Binds to G_Protein G Protein (Gi/o) Receptor->G_Protein Inhibits Activation AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets

References

A Comparative Guide to N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Spotlight on Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acylethanolamine acid amidase (NAAA) has emerged as a critical therapeutic target for a range of inflammatory and neurological disorders. This lysosomal enzyme is the primary catalyst for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, the endogenous levels of PEA can be elevated, thereby amplifying its therapeutic effects. This guide provides a comparative overview of various NAAA inhibitors, with a special focus on the emerging class of pyrazole sulfonamides, exemplified by the potent inhibitor ARN19689, in the context of other notable inhibitor classes.

Mechanism of Action and Therapeutic Rationale

NAAA is a cysteine hydrolase that cleaves PEA into palmitic acid and ethanolamine, thus terminating its signaling.[1][2] PEA exerts its biological functions primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in inflammation and pain pathways.[2][3] Inhibition of NAAA leads to an accumulation of PEA, which in turn enhances PPAR-α signaling, resulting in reduced inflammation and analgesia.[1][2] This makes NAAA inhibitors a promising therapeutic strategy for conditions such as chronic pain, inflammatory bowel disease, and neurodegenerative diseases.[1][3]

Comparative Analysis of NAAA Inhibitors

While the specific compound 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is not extensively characterized in publicly available literature, the closely related class of pyrazole sulfonamides has yielded highly potent and selective NAAA inhibitors. Among them, ARN19689 stands out as a well-studied example and will be used in this guide as a representative for this class.

The following table summarizes the in vitro potency of ARN19689 and other representative NAAA inhibitors from different chemical classes.

Compound ClassRepresentative InhibitorTarget OrganismIC50 (nM)Selectivity NotesReference
Pyrazole Sulfonamide ARN19689Human42>25-fold selectivity over FAAH and acid ceramidase[4][5]
β-Lactone(S)-OOPPHuman420Selective over FAAH[2]
OxazolidinoneAM9053HumanPotentSelective over FAAH
Pyrrolidine CarboxamideCompound 16Rat2120Selective over FAAH

ARN19689 , with its 3,5-dimethyl-1H-pyrazole-4-sulfonamide core, demonstrates exceptional potency with an IC50 value in the low nanomolar range.[4][5] Notably, it is a non-covalent inhibitor, which can be advantageous in terms of safety and off-target effects compared to covalent inhibitors.[4][6] Furthermore, its high selectivity against the related enzyme Fatty Acid Amide Hydrolase (FAAH) and acid ceramidase is a critical feature for a clean pharmacological profile.[4][6]

In comparison, β-lactones like (S)-OOPP are also potent NAAA inhibitors but often act as covalent modifiers, which can raise concerns about immunogenicity and off-target reactivity.[2] Other classes, such as oxazolidinones and pyrrolidine carboxamides, have also been explored, but the reported potencies are generally lower than that of the optimized pyrazole sulfonamides.

Experimental Protocols

A clear understanding of the experimental methodologies used to evaluate these inhibitors is crucial for interpreting the data and designing further studies.

NAAA Activity Assay (Fluorometric)

This high-throughput assay is commonly used for screening and characterizing NAAA inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as N-(4-methylcoumarin)-palmitamide (PAMCA). The NAAA-catalyzed hydrolysis of PAMCA releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified spectrophotometrically.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.1% Triton X-100, pH 5.0).

  • Dispense the NAAA enzyme solution (from recombinant sources or cell lysates) into a 96-well plate.

  • Add the test inhibitor at various concentrations and pre-incubate with the enzyme.

  • Initiate the reaction by adding the PAMCA substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a basic solution).

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

FAAH Selectivity Assay

To ensure the specificity of NAAA inhibitors, their activity against the related enzyme FAAH is assessed.

Principle: The assay is similar to the NAAA activity assay but is performed under conditions optimal for FAAH activity (typically pH 8.0-9.0) and uses a preferred FAAH substrate like anandamide.

Protocol:

  • Prepare a reaction buffer suitable for FAAH (e.g., 50 mM Tris-HCl, pH 8.0).

  • Use an FAAH enzyme source (recombinant or from cell lysates).

  • Add the test inhibitor at various concentrations.

  • Use a suitable FAAH substrate (e.g., radiolabeled or fluorescently tagged anandamide).

  • Incubate the reaction and quantify the product formation using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence measurement).

  • Determine the IC50 value for FAAH inhibition and compare it to the NAAA IC50 to calculate the selectivity index.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NAAA signaling pathway and a typical workflow for the discovery and evaluation of NAAA inhibitors.

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PEA_ext PEA PEA_int PEA PEA_ext->PEA_int Transport NAAA NAAA PEA_int->NAAA Substrate PPARa PPAR-α PEA_int->PPARa Activation Degradation Palmitic Acid + Ethanolamine NAAA->Degradation Hydrolysis PPRE PPRE PPARa->PPRE Binding RXR RXR RXR->PPRE Gene Target Gene Transcription PPRE->Gene Regulation Response Anti-inflammatory & Analgesic Effects Gene->Response Inhibitor NAAA Inhibitor (e.g., ARN19689) Inhibitor->NAAA Inhibition

Caption: NAAA Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_preclinical Preclinical Evaluation Screening High-Throughput Screening (Fluorometric Assay) Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Characterization - Potency (IC50) - Selectivity (vs. FAAH) - Mechanism of Action Lead_Opt->In_Vitro ADME In Vitro ADME/Tox - Metabolic Stability - Cell Permeability In_Vitro->ADME In_Vivo_PK In Vivo Pharmacokinetics (e.g., Oral Bioavailability) ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models - Inflammation Models - Pain Models In_Vivo_PK->In_Vivo_Efficacy

Caption: General Experimental Workflow for NAAA Inhibitor Development.

Conclusion

The development of potent and selective NAAA inhibitors represents a promising avenue for the treatment of inflammatory and pain-related disorders. While various chemical scaffolds have been investigated, pyrazole sulfonamides, exemplified by ARN19689, have demonstrated particularly impressive potency and a desirable non-covalent mechanism of action. Their high selectivity over related enzymes further underscores their potential as clean and effective therapeutic agents. Continued research and development in this area, guided by robust experimental evaluation as outlined in this guide, will be crucial in translating the therapeutic promise of NAAA inhibition into clinical reality.

References

In Vivo Validation of Pyrazole-Sulfonyl Derivatives as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of pyrazole-sulfonyl derivatives is commonly assessed using the carrageenan-induced paw edema model in rats. This model is a well-established acute inflammation assay where the reduction in paw swelling following compound administration is a measure of its anti-inflammatory activity.

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaTime PointReference
Celecoxib Rat30 mg/kgOral (p.o.)~45%6 hours[1]
Celecoxib Rat30 mg/kgOral (p.o.)ED₃₀ = 23 mg/kg4 hours[2]
Compound 16 (Celecoxib derivative) Rat5.7 mg/kgOral (p.o.)ED₃₀4 hours[2]
Compound 16 (Celecoxib derivative) Rat8.4 mg/kgOral (p.o.)ED₃₀6 hours[2]
Indomethacin (Reference) Rat--7.47%-[3]
Compound 1 (Celecoxib analogue) Rat--12.25%-[3]
Compound 6 (Celecoxib analogue) Rat--12.96%-[3]
Compound 11b (Celecoxib analogue) Rat--12.97%-[3]

Note: ED₃₀ represents the dose required to achieve 30% of the maximum effect.

Experimental Protocols

A standardized protocol for evaluating the in vivo anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model in rats is detailed below.

Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Sprague Dawley or Wistar rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Groups:

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution).

    • Reference Group: Receives a standard anti-inflammatory drug (e.g., Celecoxib or Indomethacin) at a known effective dose.

    • Test Groups: Receive the test compound at various doses.

  • Procedure:

    • Animals are fasted overnight before the experiment with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific absorption period (e.g., 1 hour), acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[4][5]

    • The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[4]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where:

      • V_c = Mean increase in paw volume in the control group

      • V_t = Mean increase in paw volume in the treated group

  • Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance between the treated and control groups.

Mechanism of Action: COX-2 Inhibition Signaling Pathway

The anti-inflammatory effects of celecoxib and related pyrazole-sulfonyl derivatives are primarily mediated by the selective inhibition of the COX-2 enzyme.[6] The following diagram illustrates this signaling pathway.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 COX-2 PLA2 Phospholipase A2 Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression Test_Compound 1-(3,5-Dimethyl-1H-pyrazole- 4-sulfonyl)-piperidine (or Analogue) Test_Compound->COX2

Caption: Inhibition of the COX-2 signaling pathway by a pyrazole-sulfonyl derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of a novel anti-inflammatory compound.

experimental_workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assays Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination) In_Vitro_Screening->Acute_Toxicity In_Vivo_Efficacy In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema) Acute_Toxicity->In_Vivo_Efficacy Data_Analysis Data Collection & Statistical Analysis In_Vivo_Efficacy->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Cytokine profiling, Histopathology) Data_Analysis->Mechanism_Studies Conclusion Conclusion on In Vivo Activity Mechanism_Studies->Conclusion

Caption: General workflow for in vivo validation of a novel anti-inflammatory compound.

References

Unveiling the Selectivity Profile of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of compounds based on the 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine scaffold. While the specific biological target of this compound is not extensively defined in public literature, this chemical motif is a cornerstone of a class of potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase that terminates the signaling of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1]

This document will focus on the cross-reactivity profile of pyrazole-sulfonamide-based NAAA inhibitors, comparing their activity against related enzymes in the lipid signaling pathway, namely Fatty Acid Amide Hydrolase (FAAH) and Acid Ceramidase (AC). Understanding the selectivity of these compounds is crucial for developing targeted therapeutics with minimal off-target effects.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of a representative pyrazole-sulfonamide compound against human NAAA, FAAH, and AC. The data highlights the compound's selectivity profile.

Compound IDPrimary TargethNAAA IC50 (µM)hFAAH (% Inhibition @ 30 µM)hAC (% Inhibition @ 30 µM)
ARN19689 NAAA0.0422534

Data sourced from a study on novel NAAA inhibitors.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition Assay

This assay determines the inhibitory activity of test compounds against NAAA by measuring the hydrolysis of a fluorogenic or native substrate.

Materials:

  • Recombinant human NAAA enzyme

  • Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100.[1]

  • Substrate: Palmitoylethanolamide (PEA) for LC-MS/MS detection or a fluorogenic substrate like PAMCA for fluorescence-based detection.

  • Test compounds dissolved in DMSO.

  • Termination Solution (for LC-MS/MS): Ice-cold Chloroform:Methanol (1:1 v/v).[1]

  • 96-well microplates (black plates for fluorescence).

  • Fluorescence plate reader or LC-MS/MS instrumentation.

Procedure (Fluorometric Method):

  • Prepare serial dilutions of the test compounds in the Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the NAAA enzyme solution to the Assay Buffer.

  • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).[1]

  • Calculate the percent inhibition by comparing the fluorescence in the presence of the test compound to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay quantifies the inhibition of FAAH, an enzyme that also degrades endocannabinoid signaling lipids.

Materials:

  • Recombinant human FAAH enzyme or cell/tissue homogenates.

  • FAAH Assay Buffer: Typically a Tris-HCl buffer at a higher pH (e.g., pH 9.0).[2]

  • Substrate: A fluorogenic substrate such as AMC arachidonoyl amide.[2]

  • Test compounds dissolved in DMSO.

  • 96-well microplates (white or black).

  • Fluorescence plate reader.

Procedure:

  • Similar to the NAAA assay, prepare serial dilutions of the test compounds.

  • Add the FAAH enzyme and test compounds to the wells of a 96-well plate.

  • Pre-incubate the enzyme with the inhibitors.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate at 37°C for a defined period (e.g., 10-60 minutes).

  • Measure the fluorescence at excitation/emission wavelengths of approximately 360 nm/465 nm.

  • Calculate the percent inhibition and IC50 values as described for the NAAA assay.

Acid Ceramidase (AC) Inhibition Assay

This assay measures the inhibition of AC, an enzyme involved in ceramide metabolism.

Materials:

  • Recombinant human AC enzyme or cell lysates.

  • AC Assay Buffer: Typically a sodium acetate buffer at an acidic pH (e.g., pH 4.5).[3]

  • Substrate: A fluorogenic substrate such as Rbm14-12.[3]

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Follow a similar procedure of preparing serial dilutions of test compounds.

  • Incubate the AC enzyme with the test compounds in the assay buffer.

  • Add the fluorogenic substrate to start the reaction.

  • Incubate at 37°C for a suitable duration (e.g., 1-3 hours).[4]

  • Measure the resulting fluorescence.

  • Calculate the percent inhibition and IC50 values.

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Endocannabinoid and Related Lipid Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome NAPE N-Arachidonoyl phosphatidylethanolamine Anandamide Anandamide (AEA) NAPE->Anandamide Alternative Pathway NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine_AEA Ethanolamine FAAH->Ethanolamine_AEA PEA Palmitoylethanolamide (PEA) NAPE_PLD->PEA NAAA NAAA PEA->NAAA Hydrolysis Palmitic_Acid Palmitic Acid NAAA->Palmitic_Acid Ethanolamine_PEA Ethanolamine NAAA->Ethanolamine_PEA Inhibitor Pyrazole-Sulfonamide Inhibitor Inhibitor->FAAH Potential Off-Target Inhibition Inhibitor->NAAA Inhibits

Caption: Signaling pathway of NAAA and FAAH.

Enzyme Inhibition Assay Workflow Start Start Assay Prepare_Reagents Prepare Enzyme, Buffer, Substrate, and Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Dispense Enzyme and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Signal Measure Fluorescence or LC-MS/MS Signal Incubation->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Values Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro enzyme inhibition assay.

References

A Comparative Guide to the Anti-inflammatory Effects of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably exemplified by the COX-2 selective inhibitor, Celecoxib.[1] This guide provides a comparative analysis of the anti-inflammatory properties of various pyrazole analogs, supported by experimental data from in vitro and in vivo studies. The information presented herein is intended to assist researchers in navigating the landscape of pyrazole-based anti-inflammatory drug discovery.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole analogs is primarily assessed by their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazole derivatives against these enzymes, along with their in vivo efficacy in a common animal model of inflammation. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Edema Inhibition)Reference
Celecoxib150.04375~57-64%[1][2]
PhenylbutazoneVaries (non-selective)Varies (non-selective)~1Not specified in provided results[1]
SC-558>19000.0053>358,490Not specified in provided results[1]
Compound 5u45.23 - 204.51 (weak)1.7974.9280.63%[3]
Compound 5s45.23 - 204.51 (weak)2.5172.9578.09%[3]
Pyrazole-Thiazole HybridNot specified0.03Not specified75%[4]
3,5-diarylpyrazoleNot specified0.01Not specifiedNot specified in provided results[4]
Pyrazolo-pyrimidineNot specified0.015Not specifiedValidated in arthritis models[4]
PYZ10Not specified0.0000283Not specifiedNot specified in provided results[2][5]
PYZ11Not specified0.0002272Not specifiedNot specified in provided results[2][5]
PYZ31Not specified0.01987Not specifiedNot specified in provided results[2][5]

Key Signaling Pathways in Inflammation

The anti-inflammatory action of pyrazole analogs primarily involves the inhibition of the arachidonic acid cascade. Additionally, some analogs have been shown to modulate other inflammatory pathways, such as the NF-κB signaling cascade.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX-1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX-2->Prostaglandins_Inflammation Pyrazole_Analogs Pyrazole Analogs (e.g., Celecoxib) Pyrazole_Analogs->COX-2 Inhibition

Arachidonic Acid Cascade and COX Inhibition by Pyrazole Analogs.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκBα (Ubiquitination & Degradation) IkB->IkB_P NFkB_active Active NF-κB (Translocates to Nucleus) IkB_P->NFkB_active Releases Gene_Expression Gene Expression of Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Gene_Expression Pyrazole_Analogs_NFkB Some Pyrazole Analogs Pyrazole_Analogs_NFkB->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway by Certain Pyrazole Analogs.

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of anti-inflammatory agents. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (Cofactor)

  • Arachidonic Acid (Substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test pyrazole analogs and reference compounds (e.g., Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, diluted enzyme (COX-1 or COX-2), and hemin.

  • Add the test compound dilutions to the respective wells. Include wells for a no-inhibitor control and a background control (no enzyme).

  • Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.

  • Immediately measure the fluorescence intensity kinetically at an appropriate excitation and emission wavelength (e.g., 535 nm excitation/587 nm emission) over a period of 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Experimental_Workflow_COX_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilutions Prepare Serial Dilutions of Test Compounds Plate_Setup Add Buffer, Enzyme, Hemin, and Test Compounds to Plate Serial_Dilutions->Plate_Setup Enzyme_Prep Prepare Enzyme Solutions (COX-1 and COX-2) Enzyme_Prep->Plate_Setup Reaction_Start Initiate Reaction with Arachidonic Acid & Probe Plate_Setup->Reaction_Start Measurement Measure Fluorescence Kinetically Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

General Workflow for the In Vitro COX Inhibition Assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.[6]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test pyrazole analogs and reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of test compounds).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The vehicle is administered to the control group.

  • After a specific period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[6]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

  • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[8]

Conclusion

This guide provides a comparative overview of the anti-inflammatory effects of various pyrazole analogs, highlighting their inhibitory potency against COX enzymes and their in vivo efficacy. The detailed experimental protocols offer a standardized framework for the evaluation of novel pyrazole derivatives. The continued exploration of the pyrazole scaffold holds significant promise for the development of more potent and selective anti-inflammatory agents with improved safety profiles.

References

Assessment of Off-Target Effects for 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of the novel compound 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. Given the limited publicly available data on this specific molecule, this document serves as a practical template for researchers, outlining the essential experimental comparisons and data presentation required for a thorough off-target liability assessment. The methodologies and comparative data herein are based on established industry-standard practices for characterizing small molecule kinase inhibitors.

Introduction to Off-Target Effect Assessment

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions, where a drug binds to unintended proteins, can lead to adverse side effects or unexpected toxicities, and are a significant cause of clinical trial failures.[1][2] Therefore, early and comprehensive off-target profiling is a critical step in drug discovery and development.[3][4]

The scaffold of this compound is a common motif in medicinal chemistry, appearing in compounds targeting a variety of protein classes, including kinases and G-protein coupled receptors (GPCRs).[5][6] This promiscuity underscores the importance of a broad off-target assessment. This guide will focus on a hypothetical primary target, Cyclin-Dependent Kinase 2 (CDK2), a common target for pyrazole-based inhibitors, and will compare the off-target profile of our lead compound with two structural analogs.

Alternative Compounds for Comparison:

  • Compound A: 1-(1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl)-piperidine

  • Compound B: 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-4-methylpiperidine

Comparative Off-Target Profile: Kinase Panel Screening

Kinase selectivity profiling is a crucial assay in drug discovery for identifying both on-target potency and off-target interactions within the human kinome.[7][8][9] A broad panel of kinases is typically screened to assess the selectivity of a compound.

Data Summary: Kinase Selectivity Panel (Hypothetical Data)

The following table summarizes the inhibitory activity of this compound and two alternative compounds against a panel of representative kinases. The data is presented as the percentage of inhibition at a screening concentration of 1 µM.

Kinase TargetThis compound (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
CDK2 (Primary Target) 95% 92% 88%
CDK175%70%65%
CDK945%40%35%
ROCK155%30%60%
PIM130%25%28%
SRC15%12%18%
VEGFR210%8%12%
EGFR5%3%7%

Interpretation:

This hypothetical data suggests that while all three compounds show high potency against the primary target, CDK2, they exhibit varying degrees of off-target activity. This compound shows significant off-target inhibition of CDK1 and ROCK1. Compound A appears more selective, with reduced activity against ROCK1. Compound B, however, shows a slightly less potent primary target engagement but increased off-target activity against ROCK1. Further dose-response studies would be required to determine the IC50 values for these off-target interactions.

Experimental Protocols

Kinase Panel Screening Assay

Objective: To determine the selectivity profile of a test compound across a broad range of human kinases.

Methodology: A widely used method for kinase screening is a biochemical assay that measures the amount of ATP consumed during the phosphotransferase reaction.[10]

Protocol:

  • Compound Preparation: Test compounds are serially diluted in DMSO to the desired concentrations.

  • Assay Plate Preparation: Purified, active kinase enzymes are dispensed into the wells of a 384-well plate.

  • Compound Addition: The test compounds are added to the wells containing the kinase enzymes and incubated for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing the kinase-specific substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: A detection reagent (e.g., Kinase-Glo®) is added to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis: The luminescence signal is read using a plate reader. The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the signals from positive (no inhibitor) and negative (no enzyme) controls.

Visualizations

Experimental Workflow: Kinase Off-Target Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Incubation Compound-Kinase Incubation Compound->Incubation Kinase Kinase Panel Aliquoting Kinase->Incubation Reaction Initiate Kinase Reaction (Substrate + ATP) Incubation->Reaction Detection Add Detection Reagent (e.g., Kinase-Glo®) Reaction->Detection Readout Luminescence Measurement Detection->Readout Analysis Calculate % Inhibition Readout->Analysis Profile Generate Selectivity Profile Analysis->Profile G cluster_pathway Simplified Cell Cycle Pathway CDK2 CDK2 (Primary Target) Rb Rb CDK2->Rb P CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F G1_S G1/S Transition E2F->G1_S ROCK1 ROCK1 (Off-Target) Myosin Myosin Light Chain ROCK1->Myosin P Actin Actin Cytoskeleton Myosin->Actin Test_Compound This compound Test_Compound->CDK2 Test_Compound->ROCK1

References

Quantitative Structure-Activity Relationship (QSAR) of Pyrazole Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antagonist drugs across a wide range of biological targets. Understanding the quantitative structure-activity relationship (QSAR) of these compounds is paramount for the rational design of more potent and selective therapeutics. This guide provides a comparative analysis of various QSAR studies on pyrazole antagonists, presenting key data, experimental protocols, and visual workflows to aid in drug discovery efforts.

Comparative Analysis of QSAR Models for Pyrazole Antagonests

The following table summarizes the statistical performance of different QSAR models developed for pyrazole derivatives targeting various protein kinases and receptors. This allows for a direct comparison of the predictive power of these models in different biological contexts.

Target ProteinQSAR Model TypeAlignment Methodq² (Cross-validated r²)r² (Non-cross-validated r²)Key Molecular Fields/DescriptorsReference
Polo-Like Kinase 1 (PLK1) 3D-QSAR (CoMFA)Common Scaffold0.6280.905Steric, Electrostatic[1]
Polo-Like Kinase 1 (PLK1) 3D-QSAR (CoMSIA)Common Scaffold0.5800.895Steric, Electrostatic, Hydrophobic[1]
Epidermal Growth Factor Receptor (EGFR) 3D-QSAR (CoMFA)Common Substructure0.6440.862Not Specified[2]
Epidermal Growth Factor Receptor (EGFR) 3D-QSAR (CoMSIA)Common Substructure0.7400.851Electrostatic[2]
Rearranged during Transfection (RET) Kinase 3D-QSAR (CoMFA)Receptor-BasedNot Specified0.955Not Specified[3]
Rearranged during Transfection (RET) Kinase 3D-QSAR (CoMSIA)Receptor-BasedNot Specified0.864Electrostatic, Hydrophobic, H-bond Acceptors[3]
p38α Mitogen-Activated Protein Kinase 3D-QSAR (CoMFA)Not Specified0.7250.961Not Specified[4]
p38α Mitogen-Activated Protein Kinase 3D-QSAR (CoMSIA)Not Specified0.6090.905Not Specified[4]
Cannabinoid-1 (CB1) Receptor 2D-QSAR (MLR)Not Applicable0.780.85Dipole moment (µ), Molecular volume (V), Electronegativity (χ)[5]
Akt1 (Protein Kinase B) 2D-QSAR (GA-MLR)Not Applicable0.850.913D-MoRSE descriptors, GETAWAY descriptors, 2D autocorrelations[5]

Experimental and Computational Protocols

A robust QSAR model is built upon rigorous experimental and computational methodologies. Below are detailed protocols representative of the studies cited in this guide.

I. Biological Activity Assessment (In Vitro Kinase Assay)

This protocol describes a typical method for determining the inhibitory activity (IC₅₀) of pyrazole compounds against a target kinase, a crucial first step for any QSAR study.

  • Data Acquisition : The inhibitory activities (IC₅₀ values) of the pyrazole derivatives are collected from literature or determined experimentally.[4]

  • Data Conversion : For QSAR analysis, the IC₅₀ values are converted to their logarithmic scale (pIC₅₀ = -log IC₅₀) to ensure a more linear relationship with the descriptors.[1][6]

  • Kinase Assay : The kinase activity is measured using a variety of methods, such as radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays.

  • Reaction Mixture : A typical reaction mixture includes the target kinase, a specific peptide substrate, ATP (radiolabeled if necessary), and the pyrazole inhibitor at varying concentrations.

  • Incubation : The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified to determine the percentage of inhibition at each compound concentration.

  • IC₅₀ Determination : The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

II. 3D-QSAR Modeling Protocol (CoMFA/CoMSIA)

This section outlines the computational workflow for developing 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

  • Molecular Modeling : 3D structures of all pyrazole derivatives in the dataset are sketched and optimized using molecular mechanics force fields (e.g., Tripos force field).[6]

  • Dataset Division : The compounds are divided into a training set (typically 70-80% of the data) to build the model and a test set to validate its predictive ability.[1][7]

  • Molecular Alignment : All molecules in the dataset are aligned to a common template. This can be based on a common scaffold, the most active compound, or by docking into the receptor's active site (receptor-based alignment).[1][3]

  • CoMFA Field Calculation : Steric and electrostatic fields are calculated around the aligned molecules within a 3D grid.

  • CoMSIA Field Calculation : In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[1]

  • Statistical Analysis : Partial Least Squares (PLS) regression is used to correlate the variations in the calculated fields (independent variables) with the biological activity (pIC₅₀, the dependent variable).

  • Model Validation : The predictive power of the generated model is assessed using several statistical metrics:

    • Leave-One-Out Cross-validation (q²) : A measure of the internal predictive ability of the model.

    • Non-cross-validated correlation coefficient (r²) : A measure of the goodness of fit of the model to the training data.

    • External Validation : The model's ability to predict the activity of the test set compounds is evaluated.[8]

Visualizing QSAR and Biological Pathways

Graphical representations are essential for understanding complex relationships in drug discovery. The following diagrams, generated using the DOT language, illustrate a typical QSAR workflow and the signaling pathway of a relevant drug target.

G cluster_data Data Preparation cluster_model Model Building cluster_validation Model Validation & Application Data Dataset of Pyrazole Derivatives & pIC50 Values Split Split into Training and Test Sets Data->Split Modeling 3D Molecular Modeling & Optimization Split->Modeling Alignment Molecular Alignment Modeling->Alignment Fields CoMFA/CoMSIA Field Calculation Alignment->Fields PLS PLS Analysis Fields->PLS Validation Internal & External Validation (q², r²) PLS->Validation Interpretation Contour Map Interpretation Validation->Interpretation Design Design of Novel Antagonists Interpretation->Design

Caption: A generalized workflow for a 3D-QSAR study.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrazole Pyrazole Antagonist Pyrazole->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrazole antagonist.

References

The Rise of Dual-Target HIV Entry Inhibitors: A Comparative Analysis of Pyrazolo-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrazolo-piperidine compounds has emerged as a promising frontier in anti-HIV therapy, exhibiting a unique dual-action mechanism against the virus. This guide provides a comparative analysis of their efficacy against established CCR5 and CXCR4 inhibitors, supported by experimental data, for researchers and professionals in drug development.

Human Immunodeficiency Virus (HIV) entry into host T-cells is a critical first step in its lifecycle, primarily mediated by the interaction of the viral envelope protein gp120 with the CD4 receptor and a co-receptor, either CCR5 or CXCR4. While single-target antagonists like the FDA-approved CCR5 inhibitor Maraviroc have proven effective against CCR5-tropic (R5) viral strains, the emergence of CXCR4-tropic (X4) or dual-tropic viruses necessitates the development of broader-spectrum inhibitors. Pyrazolo-piperidines have shown potential not only as dual inhibitors of both CCR5 and CXCR4 but also as inhibitors of reverse transcriptase, a key viral enzyme.[1][2][3]

Comparative Efficacy of HIV-1 Entry Inhibitors

The following tables summarize the in vitro antiviral activity of a lead pyrazolo-piperidine compound (Compound 3) in comparison to established CCR5 and CXCR4 antagonists.[1][3]

Compound Target(s) Assay HIV-1 Strain (Tropism) IC50 (µM) *Reference(s)
Pyrazolo-piperidine (Compound 3) CCR5/CXCR4/RTMAGIJRFL (R5)3.8[1][3]
MAGINL4-3 (X4)0.8[1][3]
PBMCJRFL (R5)4.2[1]
PBMCNL4-3 (X4)1.1[1]
Maraviroc CCR5MAGIJRFL (R5)0.001-0.003[4]
MAGINL4-3 (X4)>10[4]
AMD3100 (Plerixafor) CXCR4MAGIJRFL (R5)>10[5]
MAGINL4-3 (X4)0.004-0.04[5][6]
Vicriviroc CCR5PBMCR5 isolates0.0003-0.0013[7]
PBMCX4 isolates>10[7]
Aplaviroc CCR5PBMCR5 isolatesSub-nanomolar[8]
PBMCX4 isolatesIneffective[8]

*IC50 values represent the concentration of the drug that inhibits 50% of viral activity. Lower values indicate higher potency. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data.

MAGI (Multinuclear Activation of Galactosidase Indicator) Cell-Based Assay

This assay is a common method for quantifying HIV-1 infectivity in vitro.

  • Cell Culture: HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven β-galactosidase reporter gene (MAGI cells), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Infection: Cells are seeded in 96-well plates and infected with CCR5-tropic (e.g., JRFL) or CXCR4-tropic (e.g., NL4-3) HIV-1 strains in the presence of serial dilutions of the test compounds.

  • Incubation: The infected cells are incubated for 48 hours to allow for viral entry, replication, and expression of the β-galactosidase gene.

  • Detection: The cells are then fixed and stained with a solution containing X-gal. Infected cells, expressing β-galactosidase, turn blue.

  • Quantification: The number of blue cells in each well is counted to determine the extent of viral infection and the inhibitory effect of the compound. The IC50 is calculated as the concentration of the compound that reduces the number of infected cells by 50% compared to the untreated control.[1][9]

Peripheral Blood Mononuclear Cell (PBMC) Assay

This assay utilizes primary human immune cells, providing a more physiologically relevant model for assessing antiviral activity.

  • PBMC Isolation: PBMCs are isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulation: The isolated PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with interleukin-2 (IL-2) to promote T-cell proliferation and susceptibility to HIV-1 infection.

  • Infection and Treatment: The stimulated PBMCs are infected with R5 or X4 tropic HIV-1 strains and treated with various concentrations of the test compounds.

  • Monitoring: The culture supernatants are collected at regular intervals (e.g., every 3-4 days) and the level of HIV-1 replication is quantified by measuring the concentration of the p24 viral antigen using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The IC50 is determined as the concentration of the compound that inhibits p24 production by 50% relative to the untreated infected cells.[1]

Calcium Flux Assay

This functional assay is used to determine whether a compound acts as an agonist or an antagonist for G-protein coupled receptors (GPCRs) like CCR5 and CXCR4.

  • Cell Preparation: Cells expressing the target receptor (CCR5 or CXCR4) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Addition: The test compound is added to the cells. If the compound is an agonist, it will trigger a signaling cascade leading to an increase in intracellular calcium, which is detected as an increase in fluorescence.

  • Chemokine Challenge: To test for antagonistic activity, after incubation with the test compound, a known chemokine agonist for the receptor (e.g., RANTES for CCR5 or SDF-1α for CXCR4) is added.

  • Signal Detection: An antagonist will block the binding of the natural chemokine and inhibit the expected increase in intracellular calcium, thus showing no or a reduced fluorescence signal.[10][11]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

HIV_Entry_Pathway cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3a. Co-receptor Binding (R5-tropic) CXCR4 CXCR4 Co-receptor gp120->CXCR4 3b. Co-receptor Binding (X4-tropic) gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolding CXCR4->gp41 4. gp41 Unfolding

Caption: HIV-1 entry mechanism into a host T-cell.

Experimental_Workflow start Start: Compound Library cell_culture Cell Culture (e.g., MAGI, PBMCs) start->cell_culture compound_treatment Treatment with Pyrazolo-piperidines & Controls cell_culture->compound_treatment viral_infection Infection with HIV-1 (R5 & X4 strains) compound_treatment->viral_infection incubation Incubation viral_infection->incubation data_acquisition Data Acquisition (e.g., p24 ELISA, β-gal staining) incubation->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End: Efficacy Profile data_analysis->end

Caption: General experimental workflow for screening HIV-1 inhibitors.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 1-Aryl-1H-Pyrazole Fused Curcumin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer therapy is emerging with the development of 1-aryl-1H-pyrazole fused curcumin analogues. These synthetic compounds are demonstrating enhanced cytotoxic activity against various cancer cell lines compared to natural curcumin, positioning them as promising candidates for future drug development. This guide provides a comprehensive comparison of their anticancer efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Curcumin, the active compound in turmeric, has long been recognized for its therapeutic properties, including its anticancer effects.[1] However, its clinical application is limited by poor bioavailability and rapid metabolism. To overcome these limitations, scientists have synthesized a series of monocarbonyl analogues of curcumin (MACs) fused with a 1-aryl-1H-pyrazole moiety.[1][2] These modifications have resulted in compounds with significantly improved stability and potent anticancer activity.[3]

Comparative Anticancer Activity

A series of 32 asymmetric MACs fused with 1-aryl-1H-pyrazole (designated as compounds 7a–10h) were synthesized and evaluated for their in vitro cytotoxicity against human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.[1][2] The results, measured as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), revealed that many of these analogues exhibited significantly stronger cytotoxicity than both curcumin and the standard chemotherapeutic drug, paclitaxel.[1][2]

Notably, on MDA-MB-231 cells, 21 of the synthesized MACs showed stronger cytotoxicity than curcumin, with seven of them being significantly more potent than paclitaxel.[1] Similarly, against HepG2 cells, 16 analogues were more potent than curcumin, and six surpassed the activity of paclitaxel.[1] The substitution on the 1H-pyrazole ring was found to be a critical determinant of anticancer activity. Compounds with 3-methyl or 3-phenyl-1H-pyrazole (series 7a-7h, 8a-8h, and 10a-10h) were generally more potent, while those with a 3-carboxy-1H-pyrazole (series 9a-9h) showed reduced cytotoxicity.[1][2]

Among the most promising compounds, 7d, 7h, and 10c emerged as lead candidates, demonstrating potent growth inhibition against both MDA-MB-231 and HepG2 cell lines.[1][4]

Quantitative Data Summary

The following table summarizes the IC50 values for the most potent 1-aryl-1H-pyrazole fused curcumin analogues compared to curcumin and paclitaxel.

CompoundMDA-MB-231 IC50 (μM)HepG2 IC50 (μM)
7d 3.64 ± 0.186.75 ± 0.42
7h 2.43 ± 0.154.98 ± 0.31
10c 5.61 ± 0.3514.65 ± 0.91
Curcumin> 50> 50
Paclitaxel7.84 ± 0.4916.13 ± 1.01

Data sourced from studies on the in vitro cytotoxicity of synthesized MACs.[1][5]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Further investigations into the cellular mechanisms of the lead compounds (7d, 7h, and 10c) revealed their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][4]

Treatment of MDA-MB-231 cells with these compounds led to distinct morphological changes characteristic of apoptosis.[1][4] This was further confirmed by a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] Specifically, at a concentration of 10.0 μM, compounds 7d, 7h, and 10c enhanced caspase-3 activity by 1.33 to 1.57 times compared to control cells.[1][4]

Furthermore, cell cycle analysis demonstrated that these analogues effectively halt the proliferation of cancer cells. Compounds 7d and 7h (at 2.5 μM) and 10c (at 5.0 μM) caused an accumulation of MDA-MB-231 cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating.[1][4] The underlying mechanism for this G2/M arrest is believed to be the inhibition of microtubule assembly, as compounds 7d, 7h, and 10c were shown to be effective microtubule-destabilizing agents.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of the 1-aryl-1H-pyrazole fused curcumin analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (MDA-MB-231 and HepG2) are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized curcumin analogues, curcumin, or paclitaxel for 48 hours. A control group is treated with DMSO (the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key mediator of apoptosis.

  • Cell Lysis: MDA-MB-231 cells are treated with the test compounds for 24 hours. The cells are then harvested and lysed to release the cellular contents.

  • Substrate Addition: The cell lysate is incubated with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).

  • Colorimetric Detection: Active caspase-3 in the lysate cleaves the substrate, releasing a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity, which is then compared to the untreated control cells.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: MDA-MB-231 cells are treated with the curcumin analogues for 24 hours. The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of each cell is measured, allowing for the quantification of the percentage of cells in each phase of the cell cycle.

  • Data Interpretation: An increase in the percentage of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Visualizing the Pathways and Processes

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 1-aryl-1H-pyrazole fused curcumin analogues characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity Screening) characterization->mtt selectivity Selectivity Testing (Cancer vs. Normal Cells) mtt->selectivity apoptosis Apoptosis Assay (Caspase-3 Activity) selectivity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle microtubule Microtubule Assembly Assay cell_cycle->microtubule

Figure 1: Experimental workflow for the evaluation of anticancer activity.

Anticancer_Mechanism compound 1-Aryl-1H-Pyrazole Fused Curcumin Analogue tubulin Tubulin compound->tubulin Binds to colchicine-binding site microtubules Microtubule Polymerization tubulin->microtubules Inhibits g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest mitotic_catastrophe Mitotic Catastrophe g2m_arrest->mitotic_catastrophe caspase_activation Caspase-3 Activation mitotic_catastrophe->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

References

Navigating HIV-1 Entry: A Comparative Guide to Non-Piperazine CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of alternatives to piperazine-based CCR5 antagonists for the inhibition of HIV-1. This document outlines the performance of key non-piperazine small molecules and a monoclonal antibody, supported by experimental data, detailed methodologies, and visual representations of critical pathways.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a prime target for antiretroviral therapy.[1][2] While piperazine-based antagonists have been developed, the exploration of alternative chemical scaffolds has yielded several promising candidates with distinct pharmacological profiles. This guide focuses on a comparative analysis of prominent non-piperazine CCR5 antagonists: the small molecules Aplaviroc, Vicriviroc, and Cenicriviroc, and the monoclonal antibody Leronlimab.

Mechanism of Action: A Tale of Two Approaches

Small molecule CCR5 antagonists, such as Aplaviroc, Vicriviroc, and Cenicriviroc, are allosteric non-competitive inhibitors.[3][4][5] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3][6] This binding induces a conformational change in the receptor, rendering it unrecognizable to the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry.[3][6]

In contrast, Leronlimab (formerly PRO 140) is a humanized monoclonal antibody that functions as a competitive antagonist.[7][8] It binds to the extracellular domains of CCR5, specifically the N-terminus and the second extracellular loop (ECL2), directly competing with gp120 for binding to the receptor.[9]

Performance Data: A Quantitative Comparison

The in vitro antiviral activity of these antagonists is a key indicator of their potential therapeutic efficacy. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and viral strains used across different studies.

Compound Assay Type Cell Line HIV-1 Strain(s) IC50 / EC50 (nM) Reference(s)
Aplaviroc Antiviral ActivityPHA-PBMCsHIV-1Ba-LEC50: 0.7[7]
Antiviral ActivityPhenoSense HIV Entry AssayBroad panel of R5-tropic isolatesMedian IC50: 6.81[10]
Vicriviroc Antiviral ActivityPBMCsDiverse R5-tropic isolatesGeometric mean EC50: 0.04 - 2.3[11]
Cenicriviroc Antiviral ActivityIn vitro studiesCCR5-tropic HIV-1Subnanomolar concentrations[12]
Leronlimab Antiviral ActivityIn vitro study4-class drug-resistant HIV-1IC50 not significantly altered by maraviroc exposure[7]
Maraviroc (Reference) Antiviral ActivityPBMCs43 primary isolatesGeometric mean IC90: 2.0[13][14]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are measures of a drug's potency. Lower values indicate higher potency.

Clinical Trial Outcomes: A Mixed Bag of Success and Setbacks

The clinical development of these non-piperazine CCR5 antagonists has yielded varied results, highlighting the complexities of translating in vitro potency to in vivo efficacy and safety.

Compound Phase of Development Key Findings Reference(s)
Aplaviroc Development Halted (Phase III)Showed potent antiviral activity in early trials. However, development was terminated due to instances of severe hepatotoxicity.[2][6][13][15][16]
Vicriviroc Development for HIV-1 HaltedDemonstrated potent virologic suppression in treatment-experienced patients. However, higher rates of virologic failure compared to the control arm in some studies led to the discontinuation of its development for HIV-1.[1][3][4][5][13][17]
Cenicriviroc Phase III (for other indications)Showed potent antiviral activity in Phase IIb studies and was well-tolerated. It is a dual antagonist of CCR5 and CCR2, which may offer anti-inflammatory benefits. Its development for HIV-1 has been deprioritized in favor of other indications like nonalcoholic steatohepatitis (NASH).[5][18][19][20]
Leronlimab Phase IIIHas demonstrated significant reductions in HIV-1 viral load in treatment-experienced patients with multidrug-resistant virus. It is administered via subcutaneous injection.[21][22][23][24][25][26]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to characterize CCR5 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to the CCR5 receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]maraviroc or [¹²⁵I]-CCL5) for binding to CCR5 expressed on cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[23][27][28][29]

HIV-1 Pseudovirus Entry Assay

Objective: To measure the ability of a compound to inhibit HIV-1 entry into target cells.

Principle: This assay utilizes replication-defective HIV-1 particles (pseudoviruses) that have been engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), upon successful entry into a target cell. The level of reporter gene expression is directly proportional to the efficiency of viral entry.

Methodology:

  • Cell Culture: Seed target cells engineered to express CD4, CCR5, and a reporter gene (e.g., TZM-bl cells) in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Infection: Add a standardized amount of HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Detection: Measure the reporter gene activity (e.g., luminescence for luciferase or fluorescence for GFP) using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces reporter gene activity by 50% compared to untreated control cells.[30][31][32]

Calcium Flux Assay

Objective: To assess the functional antagonist activity of a compound by measuring its ability to block chemokine-induced intracellular calcium mobilization.

Principle: Binding of a natural chemokine ligand (e.g., RANTES/CCL5) to CCR5 triggers a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This change in [Ca²⁺]i can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this chemokine-induced calcium flux.

Methodology:

  • Cell Loading: Load cells expressing CCR5 (e.g., CHO-K1 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add the test compound to the cells and incubate.

  • Agonist Stimulation: Add a CCR5 agonist (e.g., RANTES/CCL5) to stimulate calcium release.

  • Fluorescence Measurement: Continuously measure the changes in fluorescence over time using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced increase in fluorescence, and calculate the IC50 value.[25][30][31]

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of HIV-1 entry via CCR5 and a generalized experimental workflow for evaluating CCR5 antagonists.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) cluster_antagonists Antagonists gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Insertion Small_Molecule Small Molecule (Allosteric Inhibitor) Small_Molecule->CCR5 Blocks gp120 interaction Leronlimab Leronlimab (Competitive Inhibitor) Leronlimab->CCR5 Competes with gp120 for binding

Caption: HIV-1 entry pathway and points of inhibition.

Experimental_Workflow start Start: Identify Non-Piperazine CCR5 Antagonist Candidate binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Calcium Flux Assay (Confirm Antagonism) start->functional_assay antiviral_assay HIV-1 Pseudovirus Entry Assay (Determine IC50/EC50) binding_assay->antiviral_assay functional_assay->antiviral_assay data_analysis Data Analysis and Comparison antiviral_assay->data_analysis conclusion Conclusion: Efficacy & Potency Profile data_analysis->conclusion

References

Safety Operating Guide

Navigating the Disposal of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety First

Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these characteristics, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[2][3]

Essential Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Standard laboratory coat

  • Nitrile gloves

  • Chemical safety goggles or face shield[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.[1][4] The following is a general, best-practice protocol:

  • Waste Minimization: The first step in responsible waste management is to minimize its generation. This can be achieved by ordering the smallest necessary quantities of the chemical, keeping a detailed inventory, and reducing the scale of experiments where possible.[4][5]

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and chemically compatible waste container.[6] Plastic containers are often preferred for their durability.[4]

    • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that come into contact with the compound should also be disposed of as hazardous waste in the same container.

  • Container Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[6]

    • Appropriate hazard warnings (e.g., "Irritant").[6]

    • The name of the principal investigator and the laboratory location.[3]

    • The date when waste was first added to the container.[3]

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][5][7]

    • The SAA should be a well-ventilated area, away from incompatible materials.[6]

    • Ensure the container is kept tightly closed except when adding waste.[5][7]

  • Request for Disposal:

    • Once the container is full or has been in storage for a period approaching your institution's limit (often up to 12 months, provided accumulation limits are not exceeded), follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[4][5][6]

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company. The precautionary statement P501 directs to "Dispose of contents/container to an approved waste disposal plant".[1] Your institution's EHS department will manage this final step.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid & Liquid Forms of This compound B->C D Select & Label Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Nearing Storage Time Limit? E->F G Continue Storage in SAA (Inspect Weekly) F->G No H Request Waste Pickup from EHS Department F->H Yes G->E I EHS Arranges for Professional Disposal at an Approved Facility H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.